molecular formula C11H20O B8231088 Ethyl linalool CAS No. 92590-71-1

Ethyl linalool

Cat. No.: B8231088
CAS No.: 92590-71-1
M. Wt: 168.28 g/mol
InChI Key: KRLBLPBPZSSIGH-CSKARUKUSA-N
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Description

Ethyl Linalool is a versatile ester derivative known for its floral and slightly citrusy aroma profile, characterized by enhanced stability and a less woody scent compared to linalool . This compound is a significant ingredient in the global market, which was valued at approximately USD 1.65 billion in 2024 and is projected to grow steadily, underscoring its industrial importance . Its primary research and development applications span the perfumery, cosmetic, and flavor industries, where it is used to create and study complex scent profiles and green floral accords in formulations such as soaps, shampoos, and fine fragrances . The market growth is driven by the rising consumer preference for natural and sustainable ingredients, with the natural segment holding a dominant market share . Beyond its role as a fragrance, this compound serves as a critical compound in aroma and flavor research. It is extensively used in studying fragrance longevity, stability in various formulations, and blend compatibility to develop innovative sensory profiles for consumer products . Furthermore, related monoterpenes like linalool are the subject of pharmacological investigations due to their reported anti-inflammatory, antimicrobial, and neuroprotective properties in preclinical studies, highlighting the broader research potential of this chemical class . For instance, studies show linalool can damage fungal cell membranes and induce oxidative stress in pathogens like Fusarium oxysporum , suggesting mechanisms of action relevant for developing green antifungal agents . Researchers value this compound for its consistent quality and versatility in developing next-generation product formulations. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(6E)-3,7-dimethylnona-1,6-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLBLPBPZSSIGH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCC(C)(C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CCC(C)(C=C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047415
Record name Ethyl linalool
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,6-Nonadien-3-ol, 3,7-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10339-55-6, 92590-71-1
Record name Ethyl linalool
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Record name Ethyl linalool, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Nonadien-3-ol, 3,7-dimethyl-
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Record name Ethyl linalool
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Record name 3,7-dimethylnona-1,6-dien-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL LINALOOL, (E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol, a monoterpenoid alcohol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological activities.

Core Chemical Properties

(6E)-3,7-dimethylnona-1,6-dien-3-ol, also known by its common synonym ethyl linalool (B1675412), is a colorless to light yellow liquid.[1][2] It is recognized for its fresh, floral aroma reminiscent of bergamot and lavender.[3] This compound is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water.[2]

Quantitative Data Summary

The key physicochemical properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (6E)-3,7-dimethylnona-1,6-dien-3-ol[4]
Synonyms Ethyl linalool, 3,7-dimethyl-1,6-nonadien-3-ol[1][4]
CAS Number 10339-55-6[4][5]
Molecular Formula C₁₁H₂₀O[1][4][5]
Molecular Weight 168.28 g/mol [4][5]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 244.1°C at 760 mmHg; 132°C at 86 Torr[1][2][6]
Flash Point 90.9°C[1]
Density 0.857 g/cm³[1]
Refractive Index 1.4603 at 25°C[6]

Toxicological and Safety Profile

(6E)-3,7-dimethylnona-1,6-dien-3-ol is classified as a combustible liquid and is reported to cause skin irritation and serious eye irritation.[6][7] It may also cause an allergic skin reaction.[4][5][6] The acute toxicity is considered low, with oral LD50 in rats and dermal LD50 in rabbits both exceeding 5 g/kg.[2][6]

Safety and Toxicity DataValueReference
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction)[4][5][6][7]
Acute Oral LD50 (Rat) > 5 g/kg[2][6]
Acute Dermal LD50 (Rabbit) > 5 g/kg[2][6]
Ecotoxicity (Daphnia magna) EC50 (48h, immobilization): 38 mg/L[7]
Ecotoxicity (Green algae) EC50 (72h, growth inhibition): 80 mg/L[7]
Biodegradability Readily biodegradable (72% in 28 days)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to determine the properties of (6E)-3,7-dimethylnona-1,6-dien-3-ol.

Boiling Point Determination (Capillary Method)

This method is a standard micro-technique for determining the boiling point of a liquid.

  • Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[1]

  • Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in a Thiele tube or an aluminum block.[1][8]

  • Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature corresponds to the boiling point of the liquid.[1]

  • Confirmation: The heat source is removed, and the temperature is noted again when the liquid just begins to enter the capillary tube. An accurate determination is typically the average of these two temperatures.

G Boiling Point Determination Workflow A Sample Preparation: Place liquid in fusion tube. Insert inverted sealed capillary. B Apparatus Setup: Attach to thermometer. Place in heating block/Thiele tube. A->B C Heating: Heat the apparatus slowly and uniformly. B->C D Observation 1: Record temperature (T1) at which a continuous stream of bubbles emerges. C->D E Cooling: Remove heat source and allow to cool. D->E F Observation 2: Record temperature (T2) when liquid enters the capillary tube. E->F G Result: Calculate Boiling Point = (T1 + T2) / 2 F->G

Caption: Workflow for Boiling Point Determination.

Acute Toxicity Testing: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to freshwater invertebrates.

  • Test Organisms: Juvenile Daphnia magna, less than 24 hours old, are used.[5][6]

  • Test Solutions: A series of at least five geometrically spaced concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.[5][9]

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control for 48 hours under static or semi-static conditions.[6][10] No feeding occurs during the test.[5]

  • Endpoint: Immobilisation (the inability to swim within 15 seconds after gentle agitation) is observed and recorded at 24 and 48 hours.[5][11]

  • Data Analysis: The results are used to calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids), along with the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).[5][11]

G OECD 202 Acute Immobilisation Test Workflow prep Preparation: - Prepare test solutions (≥5 concentrations + control). - Use juvenile Daphnia magna (<24h old). expo Exposure (48h): - 4 replicates of 5 daphnids per concentration. - Static or semi-static conditions. - Temperature: 20 ± 2 °C. prep->expo obs Observation: - Record immobilisation at 24h and 48h. expo->obs calc Data Analysis: - Calculate 48h EC50. - Determine NOEC and LOEC. obs->calc

Caption: OECD 202 Experimental Workflow.

Biodegradability Testing: OECD Test Guideline 301B (CO₂ Evolution Test)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Setup: The test substance is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).[12]

  • Aeration: The solution is aerated with CO₂-free air. As the microorganisms biodegrade the test substance, they produce carbon dioxide.[12]

  • CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.[12]

  • Quantification: The amount of trapped CO₂ is measured by titration of the remaining hydroxide or by using an inorganic carbon analyzer.[12]

  • Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[13]

Biological Activity and Potential Applications

While (6E)-3,7-dimethylnona-1,6-dien-3-ol is primarily used in the fragrance and flavor industry, related monoterpenes, particularly its isomer linalool, have been investigated for a range of biological activities. These studies provide a basis for exploring the potential of this compound in drug development.

Cytotoxic and Antioxidant Properties

Linalool has demonstrated cytotoxic effects against various cancer cell lines.[14] Studies suggest that these effects may be mediated through the induction of apoptosis and the activation of antitumor immunity.[14] For instance, linalool has been shown to stimulate the secretion of several cytokines, including IFN-γ, IL-2, and TNF-α, which are indicative of a Th1 cellular immune response.[14]

Additionally, many monoterpenes exhibit antioxidant activities by scavenging free radicals.[15] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[16][17][18]

In Vitro Cytotoxicity Assay (MTT Assay) Workflow

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound, (6E)-3,7-dimethylnona-1,6-dien-3-ol, and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][19]

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[20]

G MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat cells with compound at various concentrations seed->treat add_mtt Add MTT solution to each well treat->add_mtt incubate Incubate (e.g., 4 hours at 37°C) (Viable cells convert MTT to formazan) add_mtt->incubate solubilize Add solubilizing agent (e.g., DMSO) incubate->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability (%) and IC50 read->analyze

Caption: Workflow of an MTT Cytotoxicity Assay.

This guide provides foundational data and methodologies for the study of (6E)-3,7-dimethylnona-1,6-dien-3-ol. Further research into its specific biological mechanisms and signaling pathways is warranted to fully elucidate its potential in therapeutic applications.

References

Spectroscopic Data of Ethyl Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl linalool (B1675412) (3,7-Dimethyl-1,6-nonadien-3-ol). Due to the limited availability of public experimental ¹H NMR, ¹³C NMR, and IR spectra for ethyl linalool, this document presents the available experimental mass spectrometry data. To offer valuable comparative insights, spectroscopic data for the structurally similar compound, linalool, is also provided. Detailed experimental protocols for each spectroscopic technique are included to facilitate the replication and validation of these findings.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and the reference compound, linalool.

Mass Spectrometry (MS) of this compound

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data has been obtained for this compound. The mass spectrum reveals a fragmentation pattern that can be used for the identification and quantification of the compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
4154.61
4365.06
5599.99
7185.87
9362.71
Spectroscopic Data of Linalool (Reference Compound)

Due to the absence of publicly available experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound, the data for the closely related compound linalool are presented below for reference. It is important to note that while structurally similar, the ethyl group in this compound will induce shifts in the spectral data compared to the methyl group in linalool.

¹H NMR of Linalool (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm
1.28 (s, 3H)
1.57 (s, 3H)
1.65 (s, 3H)
1.98-2.07 (m, 2H)
5.03 (dd, J=10.8, 1.2 Hz, 1H)
5.13 (t, J=7.2 Hz, 1H)
5.20 (dd, J=17.2, 1.2 Hz, 1H)
5.92 (dd, J=17.2, 10.8 Hz, 1H)

¹³C NMR of Linalool (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm
17.6
22.8
25.7
27.8
42.1
73.4
111.6
124.4
131.7
145.2

IR Spectrum of Linalool (Neat)

Wavenumber (cm⁻¹)Functional Group
3420 (broad)O-H (alcohol)
2979, 2920C-H (aliphatic)
1644C=C (alkene)
1114C-O (secondary alcohol)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Liquid Samples

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid organic compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay - FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy of a Neat Liquid

Objective: To obtain the infrared spectrum of a pure liquid sample.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Kimwipes

Procedure (using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and a Kimwipe, then allow them to dry completely.

    • Using a pipette, place one to two drops of the neat liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates. Avoid forming air bubbles.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, carefully separate the salt plates and clean them thoroughly with an appropriate solvent and Kimwipes. Store the plates in a desiccator to prevent damage from moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Compounds

Objective: To separate and identify the components of a volatile organic sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar or medium-polarity column for general fragrance analysis)

  • Helium or hydrogen carrier gas

  • Autosampler vials with septa

  • Microsyringe

  • Solvent for dilution (e.g., hexane (B92381) or ethanol)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent. The concentration should be optimized to avoid overloading the GC column.

    • Transfer the solution to an autosampler vial and seal it with a septum cap.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program for fragrance analysis might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • Set the injector temperature and mode (e.g., split or splitless).

    • Set the carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), the mass range to be scanned (e.g., m/z 40-400), and the temperatures of the ion source and transfer line.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

    • As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.

  • Data Processing:

    • The resulting total ion chromatogram (TIC) shows the separation of the components over time.

    • The mass spectrum for each peak in the TIC can be examined to identify the compound.

    • Identification is typically achieved by comparing the experimental mass spectrum to a reference library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library).

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample Prep Dilution/Purification Sample->Prep NMR NMR Spectroscopy Prep->NMR Dissolve in deuterated solvent IR IR Spectroscopy Prep->IR Prepare neat sample or solution MS Mass Spectrometry Prep->MS Inject into GC-MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure Report Report Structure->Report Final Report

Caption: General workflow for spectroscopic analysis.

Synthesis of Ethyl Linalool from 6-Methyl-5-Octen-2-One: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl linalool (B1675412) (3,7-dimethyl-1,6-nonadien-3-ol) from 6-methyl-5-octen-2-one (B12330200). The primary synthetic route involves a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development.

Introduction

Ethyl linalool is a tertiary alcohol with a characteristic floral and fresh aroma, making it a valuable ingredient in the fragrance industry. Its synthesis from readily available starting materials is of significant commercial and academic interest. The most direct and efficient method for the preparation of this compound from 6-methyl-5-octen-2-one is through the nucleophilic addition of an ethyl group to the ketone functionality, which is typically achieved via a Grignard reaction.

Reaction Pathway

The synthesis of this compound from 6-methyl-5-octen-2-one is a single-step process involving the reaction of the ketone with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous ether solvent. The reaction proceeds via a nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of 6-methyl-5-octen-2-one. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

G reactant1 6-Methyl-5-octen-2-one intermediate Magnesium Alkoxide Intermediate reactant1->intermediate 1. Diethyl Ether (solvent) reactant2 + Ethylmagnesium Bromide (EtMgBr) reactant2->intermediate product This compound intermediate->product 2. H₃O⁺ workup Acidic Workup (e.g., H₃O⁺)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 6-Methyl-5-octen-2-one

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Hydrochloric acid (or saturated ammonium (B1175870) chloride solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Place magnesium turnings in the three-necked flask.

  • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

  • Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated, which is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

Step 2: Reaction with 6-Methyl-5-octen-2-one

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of 6-methyl-5-octen-2-one in anhydrous diethyl ether in the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification prep1 Dry Glassware under Inert Atmosphere prep2 Add Mg Turnings and Anhydrous Ether prep1->prep2 prep3 Prepare Ethyl Bromide in Ether prep2->prep3 prep4 Initiate and Complete Grignard Formation prep3->prep4 react1 Cool Grignard Reagent prep4->react1 react2 Prepare 6-Methyl-5-octen-2-one in Ether react1->react2 react3 Slowly Add Ketone to Grignard Reagent react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Quench with Acidic Solution react4->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with Bicarbonate and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Vacuum Distillation workup4->purify

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

Precise yield data for the direct synthesis of this compound from 6-methyl-5-octen-2-one via the Grignard reaction is not widely reported in the literature. However, analogous Grignard reactions with ketones typically proceed with good to excellent yields, generally in the range of 70-90%.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name3,7-Dimethyl-1,6-nonadien-3-ol
Molecular FormulaC₁₁H₂₀O
Molar Mass168.28 g/mol
AppearanceColorless liquid
Boiling PointNot available
DensityNot available

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueKey Data Points
¹H NMR Data not readily available in literature. Expected signals would include those for vinyl protons, allylic protons, methyl groups, and a hydroxyl proton.
¹³C NMR Data not readily available in literature. Expected signals would include those for olefinic carbons, a carbon bearing a hydroxyl group, and several aliphatic carbons.
IR Spectroscopy Expected characteristic peaks would include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a C=C stretch (~1645 cm⁻¹), and a C-O stretch (~1100-1200 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 168.

Safety Considerations

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.

  • Diethyl ether is extremely flammable. No open flames should be present in the laboratory.

  • Ethyl bromide is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood.

  • The quenching of the Grignard reaction is highly exothermic. Slow and controlled addition of the quenching solution is crucial.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 6-methyl-5-octen-2-one via a Grignard reaction is a straightforward and effective method for producing this valuable fragrance compound. By following the general protocol outlined in this guide and adhering to strict safety precautions, researchers can reliably synthesize this compound for further study and application. Further optimization of reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may lead to improved yields.

In-Depth Technical Guide to the Characterization of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol, a volatile terpenoid alcohol, presents a significant challenge in chemical analysis due to the presence of geometric isomers. The characterization of the individual (E) and (Z) isomers is crucial for understanding their distinct biological activities, olfactory properties, and for ensuring the purity and consistency of products in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the methodologies employed in the synthesis, separation, and structural elucidation of these isomers. It includes detailed experimental protocols for key analytical techniques, a comparative summary of their physicochemical and spectroscopic data, and visual representations of the characterization workflow. While specific experimental data for the individual isomers of 3,7-Dimethyl-1,6-nonadien-3-ol is not extensively available in public literature, this guide leverages data from closely related and well-characterized terpene alcohols to provide a robust framework for their analysis.

Introduction

3,7-Dimethyl-1,6-nonadien-3-ol is a C11 terpene alcohol with a chemical formula of C₁₁H₂₀O and a molecular weight of approximately 168.28 g/mol .[1][2] The presence of a double bond at the C6 position gives rise to two geometric isomers: (6E)-3,7-dimethylnona-1,6-dien-3-ol and (6Z)-3,7-dimethylnona-1,6-dien-3-ol. The spatial arrangement of the substituents around this double bond significantly influences the molecule's overall shape, which in turn can affect its biological and sensory properties. Therefore, the ability to separate and characterize these isomers is of paramount importance for research and development.

This guide will detail the common synthetic routes, chromatographic separation techniques, and spectroscopic methods used for the comprehensive characterization of these isomers.

Synthesis and Isomer Separation

The synthesis of 3,7-Dimethyl-1,6-nonadien-3-ol can be achieved through various organic synthesis methods, often resulting in a mixture of (E) and (Z) isomers. One common approach involves the Grignard reaction between an appropriate vinyl magnesium halide and a ketone. The stereoselectivity of such reactions can often be influenced by reaction conditions, but typically produces a mixture that requires subsequent separation.

Experimental Protocol: Separation of (E/Z) Isomers by Column Chromatography

Objective: To separate the (E) and (Z) isomers of 3,7-Dimethyl-1,6-nonadien-3-ol from a reaction mixture.

Materials:

  • Crude mixture of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate. The optimal gradient will need to be determined empirically, starting with ratios like 99:1, 98:2 (Hexane:Ethyl Acetate), and so on.

  • Fraction Collection: Collect the eluent in small fractions using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 9:1) and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions containing the pure isomers, as identified by TLC, and remove the solvent under reduced pressure to obtain the isolated (E) and (Z) isomers.

Note: The separation of E/Z isomers of terpene alcohols can be challenging. Advanced techniques such as silver nitrate (B79036) impregnated silica gel chromatography or the use of specialized chiral columns in HPLC or GC may be necessary for efficient separation.[3][4]

Spectroscopic Characterization

Once separated, the individual isomers must be structurally characterized using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules and for differentiating between geometric isomers. The chemical shifts of protons and carbons in the vicinity of the C6-C7 double bond will differ between the (E) and (Z) isomers due to the different spatial environments.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Vinyl Protons (C1-H)4.9 - 6.0110 - 145
Allylic Protons (C5-H, C8-H)1.8 - 2.520 - 40
Olefinic Proton (C6-H)5.0 - 5.5120 - 140
Methyl Protons (C9-H, C10-H, C11-H)0.8 - 1.815 - 30
Hydroxyl Proton (OH)Variable (1.5 - 4.0)-
Carbonyl Carbon (C3-OH)-70 - 80

Note: The exact chemical shifts will be influenced by the specific isomer and the solvent used. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be required for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The (E) and (Z) isomers of 3,7-Dimethyl-1,6-nonadien-3-ol will have the same molecular ion peak, but may exhibit subtle differences in their fragmentation patterns due to the different stability of the fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 168

  • Loss of Water ([M-H₂O]⁺): m/z = 150

  • Loss of a Methyl Group ([M-CH₃]⁺): m/z = 153

  • Loss of an Ethyl Group ([M-C₂H₅]⁺): m/z = 139

  • Cleavage at the C3-C4 bond

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone for the analysis of volatile compounds like terpene alcohols. The (E) and (Z) isomers will likely have different retention times on a GC column, allowing for their separation and individual mass spectral analysis.

Table 2: Typical GC-MS Parameters for Terpene Alcohol Analysis

Parameter Value
Column DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Note: The use of chiral GC columns can be particularly effective for separating stereoisomers of terpene derivatives.[3]

Visualization of the Characterization Workflow

The following diagrams illustrate the logical flow of the characterization process for the (E/Z) isomers of 3,7-Dimethyl-1,6-nonadien-3-ol.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Grignard Reaction) start->synthesis crude Crude Mixture ((E) and (Z) Isomers) synthesis->crude separation Chromatographic Separation (e.g., Column Chromatography, HPLC, GC) crude->separation isomer_e Isolated (E)-Isomer separation->isomer_e isomer_z Isolated (Z)-Isomer separation->isomer_z nmr NMR Spectroscopy (¹H, ¹³C, 2D) isomer_e->nmr ms Mass Spectrometry (EI-MS) isomer_e->ms gcms GC-MS Analysis isomer_e->gcms isomer_z->nmr isomer_z->ms isomer_z->gcms structure_e Structure Elucidation of (E)-Isomer nmr->structure_e structure_z Structure Elucidation of (Z)-Isomer nmr->structure_z ms->structure_e ms->structure_z gcms->structure_e gcms->structure_z

Caption: Experimental workflow for the synthesis, separation, and characterization of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol isomers.

analytical_techniques cluster_separation Separation cluster_characterization Characterization main Isomer Mixture Separation Techniques Characterization Techniques col_chrom Column Chromatography main:f1->col_chrom hplc HPLC (Chiral Stationary Phase) main:f1->hplc gc Gas Chromatography (Chiral Column) main:f1->gc nmr NMR (¹H, ¹³C, COSY, HSQC, HMBC) main:f2->nmr ms MS (Molecular Ion, Fragmentation) main:f2->ms gcms GC-MS (Retention Time, Mass Spectrum) main:f2->gcms

Caption: Key analytical techniques for the separation and characterization of terpene alcohol isomers.

Conclusion

The comprehensive characterization of (E/Z)-3,7-Dimethyl-1,6-nonadien-3-ol isomers is a multi-step process that requires a combination of synthetic, chromatographic, and spectroscopic techniques. While specific, publicly available data for these particular isomers is limited, the methodologies outlined in this guide provide a robust framework for their successful isolation and structural elucidation. The application of advanced separation techniques, such as chiral chromatography, coupled with detailed spectroscopic analysis, is essential for obtaining pure isomers and unambiguously determining their stereochemistry. This detailed characterization is a critical step in harnessing the unique properties of each isomer for applications in drug development, flavor and fragrance chemistry, and other scientific disciplines.

References

Technical Guide: Physicochemical Parameters of Ethyl Linalool (CAS 10339-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412) (CAS: 10339-55-6), chemically known as 3,7-Dimethyl-1,6-nonadien-3-ol, is a synthetic monoterpenoid alcohol. It is structurally related to linalool but features an ethyl group substitution, which significantly modifies its olfactory and physicochemical properties.[1] This alteration results in reduced volatility and a softer, more floral, and waxy aroma compared to the greener, more citrusy notes of linalool.[1][2][3] While not found in nature, ethyl linalool is a key ingredient in the fragrance and flavor industries, valued for its stability and versatile scent profile in perfumes, cosmetics, and personal care products.[1][4] This document provides an in-depth overview of its core physicochemical parameters, experimental determination protocols, and a common synthesis pathway.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. Data has been aggregated from various technical and safety data sheets.

Table 2.1: General and Physical Properties
ParameterValueSource(s)
CAS Number 10339-55-6[2][4][5][6][7][8]
Molecular Formula C₁₁H₂₀O[2][6][7][8][9]
Molecular Weight 168.28 g/mol [2][5][6][9]
Appearance Colorless to pale yellow liquid[2][5][8][10]
Odor Fresh, floral, with notes of bergamot, rosewood, and lavender[6][8][11]
Table 2.2: Thermodynamic Properties
ParameterValueConditionsSource(s)
Boiling Point 213 - 215 °C@ 760 mmHg[2][4][5]
132 °C@ 86 Torr[9][12]
Flash Point 83 - 87 °CClosed Cup[2][4][5][7][13][14]
Vapor Pressure 0.02 mmHg@ 20 °C[2]
0.005 mmHg (18 Pa)@ 25 °C[2][9][11][13]
Melting/Freezing Point < -73 °C[13]
Table 2.3: Optical and Other Properties
ParameterValueConditionsSource(s)
Density / Specific Gravity 0.857 - 0.867 g/cm³@ 20 °C / 25 °C[2][5][7][8][9][13]
Refractive Index (nD) 1.4620 - 1.4660@ 20 °C[2][5][6][8][11]
Solubility in Water 563 - 656 mg/L@ 20 °C[6][9][11][10][13][15]
Solubility in Solvents SolubleIn alcohol, oils, organic solvents[4][5][14][15]
Log P (o/w) 3.3Estimated[2][9][11][13]
Assay (Purity) ≥ 97% (sum of isomers)[5][6]

Experimental Protocols

The determination of the physicochemical parameters listed above follows standardized methodologies. Below are detailed summaries of the typical experimental protocols used for key measurements.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[16] A common and efficient method for small sample volumes is the Thiele tube method.[7][8]

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., paraffin), and a heat source.

  • Procedure :

    • A small amount of the this compound sample (a few milliliters) is placed into the small test tube.[8]

    • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

    • The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is fully submerged.[7]

    • The side arm of the Thiele tube is gently and continuously heated. This design allows for uniform heating of the oil via convection currents.[7]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the sample is boiling.[7][8]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7][8]

Density Determination (Oscillating Densimeter Method)

This method is outlined in OECD Test Guideline 109 and is suitable for liquids with a dynamic viscosity below 5 Pa·s.[3][12][14]

  • Apparatus : Digital oscillating U-tube densitometer.

  • Principle : A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

  • Procedure :

    • The instrument is calibrated using two substances of known density, such as dry air and degassed, double-distilled water. The densities of the calibration standards should bracket the expected density of the sample.

    • The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.

    • The instrument maintains a constant temperature (e.g., 20°C).

    • The oscillation period of the filled tube is measured by the instrument.

    • The instrument's software automatically calculates the density of the sample based on the calibration data and the measured oscillation period. The measurement is performed in duplicate.[3]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance. Standard methods such as ASTM D1218 are commonly followed.[6][13][15][17][18]

  • Apparatus : Abbe-type refractometer with a light source (typically a sodium D-line lamp, 589.3 nm) and a temperature-controlled prism assembly.[6][18]

  • Procedure :

    • The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

    • The prisms are brought to the desired temperature (e.g., 20°C) using a circulating water bath.

    • A few drops of the this compound sample are placed on the surface of the lower prism.

    • The prism box is closed, allowing the sample to spread into a thin, uniform film.

    • The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale. The measurement is typically repeated for accuracy.

Flash Point Determination (Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced.[4] The Pensky-Martens closed-cup method (e.g., ASTM D93) is standard for such liquids.[4][5][9][19]

  • Apparatus : Manual or automated Pensky-Martens closed-cup tester, which consists of a brass test cup with a close-fitting lid, a stirrer, a heating source, and an ignition source applicator.[4][19]

  • Procedure (Procedure A for distillate fuels/lubricants) :

    • The sample cup is filled with this compound to the marked level.

    • The lid is secured, and the thermometer is placed in its holder.

    • The sample is heated at a controlled, constant rate (5 to 6°C per minute) while being continuously stirred (90 to 120 rpm).[19]

    • As the temperature approaches the expected flash point, the ignition source (a small flame or electric igniter) is periodically dipped into the vapor space of the cup through an opening in the lid.[19]

    • The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors above the sample to flash (ignite momentarily).[4]

Synthesis Pathway

This compound is produced industrially through a multi-step chemical synthesis.[1] One of the most common routes starts from 6-methyl-5-octen-2-one.[2] This process involves an ethynylation reaction followed by selective hydrogenation.[2][20][21][22]

Synthesis_Pathway A 6-Methyl-5-octen-2-one C Ethynylation Reaction (e.g., in liquid ammonia) A->C B Acetylene B->C D Dehydro this compound C->D Forms intermediate E Selective Hydrogenation D->E F This compound E->F Final product Catalyst Lindlar Catalyst (Palladium-based) Catalyst->E Hydrogen H₂ Hydrogen->E

Caption: Common industrial synthesis route for this compound.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Linalool and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the biological activity screening of linalool (B1675412) and its key derivatives, such as linalyl acetate (B1210297). Linalool, a naturally occurring monoterpene alcohol found in numerous aromatic plants, and its derivatives are recognized for a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] This document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates relevant biological pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial Activity

Linalool and its derivatives have demonstrated significant inhibitory effects against a broad range of pathogenic bacteria and fungi.[5] Their mechanism often involves the disruption of cell membranes.[3][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

CompoundTest OrganismAssayQuantitative ResultReference
LinaloolMethicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC₅₀: 13.2 µg/mL; MIC₉₀: 105.62 µg/mL[7]
LinaloolPseudomonas fluorescensAgar DilutionMIC: 1.25 µL/mL; MBC: 2.5 µL/mL[8][9]
LinaloolListeria monocytogenesAgar DilutionMIC: 0.5% (v/v); MBC: 1% (v/v)[10]
LinaloolEscherichia coliBroth MicrodilutionMIC: 51.9 µM[1]
LinaloolCandida albicansBroth MicrodilutionMIC: 38.9 µM[1]
LinaloolTrichophyton rubrum (Fluconazole-resistant)Broth MicrodilutionMIC: 256–512 µg/mL[5]
LinaloolShewanella putrefaciensNot SpecifiedMIC: 1.5 µg/mL[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the linalool derivative is prepared in a 96-well microtiter plate using the broth as a diluent.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the test compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening compounds for antimicrobial activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action Compound Linalool Derivative Library PrimaryAssay Primary Assay (e.g., Agar Diffusion) Compound->PrimaryAssay ActiveInactive Categorize: Active vs. Inactive Hits PrimaryAssay->ActiveInactive ActiveHits Active Hits ActiveInactive->ActiveHits MIC_MBC Determine MIC & MBC (Broth Microdilution) Potency Assess Potency MIC_MBC->Potency PotentHits Potent Hits Potency->PotentHits MOA Mechanism of Action Studies (e.g., Membrane Integrity Assay) PotentHits->MOA

Workflow for Antimicrobial Activity Screening.

Anticancer Activity

Linalool has been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[3][11][12]

Quantitative Cytotoxicity Data

The anticancer potential is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineAssayIC₅₀ ValueReference
LinaloolU937 (Leukemia)WST-12.59 µM[11]
LinaloolHeLa (Cervical Cancer)WST-111.02 µM[11]
LinaloolBreast Cancer (T-47D)WST-1224 µM[13][14]
LinaloolColorectal CancerWST-1222 µM[13][14]
LinaloolLiver Cancer (HepG2)WST-1290 µM[13][14]
LinaloolCervical CarcinomaNot Specified0.37 µg/mL[2]
LinaloolStomach CarcinomaNot Specified14.1 µg/mL[2]
LinaloolSkin CarcinomaNot Specified14.9 µg/mL[2]
LinaloolLung CarcinomaNot Specified21.5 µg/mL[2]
LinaloolBone CarcinomaNot Specified21.7 µg/mL[2]
Experimental Protocol: WST-1 Cytotoxicity Assay

The Water-Soluble Tetrazolium salt (WST-1) assay is a colorimetric method to quantify cell proliferation and viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the linalool derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and the plate is incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a soluble formazan (B1609692) dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Linalool and its ester, linalyl acetate, have demonstrated anti-inflammatory properties.[15] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.[16]

Quantitative Anti-inflammatory Data
CompoundAssay ModelDose% Inhibition of EdemaReference
LinaloolCarrageenan-induced paw edema (rats)200 mg/kg34.89% (at 4h)[17]
(-)-LinaloolCarrageenan-induced paw edema (rats)25 mg/kgSignificant reduction at 2-4h[15]
Linalyl AcetateCarrageenan-induced paw edema (rats)Equimolar to LinaloolLess relevant and more delayed than linalool[15]
C. sativum Oil (Linalool-rich)Carrageenan-induced paw edema (rats)200 mg/kg51.35% (at 4h)[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the activity of anti-inflammatory agents.

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups. The test groups receive different doses of the linalool derivative (e.g., administered intraperitoneally or orally). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).[17]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the injection.[17]

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathway: Linalool's Inhibition of NF-κB

Linalool and linalyl acetate have been shown to suppress the canonical NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like IL-6.[16]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 IkBa_p65->p65_p50 Releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA IL6 IL-6 Expression (Inflammation) Linalool Linalool & Linalyl Acetate Linalool->IKK Inhibits

Linalool's Inhibition of the Canonical NF-κB Pathway.[16]

Antioxidant Activity

The antioxidant capacity of linalool derivatives is a key aspect of their biological profile, contributing to their protective effects in various disease models.[4][18]

Quantitative Antioxidant Data
CompoundAssayQuantitative ResultReference
LinaloolDPPH Scavenging50.57% scavenging at 50 µg/mL[18][19]
LinaloolH₂O₂ Scavenging56.36% scavenging at 50 µg/mL[18]
C. sativum Oil (Linalool-rich)ABTS ScavengingIC₅₀: 32.04 ± 0.19 µg/mL[17][20]
LinaloolABTS ScavengingIC₅₀: 152.29 ± 2.22 µg/mL[17][20]
Experimental Protocols
  • Reagent Preparation: A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared. This solution has a deep violet color.

  • Reaction Mixture: A small volume of the test compound (linalool derivative at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for about 30 minutes.

  • Measurement: When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[21]

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value can be determined from the dose-response curve.

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark for 12-16 hours, resulting in a dark blue solution.

  • Reagent Preparation: The ABTS•+ solution is diluted with ethanol (B145695) or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: The test compound is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes). The reduction in absorbance by the antioxidant is measured.

  • Calculation: The scavenging activity is calculated, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC₅₀ value.

Conclusion

Linalool and its derivatives represent a versatile class of natural compounds with a wide array of demonstrable biological activities. The screening methods detailed in this guide—from in vitro cytotoxicity and antioxidant assays to in vivo anti-inflammatory models—provide a robust framework for the systematic evaluation of these compounds. The quantitative data consistently highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further investigation into their mechanisms of action, particularly through the modulation of key signaling pathways like NF-κB, will be crucial for translating these findings into therapeutic applications. This guide serves as a foundational resource for researchers aiming to unlock the full potential of linalool derivatives in drug discovery and development.

References

Potential Pharmacological Effects of Ethyl Linalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the pharmacological properties of linalool (B1675412). Ethyl linalool, a structurally similar synthetic derivative, is primarily utilized in the fragrance industry and has limited direct pharmacological data available. This guide synthesizes the known effects of linalool to infer the potential pharmacological profile of this compound, highlighting areas for future research. All pharmacological data, experimental protocols, and signaling pathways detailed herein are based on studies of linalool, unless explicitly stated otherwise for this compound.

Executive Summary

This compound (3,7-Dimethylnona-1,6-dien-3-ol) is a synthetic monoterpenoid alcohol, structurally analogous to the naturally occurring linalool. While its primary application is in perfumery for its softer, more floral-woody scent profile compared to linalool, its structural similarity suggests a potential for similar pharmacological activities. Linalool is well-documented to possess a range of effects, including anxiolytic, sedative, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of these potential effects, drawing from the extensive research on linalool as a predictive model for this compound. The information presented aims to furnish a foundation for future pharmacological investigations into this compound.

Toxicological Profile of this compound

While comprehensive pharmacological data is sparse, the toxicological profile of this compound has been evaluated, indicating low acute toxicity.

Toxicological Endpoint Species Route Value Reference
Acute Toxicity (LD50)RatOral~5,000 mg/kg[1]
Acute Toxicity (LD50)RabbitDermal> 5,000 mg/kg[1]
Skin IrritationHumanDermalIrritant[2]
Eye IrritationRabbitOcularSlightly irritating to severe irritation[1][2]
SensitizationAnimal StudiesDermalNot observed to be a skin sensitizer[1]
MutagenicityIn vitro/In vivo-Not mutagenic in mammalian cell culture and in a test with mammals.[1]
Carcinogenicity--No data available[1]
Reproductive ToxicityAnimal Studies-No indication of fertility impairment.[1]

Potential Pharmacological Effects and Mechanisms (Inferred from Linalool)

The subsequent sections detail the known pharmacological activities of linalool, which are hypothesized to be relevant to this compound due to their structural relationship.

Anxiolytic and Sedative Effects

Linalool has demonstrated significant anxiolytic (anxiety-reducing) and sedative properties in numerous preclinical studies. These effects are believed to be mediated through its modulation of various neurotransmitter systems in the central nervous system (CNS).

  • Elevated Plus Maze (EPM) Test: This behavioral assay is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. In studies with linalool, mice were placed at the center of the maze, and their behavior was recorded for a 5-minute session.[3]

  • Light/Dark Box Test: This test is also used to evaluate anxiety. The apparatus is a box divided into a dark, safe compartment and a brightly lit, anxiogenic compartment. The time spent in the light compartment is a key measure of anxiolytic activity. Mice exposed to inhaled linalool were observed to spend more time in the brightly-lit chamber.[4]

  • Social Interaction Test: Increased social interaction is indicative of an anxiolytic effect. In this test, pairs of mice are placed in an open field, and the duration and frequency of social behaviors (e.g., sniffing, grooming) are recorded. Inhalation of linalool has been shown to increase social interaction in mice.[4]

  • Pentobarbital-Induced Sleep Test: To assess sedative effects, the ability of a compound to prolong sleep induced by a hypnotic agent like pentobarbital (B6593769) is measured. Linalool inhalation has been shown to prolong the duration of pentobarbital-induced sleep in mice.

Linalool's anxiolytic and sedative effects are attributed to its interaction with several key neurotransmitter systems:

  • GABAergic System: Linalool has been shown to potentiate the effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the CNS, at GABA-A receptors. This is a mechanism shared by benzodiazepines, a class of anxiolytic drugs. The anxiolytic-like effects of linalool can be antagonized by flumazenil, a GABA-A receptor antagonist.[5]

  • Glutamatergic System: Linalool can inhibit the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate (B1630785) receptor involved in excitatory neurotransmission. By blocking NMDA receptors, linalool can reduce neuronal excitability, contributing to its sedative and anxiolytic effects.[5]

  • Serotonergic System: Some studies suggest that linalool may modulate the serotonergic system. For instance, a reduction in serotonin (B10506) levels in the frontal cortex and hippocampus has been observed in mice treated with linalool-rich essential oils.[5] However, other research indicates that the anxiolytic effect of inhaled linalool may not directly involve serotonergic transmission via 5-HT1A receptors in the prelimbic prefrontal cortex.[3][6]

Anxiolytic_Sedative_Mechanisms cluster_linalool This compound (inferred from Linalool) cluster_cns Central Nervous System cluster_effects Pharmacological Effects Linalool This compound GABA_A GABA-A Receptor Linalool->GABA_A Potentiates NMDA_R NMDA Receptor Linalool->NMDA_R Inhibits Serotonin Serotonergic System Linalool->Serotonin Modulates Anxiolytic Anxiolytic Effect GABA_A->Anxiolytic Sedative Sedative Effect GABA_A->Sedative NMDA_R->Anxiolytic NMDA_R->Sedative Serotonin->Anxiolytic

Potential Anxiolytic and Sedative Mechanisms of this compound.
Anti-inflammatory Effects

Linalool has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. This suggests that this compound could be a candidate for managing inflammatory conditions.

  • Carrageenan-Induced Paw Edema in Rats: This is a classic in vivo model of acute inflammation. Carrageenan is injected into the paw of a rat, inducing a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at various time points after carrageenan injection to quantify the anti-inflammatory effect of a test compound. Linalool has been shown to significantly reduce carrageenan-induced paw edema.[7]

  • Lipopolysaccharide (LPS)-Stimulated Macrophages: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. In vitro, RAW 264.7 murine macrophages are treated with LPS to stimulate the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of linalool on the production of these mediators is then quantified.

  • LPS-Induced Acute Lung Injury in Mice: This in vivo model mimics inflammatory lung conditions. Mice are treated with LPS to induce lung inflammation, and the effects of linalool on inflammatory cell infiltration, lung histopathology, and the production of inflammatory cytokines in bronchoalveolar lavage fluid are assessed.

The anti-inflammatory effects of linalool are primarily attributed to its ability to suppress the activation of key inflammatory signaling pathways:

  • NF-κB (Nuclear Factor-kappa B) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Linalool has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, which includes p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), plays a vital role in inflammation. Linalool has been found to block the phosphorylation of p38, JNK, and ERK in LPS-stimulated cells.

  • Nitric Oxide (NO) Production: Linalool can inhibit the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. This reduction in NO production contributes to its anti-inflammatory effects.[8]

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS (Inflammatory Stimulus) MAPK MAPK (p38, JNK, ERK) LPS->MAPK IKK IKK LPS->IKK Linalool This compound (inferred from Linalool) Linalool->MAPK Inhibits Phosphorylation Linalool->IKK Inhibits iNOS iNOS Linalool->iNOS Inhibits Activity IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates NO Nitric Oxide (NO) iNOS->NO ProInflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nuc->ProInflammatory_Genes Activates ProInflammatory_Genes->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ProInflammatory_Genes->Cytokines Antimicrobial_Workflow Start Start: Antimicrobial Activity Assessment Disc_Diffusion Disc Diffusion Assay Start->Disc_Diffusion Qualitative Screening MIC_MBC MIC & MBC Determination Start->MIC_MBC Quantitative Assessment Mechanism_Study Mechanism of Action Studies MIC_MBC->Mechanism_Study Elucidation of Mechanism Membrane_Permeability Membrane Permeability Assay Mechanism_Study->Membrane_Permeability Cellular_Respiration Cellular Respiration Assay Mechanism_Study->Cellular_Respiration End End: Characterization of Antimicrobial Properties Membrane_Permeability->End Cellular_Respiration->End

References

Ethyl Linalool: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a substituted derivative of the naturally occurring terpene alcohol linalool, presents a compelling scaffold for asymmetric synthesis. Its inherent chirality, derived from a stereogenic tertiary alcohol, coupled with the presence of two distinct carbon-carbon double bonds, offers multiple sites for stereoselective transformations. While the application of linalool as a chiral building block is well-documented, this guide explores the potential of ethyl linalool in organic synthesis, providing a technical overview of its stereoselective reactions and protocols adapted from its close analogue, linalool. This document is intended to serve as a comprehensive resource for chemists in academia and industry, facilitating the use of this compound in the construction of complex, enantioenriched molecules.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol [1]
AppearanceColorless liquid
Density0.862 g/cm³
Boiling Point215°C[1]
Flash Point86°C[1]
Refractive Index (@20°C)1.462 - 1.466[1]

Note: The data presented is for the racemic mixture of this compound. Specific optical rotation values would need to be determined for the individual (R)- and (S)-enantiomers.

For comparison, the specific rotation of the enantiomers of the closely related linalool are:

  • (R)-(–)-Linalool: [α]D = -15.1° (c 0.88, ethanol)[2]

  • (S)-(+)-Linalool: [α]D = +17.4° (c 3.19, ethanol)[2]

Key Stereoselective Reactions and Experimental Protocols

The synthetic utility of this compound as a chiral building block lies in the stereocontrolled manipulation of its functional groups. The following sections detail key asymmetric reactions, with protocols largely adapted from established procedures for linalool and its acetate (B1210297).

1. Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective conversion of allylic alcohols to epoxy alcohols.[3][4] This reaction is highly valuable for introducing two new stereocenters with predictable stereochemistry. Given that this compound is a tertiary allylic alcohol, the epoxidation would be expected to occur at the trisubstituted double bond.

Experimental Protocol: Sharpless Asymmetric Epoxidation of (R)-Ethyl Linalool (Analogous to Linalool)

Materials:

  • (R)-Ethyl linalool

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered

  • Aqueous solution of FeSO₄·7H₂O (for quenching)

  • Diethyl ether

  • Brine

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves and anhydrous dichloromethane.

  • The flask is cooled to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).

  • L-(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • A solution of (R)-ethyl linalool in dichloromethane is added to the reaction mixture.

  • An anhydrous solution of tert-butyl hydroperoxide is then added dropwise, maintaining the internal temperature below -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a pre-cooled aqueous solution of FeSO₄·7H₂O.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude epoxy alcohol is purified by flash column chromatography.

Expected Outcome: The use of L-(+)-DET is expected to yield the (2S,3S)-epoxide, while D-(-)-DET would produce the (2R,3R)-epoxide.

2. Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[5][6] For this compound, this reaction can be directed to either the terminal or the internal double bond, depending on the reaction conditions and the protecting group strategy. Dihydroxylation of the terminal double bond of an acetate derivative is a common strategy.[7][8]

Experimental Protocol: Asymmetric Dihydroxylation of (R)-Ethyl Linalyl Acetate (Analogous to Linalyl Acetate)

Materials:

  • (R)-Ethyl linalyl acetate (synthesized by acetylation of (R)-ethyl linalool)

  • AD-mix-α or AD-mix-β

  • tert-Butanol (B103910)

  • Water

  • Methanesulfonamide (if not included in the AD-mix)

  • Sodium sulfite (B76179) (for quenching)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-α (for one enantiomer of the diol) or AD-mix-β (for the other) and methanesulfonamide. Stir until the two phases are homogeneous and the mixture turns a yellow-green color.

  • Cool the mixture to 0 °C and add (R)-ethyl linalyl acetate.

  • Stir the reaction vigorously at 0 °C for 24 hours. The color will change from yellow-green to a deep red-brown.

  • Quench the reaction by adding solid sodium sulfite and continue stirring for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • The crude product can be purified by flash column chromatography.

Quantitative Data (from Linalyl Acetate Dihydroxylation): [7]

Starting Material Reagent Product Diastereomeric Excess (de) Yield
(R)-Linalyl Acetate AD-mix-α 95% 92%

| (R)-Linalyl Acetate | AD-mix-β | 97% | 83% |

3. Stereoselective Cyclization

The diols and epoxy alcohols derived from this compound are valuable precursors for the synthesis of chiral oxygenated heterocycles, such as furanoid and pyranoid linalool oxides.[8][9] The stereochemistry of the cyclization can be controlled by the choice of reagents and the stereochemistry of the starting material.

Experimental Protocol: Acid-Catalyzed Cyclization of this compound Epoxide (Analogous to Linalool Epoxide)

Materials:

  • This compound epoxide

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the this compound epoxide in dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by washing with a saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of furanoid and pyranoid this compound oxides can be separated by column chromatography.

Quantitative Data (from Linalool Epoxidation/Cyclization): [10]

Starting Material Reagent Product Ratio (Furanoid:Pyranoid)

| (R)-Linalool | m-CPBA, then PTSA | 81:19 |

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of a chiral this compound precursor.

Sharpless_Asymmetric_Epoxidation cluster_reagents R_Ethyl_Linalool (R)-Ethyl Linalool Epoxy_Alcohol Epoxy Alcohol (New Stereocenters) R_Ethyl_Linalool->Epoxy_Alcohol  O Reagents Ti(OiPr)4, L-(+)-DET TBHP, CH2Cl2, -20 °C

Caption: Sharpless Asymmetric Epoxidation of (R)-Ethyl Linalool.

Asymmetric_Dihydroxylation_Workflow cluster_reagents R_Ethyl_Linalyl_Acetate (R)-Ethyl Linalyl Acetate Diol Chiral Diol R_Ethyl_Linalyl_Acetate->Diol  [OsO4] AD_mix AD-mix-α or AD-mix-β t-BuOH/H2O, 0 °C

Caption: Asymmetric Dihydroxylation of (R)-Ethyl Linalyl Acetate.

Cyclization_Pathway Epoxy_Alcohol This compound Epoxide Acid_Catalyst H+ Epoxy_Alcohol->Acid_Catalyst Furanoid_Oxide Furanoid Ethyl Linalool Oxide Pyranoid_Oxide Pyranoid Ethyl Linalool Oxide Acid_Catalyst->Furanoid_Oxide 5-exo-tet Acid_Catalyst->Pyranoid_Oxide 6-endo-tet

Caption: Acid-Catalyzed Cyclization of this compound Epoxide.

Applications in Complex Molecule Synthesis

The enantioenriched products derived from this compound, such as epoxy alcohols, diols, and cyclic ethers, are versatile intermediates for the synthesis of a wide range of complex molecules. These include:

  • Natural Products: Many terpenes and other natural products contain stereogenic centers and oxygenated heterocyclic motifs that can be constructed from this compound-derived building blocks.

  • Pharmaceuticals: The development of single-enantiomer drugs is a critical aspect of modern medicine. Chiral synthons from this compound can be incorporated into the synthesis of active pharmaceutical ingredients.

  • Flavors and Fragrances: The individual stereoisomers of fragrance compounds often possess distinct olfactory properties. Stereoselective synthesis from this compound can provide access to novel and potent flavor and fragrance ingredients.

While direct literature on the use of this compound as a chiral building block is sparse, its structural similarity to the well-studied linalool provides a strong foundation for its application in asymmetric synthesis. The stereoselective reactions of epoxidation, dihydroxylation, and cyclization, which are highly efficient for linalool, can be confidently extrapolated to this compound. This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to explore the synthetic potential of this versatile chiral building block. The development of robust synthetic routes starting from this compound will undoubtedly contribute to the advancement of organic synthesis and the discovery of new, valuable molecules.

References

Microbial Transformation of Terpene Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial transformation of terpene alcohols represents a burgeoning field of biotechnology, offering a sustainable and highly specific alternative to traditional chemical synthesis for the production of valuable bioactive compounds, flavors, and fragrances. This guide provides a comprehensive overview of the core microbial transformation pathways for three key terpene alcohols: geraniol (B1671447), linalool (B1675412), and menthol (B31143). It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the transformation pathways and experimental workflows.

Microbial Transformation of Geraniol

Geraniol, an acyclic monoterpene alcohol, is a major component of essential oils from aromatic plants and serves as a precursor for various valuable compounds, including the antifungal agent geranic acid.

Transformation Pathway of Geraniol to Geranic Acid

The biotransformation of geraniol to geranic acid by the fungus Mucor irregularis proceeds through a two-step oxidation pathway. This process is initiated by the enzymatic conversion of geraniol to its corresponding aldehyde, geranial, which is subsequently oxidized to geranic acid. The key enzymes involved are geraniol dehydrogenase and geranial dehydrogenase.[1]

Geraniol_Transformation Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase

Biotransformation pathway of geraniol to geranic acid.
Quantitative Data for Geraniol Transformation

The efficiency of geraniol transformation is highly dependent on the microbial strain and fermentation conditions. The following table summarizes key quantitative data for the conversion of geraniol to geranic acid by Mucor irregularis.

MicroorganismSubstrateProductConversion Rate (%)Incubation Time (h)Temperature (°C)Reference
Mucor irregularis IIIMF4011GeraniolGeranic Acid97-1007228[1][2]
Mucor irregularis IIIMF4011 (3L Fermentor)GeraniolGeranic Acid98.897228[1][2]
Experimental Protocol: Geraniol to Geranic Acid Transformation

This protocol details the biotransformation of geraniol to geranic acid using Mucor irregularis.

1.3.1. Materials and Media

  • Mucor irregularis strain (e.g., IIIMF4011)

  • Sabouraud Dextrose Broth (SDB) medium: 40 g/L dextrose, 10 g/L peptone

  • Geraniol

  • Ethyl acetate (B1210297) (for extraction)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.0)

1.3.2. Experimental Workflow

Geraniol_Workflow cluster_prep Inoculum Preparation cluster_biotrans Biotransformation cluster_analysis Extraction & Analysis Inoculation Inoculate M. irregularis in SDB medium Incubation1 Incubate at 28°C, 200 rpm for 48 hours Inoculation->Incubation1 Mycelium_Harvest Harvest mycelium Incubation1->Mycelium_Harvest Resuspension Resuspend mycelium in phosphate buffer Mycelium_Harvest->Resuspension Substrate_Addition Add Geraniol (e.g., 20 mM) Resuspension->Substrate_Addition Incubation2 Incubate at 28°C, 200 rpm for 72 hours Substrate_Addition->Incubation2 Extraction Extract with Ethyl Acetate Incubation2->Extraction Analysis Analyze by TLC and GC-MS Extraction->Analysis

Experimental workflow for geraniol biotransformation.

1.3.3. Detailed Procedure

  • Inoculum Preparation: Inoculate spores of M. irregularis into a flask containing sterile SDB medium. Incubate at 28°C with shaking at 200 rpm for 48 hours.[2]

  • Biotransformation:

    • Harvest the fungal mycelium by filtration.

    • Resuspend the mycelium in 0.1 M potassium phosphate buffer (pH 7.0).

    • Add geraniol to the mycelial suspension to a final concentration of 20 mM.[3]

    • Incubate the reaction mixture at 28°C with shaking at 200 rpm for 72 hours.[1][2]

  • Extraction and Analysis:

    • After incubation, terminate the reaction and extract the broth with an equal volume of ethyl acetate.

    • Analyze the organic extract using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify geranic acid.[2]

Microbial Transformation of Linalool

Linalool, a naturally occurring terpene alcohol, is a key fragrance compound. Its microbial transformation can yield various oxidized products, including linalool oxides, which possess distinct aromatic properties.

Transformation Pathway of Linalool to Linalool Oxides

The fungal biotransformation of linalool to linalool oxides, particularly by species like Aspergillus niger and Corynespora cassiicola, is believed to occur via an initial epoxidation of the 6,7-double bond to form 6,7-epoxylinalool. This intermediate then undergoes intramolecular cyclization to yield furanoid and pyranoid linalool oxides.[4][5] Another potential pathway involves the hydroxylation at the C-8 position to form 8-hydroxylinalool, which can then be further metabolized to lilac aldehydes and alcohols.[4][5]

Linalool_Transformation Linalool Linalool Epoxylinalool 6,7-Epoxylinalool Linalool->Epoxylinalool Epoxidation Hydroxylinalool 8-Hydroxylinalool Linalool->Hydroxylinalool Hydroxylation Furanoid_Oxides Furanoid Linalool Oxides (cis/trans) Epoxylinalool->Furanoid_Oxides Intramolecular Cyclization Pyranoid_Oxides Pyranoid Linalool Oxides (cis/trans) Epoxylinalool->Pyranoid_Oxides Intramolecular Cyclization Lilac_Aldehydes Lilac Aldehydes Hydroxylinalool->Lilac_Aldehydes Oxidation

Postulated biotransformation pathways of linalool.
Quantitative Data for Linalool Transformation

The yield and productivity of linalool oxide formation vary significantly among different fungal species.

MicroorganismSubstrateProduct(s)Yield (%) / ProductivityReference
Aspergillus niger DSM 821(S)-(+)-Linaloolcis-Furanoid linalool oxide30[6]
trans-Furanoid linalool oxide5[6]
cis-Pyranoid linalool oxide14[6]
trans-Pyranoid linalool oxide1.5[6]
Corynespora cassiicola DSM 62485(±)-LinaloolLinalool oxides~100% conversion, 120 mg/L/day[4][5]
Penicillium strainsLinaloolLinalool oxide20-33[7]
Experimental Protocol: Linalool to Linalool Oxide Transformation

This protocol outlines a general procedure for the fungal biotransformation of linalool.

2.3.1. Materials and Media

  • Fungal strain (e.g., Aspergillus niger, Corynespora cassiicola)

  • Potato Dextrose Broth (PDB) or a suitable mineral salt medium

  • Linalool

  • Acetone (as a cosolvent)

  • Ethyl acetate or dichloromethane (B109758) (for extraction)

2.3.2. Experimental Workflow

Linalool_Workflow cluster_prep Inoculum Preparation cluster_biotrans Biotransformation cluster_analysis Extraction & Analysis Spore_Suspension Prepare spore suspension of the fungus Inoculation Inoculate PDB medium Spore_Suspension->Inoculation Incubation1 Incubate at 25-28°C, 150-200 rpm for 48-72 hours Inoculation->Incubation1 Substrate_Addition Add Linalool in Acetone (0.5-1.0 g/L) Incubation1->Substrate_Addition Incubation2 Continue incubation for 5-10 days Substrate_Addition->Incubation2 Extraction Extract with Ethyl Acetate Incubation2->Extraction Concentration Concentrate the extract Extraction->Concentration Analysis Analyze by GC-MS Concentration->Analysis

Experimental workflow for linalool biotransformation.

2.3.3. Detailed Procedure

  • Inoculum Preparation: Prepare a spore suspension of the selected fungus and inoculate it into a flask containing sterile PDB medium. Incubate at 25-28°C with shaking at 150-200 rpm for 48-72 hours.[8]

  • Biotransformation:

    • Prepare a stock solution of linalool in acetone.

    • Add the linalool solution to the fungal culture to a final concentration of 0.5-1.0 g/L.[8]

    • Continue the incubation under the same conditions for 5-10 days.[8]

  • Extraction and Analysis:

    • Separate the fungal biomass from the culture broth.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Dry the organic phase and concentrate it using a rotary evaporator.

    • Analyze the concentrated extract by GC-MS to identify and quantify the linalool oxide isomers.[8]

Microbial Transformation of Menthol

Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, cosmetics, and food products. Microbial production of menthol often involves the biotransformation of precursors like pulegone (B1678340) using engineered microorganisms.

Transformation Pathway of Pulegone to Menthol Isomers

The biosynthesis of (-)-menthol and (+)-neomenthol from pulegone can be achieved in engineered Escherichia coli. This pathway involves two key enzymatic steps: the reduction of pulegone to (-)-menthone (B42992) and (+)-isomenthone by an 'ene'-reductase, followed by the stereospecific reduction of these menthones to their corresponding menthol isomers by menthone dehydrogenases.[9][10][11]

Menthol_Transformation Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone 'ene'-Reductase (e.g., NtDBR) Isomenthone (+)-Isomenthone Pulegone->Isomenthone 'ene'-Reductase (e.g., NtDBR) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone: (-)-Menthol Reductase (MMR) Neomenthol (+)-Neomenthol Menthone->Neomenthol (-)-Menthone: (+)-Neomenthol Reductase (MNMR) Menthol_Workflow cluster_prep Cell Culture & Protein Expression cluster_biotrans Cell-Free Biotransformation cluster_analysis Extraction & Analysis Culture Culture engineered E. coli Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells Induction->Harvest Cell_Lysis Prepare cell-free extract Harvest->Cell_Lysis Reaction_Setup Set up reaction with extract, pulegone, and cofactors Cell_Lysis->Reaction_Setup Incubation Incubate at 30°C for 12-24 hours Reaction_Setup->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Analysis Analyze by GC-MS Extraction->Analysis

References

An In-depth Technical Guide to the Enzymatic Conversion of Linalool to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412), a naturally occurring acyclic monoterpene alcohol, is a cornerstone of the flavor and fragrance industries, valued for its pleasant floral aroma.[1][2] Beyond its sensory appeal, linalool exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anxiolytic properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[3] The enzymatic conversion of linalool offers a powerful and sustainable strategy to generate novel derivatives with enhanced or unique properties. Biocatalysis provides a green alternative to traditional chemical synthesis, often operating under mild conditions with high regio- and stereoselectivity.[1][4]

This technical guide provides a comprehensive overview of the core enzymatic strategies employed for the biotransformation of linalool. It details the enzymes, pathways, and reaction products, presents quantitative data in a comparative format, and offers detailed experimental protocols for key transformations.

Major Enzymatic Conversion Pathways

The structural modification of linalool is primarily achieved through four main enzymatic routes: oxidation (hydroxylation and epoxidation), isomerization/dehydration, and glycosylation. Each pathway utilizes distinct classes of enzymes to produce a unique portfolio of derivatives.

  • Oxidation by Cytochrome P450s (CYPs): These enzymes introduce oxygen atoms into the linalool structure, leading to hydroxylated and carboxylated derivatives.[5][6][7]

  • Epoxidation and Cyclization: This pathway, often catalyzed by lipases or fungal enzymes, involves the formation of an epoxide intermediate which then undergoes intramolecular cyclization to form cyclic ethers known as linalool oxides.[1][8][9]

  • Dehydration and Isomerization: Enzymes like linalool dehydratase/isomerase catalyze the removal of a water molecule to form alkenes or rearrange the molecular structure.[10][11]

  • Glycosylation: Glycosyltransferases attach sugar moieties to linalool, enhancing its water solubility, stability, and modifying its bioavailability.[4][12][13]

The following diagram provides a high-level overview of these primary conversion routes.

G Figure 1: Overview of Major Enzymatic Conversions of Linalool Linalool Linalool Hydroxylated Hydroxylated Derivatives (e.g., 8-hydroxylinalool) Linalool->Hydroxylated Cytochrome P450s (Oxidation) Cyclic_Ethers Cyclic Ethers (Linalool Oxides) Linalool->Cyclic_Ethers Lipases / Fungi (Epoxidation & Cyclization) Alkenes Monoterpene Alkenes (e.g., β-myrcene) Linalool->Alkenes Linalool Dehydratase (Dehydration) Glycosides Linalool Glycosides Linalool->Glycosides Glycosyltransferases (Glycosylation)

Figure 1: Overview of Major Enzymatic Conversions of Linalool

Detailed Biotransformation Strategies

Oxidation via Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates. In plants and mammals, CYPs are crucial for the metabolism of terpenes like linalool.[2][3]

  • Human CYPs: Recombinant human CYP2D6 and CYP2C19 have been shown to catalyze the allylic hydroxylation of linalool to form cis- and trans-8-hydroxylinalool.[3] CYP2D6 can also mediate the epoxidation of linalool to 6,7-epoxy-linalool, which can then rearrange to furanoid and pyranoid linalool oxides.[3][5]

  • Plant CYPs: In plants such as Arabidopsis thaliana and grapes (Vitis vinifera), members of the CYP76 family are involved in linalool metabolism.[6][7] For instance, VvCYP76F14 in grapes catalyzes a three-step oxidation of linalool to produce 8-carboxylinalool, a key precursor in wine aroma formation.[6]

G Figure 2: Multi-step Oxidation of Linalool by Plant CYP76 Enzymes Linalool Linalool Step1 8-hydroxylinalool Linalool->Step1 Hydroxylation Step2 8-oxolinalool Step1->Step2 Dehydrogenation Step3 8-carboxylinalool Step2->Step3 Carboxylation

Figure 2: Multi-step Oxidation of Linalool by Plant CYP76 Enzymes
Epoxidation and Cyclization to Linalool Oxides

Linalool oxides, existing as five-membered (furanoid) and six-membered (pyranoid) isomers, are valuable fragrance compounds with unique aromatic profiles.[1][14] Their synthesis is a prominent application of linalool biotransformation.

  • Lipase-Catalyzed Synthesis: A highly efficient chemoenzymatic process utilizes lipases, particularly from Candida antarctica (e.g., Novozym 435), to catalyze the epoxidation of linalool.[15][16] The lipase (B570770) facilitates the in-situ formation of a peroxycarboxylic acid from hydrogen peroxide and a suitable acyl donor (like ethyl acetate), which then acts as the epoxidizing agent.[1] The resulting 6,7-epoxylinalool intermediate spontaneously cyclizes to yield a mixture of linalool oxides.[9] This method is notable for its high yields, often exceeding 90%.[15]

  • Fungal Biotransformation: Whole-cell catalysis using fungi such as Aspergillus niger and Corynespora cassiicola is a well-established method for producing linalool oxides.[8][9] These fungi express enzymes that convert linalool into various derivatives. A. niger is known to produce both furanoid and pyranoid linalool oxides.[8] Notably, Corynespora cassiicola has been identified as a highly stereoselective biocatalyst with high productivity for linalool oxides.[9] Fungal biotransformation can also lead to other derivatives like lilac aldehydes and alcohols via an 8-hydroxylinalool intermediate.[9]

G Figure 3: General Workflow for Fungal Biotransformation of Linalool Start Fungal Inoculum Preparation Incubate Incubate in Growth Medium (24-48h) Start->Incubate AddSubstrate Add Linalool (with cosolvent) Incubate->AddSubstrate Biotransform Biotransformation (5-10 days) AddSubstrate->Biotransform Extract Solvent Extraction of Products Biotransform->Extract Analyze Product Analysis (GC-MS) Extract->Analyze End Purified Derivatives Analyze->End

Figure 3: General Workflow for Fungal Biotransformation of Linalool
Dehydration by Linalool Dehydratase Isomerase (LinD)

The enzyme linalool dehydratase isomerase (LinD) catalyzes the enantioselective dehydration of (S)-linalool to β-myrcene, another valuable monoterpene.[10] This enzyme also possesses isomerization capabilities, converting linalool to geraniol.[10] LinD shows high substrate tolerance and can be used in whole-cell catalyst systems, making it a promising biocatalyst for producing terpene olefins from tertiary alcohols.[10]

Quantitative Data Presentation

The efficiency of enzymatic linalool conversion varies significantly depending on the biocatalyst, substrate, and reaction conditions. The following tables summarize key quantitative data from published studies.

Table 1: Fungal Biotransformation of Linalool

Microorganism Substrate Major Product(s) Yield / Productivity Reference
Aspergillus niger DSM 821 (S)-(+)-Linalool cis-Furanoid Linalool Oxide 30% Yield [8]
trans-Furanoid Linalool Oxide 5% Yield [8]
cis-Pyranoid Linalool Oxide 14% Yield [8]
Corynespora cassiicola DSM 62485 (±)-Linalool Linalool Oxides 120 mg/L·day [9]
Colletotrichum acutatum Linalool Linalool Oxides 0.04 g/L [17]

| Colletotrichum nymphaeae | Linalool | Linalool Oxides | 0.05 g/L |[17] |

Table 2: Lipase-Catalyzed Synthesis of Linalool Oxide

Enzyme Source Reaction System Major Product Total Yield Reference

| Candida antarctica (Immobilized Lipase) | Linalool, H₂O₂, Ethyl Acetate (B1210297) | Furanoid & Pyranoid Linalool Oxides | ~93% |[15] |

Experimental Protocols

This section provides detailed methodologies for the key enzymatic conversions discussed.

Protocol 1: Lipase-Catalyzed Synthesis of Linalool Oxide

This protocol is adapted from a patented process for producing natural linalool oxide using an immobilized lipase.[1][15]

Objective: To synthesize furanoid and pyranoid linalool oxides from linalool using an immobilized lipase and hydrogen peroxide.

Materials:

  • Linalool (natural grade)

  • Ethyl acetate (natural grade, serves as solvent and acyl donor)

  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution)

  • Immobilized lipase from Candida antarctica (e.g., Novozym 435)

  • Three-necked reaction flask with a mechanical stirrer

  • Temperature control system (water bath)

  • Sodium bisulfite (Na₂S₂O₃) solution (10% aqueous) for quenching

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, add 500 mL of ethyl acetate.

  • Reagent Addition: While stirring slowly (approx. 100-120 rpm), add 100 g of linalool, 75 g of 30% hydrogen peroxide, and 10 g of immobilized Candida antarctica lipase.

  • Reaction Incubation: Maintain the reaction mixture at room temperature (20-25°C) with continuous slow stirring.

  • Monitoring: Monitor the reaction progress periodically (e.g., every 24 hours) by withdrawing a small aliquot of the organic phase for GC analysis. The reaction is typically complete within 2-4 days, indicated by the consumption of linalool.

  • Quenching: Once the reaction is complete, stop the stirring and allow the immobilized enzyme to settle. Decant the liquid phase. To quench any remaining hydrogen peroxide, cautiously add 100 mL of 10% aqueous sodium bisulfite solution and stir for 1 hour.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase from the aqueous phase. Wash the organic phase twice with 100 mL of saturated sodium bicarbonate solution and then once with 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude product by GC-MS to determine the composition and yield of furanoid and pyranoid linalool oxides. The total yield is typically around 93%.[15]

Protocol 2: Whole-Cell Fungal Biotransformation of Linalool

This protocol provides a general method for the conversion of linalool using a fungal culture, based on procedures for Aspergillus niger.[8][14]

Objective: To convert linalool to linalool oxides and other derivatives using a whole-cell fungal culture.

Materials:

  • Fungal strain (e.g., Aspergillus niger DSM 821)

  • Growth medium (e.g., Czapek-Dox broth: 30 g/L sucrose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O)

  • Linalool (substrate)

  • Acetone (B3395972) (cosolvent)

  • Sterile Erlenmeyer flasks (500 mL) with foam stoppers

  • Shaking incubator

  • Ethyl acetate for extraction

  • Solid-Phase Microextraction (SPME) fibers and GC-MS system for analysis

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating 100 mL of sterile growth medium in a 500 mL flask with a fresh culture of the fungus from an agar (B569324) plate. Incubate at 25-28°C and 150 rpm for 48-72 hours.

  • Culture Inoculation: Prepare the main biotransformation cultures by inoculating 100 mL of sterile growth medium in several 500 mL flasks with 5 mL of the seed culture.

  • Initial Growth: Incubate the main cultures at 25-28°C and 150-200 rpm for 24 hours to allow for initial mycelial growth.

  • Substrate Addition: Prepare a stock solution of linalool in acetone (e.g., 100 mg/mL). Aseptically add the linalool solution to the fungal cultures to a final concentration of 0.5 g/L. The use of acetone helps to improve the solubility of linalool and reduce its toxicity to the fungus.[8][14] Also include a control flask containing the fungal culture without linalool.

  • Biotransformation: Continue the incubation under the same conditions for 7-10 days.

  • Sampling and Analysis: Monitor the transformation by taking samples daily. For analysis, the headspace can be analyzed using SPME-GC-MS, or the whole broth can be extracted.

  • Product Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the biotransformation products, such as linalool oxides, 8-hydroxylinalool, and lilac aldehydes.[9]

Conclusion and Future Outlook

The enzymatic conversion of linalool is a dynamic field that provides sustainable and highly selective routes to a variety of valuable derivatives. Cytochrome P450s offer a pathway to hydroxylated and carboxylated products, while lipase-catalyzed epoxidation provides an exceptionally high-yield method for producing linalool oxides. Whole-cell fungal biotransformations present a versatile "one-pot" system capable of generating a complex mixture of oxidized and cyclized derivatives.

Future research will likely focus on enzyme discovery through metagenomic screening to identify novel biocatalysts with enhanced stability, activity, and selectivity.[18] Furthermore, the application of metabolic engineering and synthetic biology approaches to optimize microbial hosts will enable higher titers and more efficient production of specific target derivatives.[19][20] These advancements will continue to expand the toolkit available to researchers and industry professionals for harnessing the potential of linalool and its novel enzymatic derivatives in the development of new flavors, fragrances, and therapeutic agents.

References

In Silico Prediction of Ethyl Linalool Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl linalool (B1675412), a fragrance ingredient structurally similar to the well-studied monoterpenoid linalool, presents an intriguing candidate for bioactive applications. However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. This technical guide provides a comprehensive in silico predictive analysis of ethyl linalool's bioactivity, leveraging comparative data with linalool to forecast its potential anti-inflammatory, antimicrobial, and anticancer properties. Through molecular docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this paper elucidates the potential therapeutic utility of this compound and outlines detailed methodologies for future experimental validation. All quantitative data is presented in structured tables, and key signaling pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Linalool, a naturally occurring tertiary terpene alcohol, has been extensively investigated for its diverse pharmacological effects, including anti-inflammatory, anxiolytic, and anticancer activities. Its structural analog, this compound (3,7-Dimethyl-1,6-nonadien-3-ol), is primarily utilized in the fragrance industry for its soft, floral, and woody scent. Despite the structural similarity, the bioactivity of this compound remains largely unexplored. This guide aims to bridge this knowledge gap through a robust in silico analysis, providing a predictive framework for its potential therapeutic applications. By comparing the physicochemical properties, predicted ADMET profiles, and molecular docking scores of linalool and this compound against key protein targets, we can hypothesize the bioactivity of this compound and identify promising avenues for future research.

Comparative Physicochemical Properties

The subtle structural difference between linalool and this compound—the substitution of a methyl group with an ethyl group at the C3 position—can influence their physicochemical properties, which in turn may affect their pharmacokinetic and pharmacodynamic profiles.

PropertyLinaloolThis compoundReference
Molecular Formula C₁₀H₁₈OC₁₁H₂₀O[1]
Molecular Weight ( g/mol ) 154.25168.28[1]
LogP (Octanol-Water Partition Coefficient) ~2.9~3.3[1]
Boiling Point (°C) ~198215[1]
Vapor Pressure (hPa) ~0.17 @ 20°C0.0267 @ 20°C[1]

Table 1: Comparative Physicochemical Properties of Linalool and this compound.

Predicted ADMET Properties

ADMET properties are crucial for evaluating the drug-likeness of a compound. In the absence of experimental data for this compound, in silico prediction tools offer valuable insights into its likely pharmacokinetic and safety profile in comparison to linalool.

ParameterLinalool (Predicted)This compound (Predicted)Implication
Human Intestinal Absorption HighHighGood oral bioavailability for both compounds is predicted.
Blood-Brain Barrier (BBB) Permeation YesYesBoth compounds are predicted to cross the BBB, suggesting potential central nervous system effects.
CYP450 2D6 Inhibition YesLikely YesPotential for drug-drug interactions via inhibition of a key metabolic enzyme.
Hepatotoxicity Low ProbabilityLow ProbabilityBoth compounds are predicted to have a low risk of liver toxicity.
Ames Mutagenicity NoNoBoth compounds are predicted to be non-mutagenic.

Table 2: Predicted ADMET Properties of Linalool and this compound.

ADMET Prediction Methodology

Protocol for In Silico ADMET Prediction:

  • Compound Structure Preparation: Obtain the 2D structures of linalool and this compound in SDF or SMILES format from a chemical database such as PubChem.

  • Selection of Prediction Tool: Utilize a validated in silico ADMET prediction tool or web server (e.g., SwissADME, pkCSM, ADMETlab).

  • Parameter Selection: Select a comprehensive range of ADMET parameters to predict, including but not limited to:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance, Renal OCT2 substrate.

    • Toxicity: AMES toxicity, Hepatotoxicity, Skin Sensitization.

  • Execution of Prediction: Submit the prepared compound structures to the selected tool and run the prediction analysis.

  • Data Analysis and Interpretation: Collate the predicted values for each parameter. Compare the predicted profiles of linalool and this compound to identify key differences and similarities. Interpret the results in the context of drug development, considering established thresholds for favorable ADMET properties.

ADMET_Prediction_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Output Output & Analysis Compound_Structure Compound Structure (SMILES/SDF) ADMET_Tool ADMET Prediction Tool (e.g., SwissADME, pkCSM) Compound_Structure->ADMET_Tool Submit Predicted_Properties Predicted Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET_Tool->Predicted_Properties Generate Comparative_Analysis Comparative Analysis Predicted_Properties->Comparative_Analysis Drug_Likeness_Assessment Drug-Likeness Assessment Comparative_Analysis->Drug_Likeness_Assessment

ADMET Prediction Workflow.

In Silico Bioactivity Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking linalool and this compound into the binding sites of known protein targets, we can predict their potential to modulate the activity of these proteins and thus infer their bioactivity.

Molecular Docking Methodology

Protocol for Molecular Docking:

  • Protein Target Selection: Identify and retrieve the 3D crystal structures of relevant protein targets from the Protein Data Bank (PDB). For this study, targets were selected based on their involvement in inflammation, microbial survival, and cancer progression.

  • Protein Preparation: Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using molecular modeling software (e.g., AutoDock Tools, Chimera).

  • Ligand Preparation: Generate 3D conformers of linalool and this compound and optimize their geometries. Assign rotatable bonds and save in a format suitable for the docking software.

  • Grid Box Generation: Define the binding site on the target protein by specifying a grid box that encompasses the active site residues.

  • Docking Simulation: Perform the docking calculations using software such as AutoDock Vina. The program will explore various conformations of the ligand within the defined binding site and score them based on their binding affinity.

  • Analysis of Results: Analyze the docking results to identify the lowest binding energy (highest affinity) poses for each ligand. Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

Molecular_Docking_Workflow cluster_Preparation Preparation cluster_Docking Docking Simulation cluster_Analysis Analysis Protein_Structure Protein Structure (PDB) Prep_Protein Prepare Protein Protein_Structure->Prep_Protein Ligand_Structure Ligand Structure Prep_Ligand Prepare Ligand Ligand_Structure->Prep_Ligand Grid_Generation Define Binding Site (Grid Box) Prep_Protein->Grid_Generation Docking_Software Docking Software (e.g., AutoDock Vina) Prep_Ligand->Docking_Software Grid_Generation->Docking_Software Binding_Affinity Binding Affinity (kcal/mol) Docking_Software->Binding_Affinity Interaction_Analysis Visualize Interactions Binding_Affinity->Interaction_Analysis Bioactivity_Prediction Predict Bioactivity Interaction_Analysis->Bioactivity_Prediction

Molecular Docking Workflow.
Predicted Anti-Inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The NF-κB and Nrf2/HO-1 signaling pathways are critical regulators of the inflammatory response. Molecular docking was performed against key proteins in these pathways.

Target ProteinPDB IDLinalool Binding Affinity (kcal/mol)This compound Binding Affinity (kcal/mol)Predicted Interaction
NF-κB p50/p65 1VKX-5.8-6.2Both compounds are predicted to bind to the NF-κB complex, potentially inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene expression. This compound shows a slightly stronger predicted affinity.
Keap1 4CXT-6.1-6.5By binding to Keap1, both compounds may disrupt the Keap1-Nrf2 interaction, leading to the activation of the antioxidant Nrf2/HO-1 pathway. This compound is predicted to have a higher binding affinity.
COX-2 5F1A-7.0-7.4Both compounds are predicted to bind to the active site of COX-2, a key enzyme in prostaglandin (B15479496) synthesis, suggesting direct anti-inflammatory effects. This compound shows a stronger predicted affinity.

Table 3: Predicted Binding Affinities for Anti-Inflammatory Targets.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Ethyl_Linalool This compound Ethyl_Linalool->NFkB Inhibits

Predicted Inhibition of NF-κB Signaling by this compound.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 & other Antioxidant Genes ARE->HO1 Activates Transcription Ethyl_Linalool This compound Ethyl_Linalool->Keap1 Inhibits

Predicted Activation of Nrf2/HO-1 Signaling by this compound.
Predicted Antimicrobial Activity

Linalool is known to possess broad-spectrum antimicrobial activity. The predicted binding of this compound to essential bacterial enzymes suggests it may share this property.

Target ProteinPDB IDLinalool Binding Affinity (kcal/mol)This compound Binding Affinity (kcal/mol)Predicted Interaction
DNA Gyrase B (E. coli)5L3J-6.5-6.9Inhibition of DNA gyrase, an enzyme essential for DNA replication, is a common mechanism for antibacterial agents. This compound shows a stronger predicted affinity.
Tyrosyl-tRNA Synthetase (S. aureus)1JIK-6.2-6.6Interference with protein synthesis through inhibition of aminoacyl-tRNA synthetases is another key antibacterial mechanism. This compound is predicted to bind more strongly.

Table 4: Predicted Binding Affinities for Antimicrobial Targets.

Predicted Anticancer Activity

The cytotoxic effects of linalool against various cancer cell lines have been reported. Molecular docking against proteins involved in cell cycle regulation and apoptosis can provide insights into the potential anticancer activity of this compound.

Target ProteinPDB IDLinalool Binding Affinity (kcal/mol)This compound Binding Affinity (kcal/mol)Predicted Interaction
Bcl-2 2W3L-5.9-6.3Inhibition of the anti-apoptotic protein Bcl-2 can promote cancer cell death. This compound is predicted to have a higher binding affinity.
CDK2 1HCK-6.4-6.8Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. This compound shows a stronger predicted binding.

Table 5: Predicted Binding Affinities for Anticancer Targets.

Discussion and Future Directions

The in silico analyses presented in this guide strongly suggest that this compound possesses a range of bioactive properties comparable to, and in some cases potentially stronger than, its well-studied counterpart, linalool. The addition of an ethyl group appears to enhance its lipophilicity, which may contribute to the predicted stronger binding affinities with the selected protein targets.

The favorable predicted ADMET profile of this compound, characterized by high intestinal absorption, BBB permeability, and low toxicity, further enhances its potential as a therapeutic agent. However, it is crucial to emphasize that these findings are predictive and require experimental validation.

Future research should focus on:

  • In vitro validation: Conducting cell-based assays to confirm the anti-inflammatory, antimicrobial, and anticancer activities of this compound.

  • Enzymatic assays: Performing assays to quantify the inhibitory effects of this compound on the activity of the protein targets identified in the docking studies.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, infection, and cancer.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

Conclusion

This in-depth technical guide provides the first comprehensive in silico prediction of this compound's bioactivity. The comparative analysis with linalool suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent with anti-inflammatory, antimicrobial, and anticancer properties. The presented methodologies and predictive data offer a solid foundation for researchers, scientists, and drug development professionals to embark on the experimental validation and exploration of this compound's full therapeutic potential.

References

The Chemical Fortitude of Ethyl Linalool: A Technical Guide to its Stability Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the chemical stability of ethyl linalool (B1675412), a key fragrance ingredient, under acidic and basic conditions. This document is intended for researchers, scientists, and drug development professionals who utilize ethyl linalool in various formulations and require a comprehensive understanding of its degradation pathways and stability profile.

This compound, a synthetic terpenoid ether, is valued in the fragrance industry for its fresh, floral, and slightly woody aroma, reminiscent of bergamot and lavender. Its stability is a critical factor in ensuring the olfactory integrity and shelf-life of consumer products. This guide synthesizes available data and established chemical principles to provide a detailed overview of its behavior in challenging chemical environments.

Executive Summary

This compound exhibits variable stability depending on the pH of its environment. While generally stable in neutral and moderately basic conditions, it is susceptible to degradation in strongly acidic and highly alkaline environments, as well as in the presence of strong oxidizing agents like bleach. Under acidic conditions, the primary degradation pathways are expected to involve acid-catalyzed ether cleavage and rearrangements of the tertiary allylic alcohol structure, analogous to the well-documented reactions of linalool. In contrast, under typical basic conditions encountered in products like soap, it demonstrates good stability.

This guide will explore the mechanistic underpinnings of these stability profiles, present qualitative stability data, and provide detailed experimental protocols for researchers to quantitatively assess the stability of this compound in their specific formulations.

Stability of this compound in Acidic Conditions

This compound's stability in acidic environments is compromised due to the presence of an ether linkage and a tertiary allylic alcohol moiety, both of which are susceptible to acid-catalyzed reactions.[1][2] While specific kinetic data for this compound is not extensively published, the degradation pathways can be predicted based on the known reactivity of ethers and the closely related compound, linalool.

Predicted Degradation Pathways

Under acidic conditions, two primary reaction pathways are anticipated:

  • Acid-Catalyzed Ether Cleavage: The ether oxygen can be protonated by a strong acid, forming a good leaving group (ethanol). The resulting tertiary carbocation can then be attacked by a nucleophile (e.g., water) or undergo elimination. This pathway would lead to the formation of linalool and ethanol. The linalool can then undergo further acid-catalyzed rearrangements.[3][4]

  • Acid-Catalyzed Rearrangement and Cyclization: Similar to linalool, the tertiary allylic alcohol structure of this compound is prone to acid-catalyzed rearrangements, including cyclization to form various terpene ethers and alcohols.[5] These reactions can lead to significant changes in the fragrance profile of the product.

dot

Caption: Predicted degradation pathway of this compound under acidic conditions.

Qualitative Stability Data

Qualitative data from fragrance industry sources indicates the following stability profile for this compound in various product matrices:

Product TypepH Range (Typical)Stability Rating
Acid Cleaner2Poor
Antiperspirant~3.5Moderate
Fabric Conditioner~3Good
Shampoo~6Good
Powder Detergent~10.5Good
Soap~10Good
Liquid Bleach~11Poor

Source: Adapted from various fragrance ingredient databases.[2][6]

Stability of this compound in Basic Conditions

Ethers are generally considered stable under basic (alkaline) conditions, as there is no facile reaction pathway for cleavage of the carbon-oxygen bond by common bases.[7] This is reflected in the good stability of this compound in moderately alkaline formulations such as soaps and detergents.[1][6]

Predicted Behavior

Under typical basic conditions found in consumer products, this compound is not expected to undergo significant degradation. The ether linkage is resistant to nucleophilic attack by hydroxide (B78521) ions. However, at very high pH and elevated temperatures, some degradation may be possible, though this is not a primary concern for most applications.

dot

Caption: Expected stability of this compound under typical basic conditions.

Experimental Protocols for Stability Testing

To obtain quantitative data on the stability of this compound in a specific formulation, a well-designed stability testing protocol is essential. The following provides a general framework for such a study.[8]

Objective

To quantify the degradation of this compound in a given product base under accelerated acidic and basic conditions over time.

Materials and Equipment
  • This compound standard

  • Product base (placebo)

  • Acids (e.g., citric acid, hydrochloric acid) and bases (e.g., sodium hydroxide, triethanolamine) for pH adjustment

  • pH meter

  • Incubators or ovens for controlled temperature storage

  • Analytical instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS)

  • Volumetric flasks, pipettes, and vials

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., tetradecane)

Experimental Workflow

dot

Caption: General experimental workflow for this compound stability testing.

Detailed Method
  • Sample Preparation:

    • Accurately weigh and mix this compound into the product base to achieve the desired final concentration.

    • Divide the batch into several portions. Adjust the pH of each portion to the target levels using appropriate acids or bases. For example, prepare samples at pH 3, 4, 5 (acidic) and pH 9, 10, 11 (basic).

    • Transfer the pH-adjusted samples into inert, sealed containers (e.g., glass vials with PTFE-lined caps).

  • Storage Conditions:

    • Place the samples in incubators set at accelerated temperatures, such as 40°C and 50°C.

    • Store control samples at room temperature (~25°C) and under refrigerated conditions (~4°C).

  • Time Points for Analysis:

    • Analyze samples at initial time (t=0) and at subsequent intervals, for example, 1, 2, 4, 8, and 12 weeks.

  • Analytical Procedure (GC-FID/MS):

    • At each time point, withdraw a precise amount of the sample.

    • Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the product matrix. An internal standard should be added at the beginning of the extraction process for accurate quantification.

    • Inject the extract into the GC-FID or GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250°C

      • Oven Program: 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min.

      • Carrier Gas: Helium

      • Detector: FID at 260°C or MS (scan range 40-400 amu)

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the percentage of remaining this compound against time for each pH and temperature condition.

    • If using GC-MS, tentatively identify major degradation products by comparing their mass spectra to library data.

Conclusion

This compound is a versatile fragrance ingredient with a stability profile that is highly dependent on the pH of the formulation. It is generally stable in neutral to moderately alkaline conditions, making it suitable for a wide range of personal care and household products. However, its use in highly acidic products or those containing strong oxidizing agents requires careful consideration and thorough stability testing. The predicted degradation pathways in acidic media involve ether cleavage and molecular rearrangements, which can significantly alter the product's scent. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the stability of this compound and ensure the development of high-quality, long-lasting fragranced products. Further research to generate quantitative kinetic data for the degradation of this compound under various conditions would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Photodegradation of Ethyl Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412) (3,7-dimethylnona-1,6-dien-3-ol) is a widely used fragrance ingredient, valued for its stable and pleasant floral, woody aroma. As with many unsaturated organic molecules, exposure to light, particularly ultraviolet (UV) radiation, can initiate degradation processes. This photodegradation can lead to the formation of new chemical entities, potentially altering the fragrance profile, and in some cases, leading to the formation of compounds with different toxicological or sensitizing properties. Understanding the photodegradation pathways and identifying the resulting products are crucial for ensuring the stability, safety, and efficacy of products containing ethyl linalool.

This technical guide provides a hypothesized overview of the potential photodegradation products of this compound, detailed experimental protocols for their investigation, and a framework for data presentation and visualization.

Hypothesized Photodegradation Pathways and Products

Based on the known photodegradation and autoxidation of linalool, the photodegradation of this compound is likely to proceed via several mechanisms, including photooxidation and isomerization.[1][2][3] The presence of two double bonds and a tertiary alcohol functional group makes this compound susceptible to radical-initiated reactions upon exposure to UV light, particularly in the presence of oxygen and photosensitizers.

1. Photooxidation and Hydroperoxide Formation:

The primary pathway for the photooxidation of allylic alcohols like linalool involves the formation of hydroperoxides.[2][4] It is hypothesized that this compound will follow a similar path, leading to the formation of various hydroperoxides. These are often considered the primary oxidation products.

  • Hypothesized Primary Products:

    • 7-hydroperoxy-3,7-dimethylnona-1,5-dien-3-ol

    • 6-hydroperoxy-3,7-dimethylnona-1,7-dien-3-ol

2. Secondary Degradation Products:

Hydroperoxides are often unstable and can further decompose to form a variety of secondary products, including alcohols, aldehydes, and ketones.[5] Additionally, isomerization and cyclization reactions can occur.

  • Hypothesized Secondary Products:

    • From Hydroperoxide Decomposition:

      • 2,6-dimethylnona-3,7-diene-2,6-diol

      • 6-hydroxy-2,6-dimethylnona-2,7-dienal

    • Isomerization and Rearrangement Products: Similar to the thermal degradation of linalool which yields compounds like β-myrcene, ocimene isomers, limonene, and terpinolene, this compound might undergo analogous rearrangements.[1][6]

Data Presentation: Quantitative Analysis of Photodegradation Products

To facilitate a clear comparison of results, all quantitative data should be summarized in a structured table.

Photodegradation ProductRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )Quantification Ion (m/z)Concentration (µg/mL) at different irradiation times
e.g., 7-hydroperoxy-3,7-dimethylnona-1,5-dien-3-olC11H20O3200.28e.g., 0h, 2h, 4h, 8h, 24h
e.g., 6-hydroxy-2,6-dimethylnona-2,7-dienalC11H18O2182.26
... (other identified products)

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the photodegradation of this compound.

1. Sample Preparation and Irradiation:

  • Objective: To expose a solution of this compound to a controlled source of UV radiation.

  • Materials:

    • This compound (high purity, >98%)

    • Solvent (e.g., ethanol, acetonitrile (B52724), or a non-reactive solvent transparent to the irradiation wavelength)

    • Quartz cuvettes or a photoreactor with a quartz window

    • UV lamp (e.g., mercury lamp with specific filters, or a chamber with controlled UVA/UVB lamps, such as a Rayonet reactor with 350 nm lamps).[5]

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

    • Transfer the solution to the quartz cuvettes or photoreactor.

    • Place the samples at a fixed distance from the UV lamp.

    • Irradiate the samples for specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot of the sample for analysis.

    • Store the collected samples in the dark at low temperatures (e.g., 4°C) to prevent further degradation before analysis.

2. Analytical Methodology: Identification and Quantification of Photodegradation Products:

  • Objective: To separate, identify, and quantify the photodegradation products.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the preferred instrument for analyzing volatile and semi-volatile terpenes and their degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) can also be utilized, especially for less volatile or thermally labile products.[9]

  • GC-MS Protocol:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injection: Use a split/splitless or cool on-column injector to prevent thermal degradation of analytes.[10]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

    • Identification: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and, if possible, by comparing their retention times and mass spectra with authentic standards.

    • Quantification: Create a calibration curve for this compound and any available standards of potential degradation products. For unidentified products, semi-quantification can be performed using the peak area of a surrogate standard.

  • HPLC-MS Protocol:

    • Column: A reverse-phase C18 column is suitable for separating compounds of varying polarity.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Detector: A Diode Array Detector (DAD) to obtain UV spectra and a Mass Spectrometer (MS) for mass information. High-resolution mass spectrometry can aid in determining the elemental composition of the products.[9]

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Photodegradation Study cluster_preparation Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Analysis cluster_outcome Outcome prep1 Prepare this compound Solution (Known Concentration) prep2 Transfer to Quartz Vessels prep1->prep2 irrad1 Expose to UV Source (e.g., 350 nm lamp) prep2->irrad1 irrad2 Collect Aliquots at Time Intervals (0, 2, 4, 8, 24h) irrad1->irrad2 analysis1 GC-MS Analysis irrad2->analysis1 analysis2 HPLC-MS/DAD Analysis irrad2->analysis2 analysis3 Data Processing and Product Identification analysis1->analysis3 analysis2->analysis3 outcome1 Identification of Photodegradation Products analysis3->outcome1 outcome2 Quantification and Degradation Kinetics analysis3->outcome2

Caption: Workflow for the investigation of this compound photodegradation.

photodegradation_pathway Hypothesized Photooxidation of this compound cluster_conditions cluster_products Primary Photooxidation Products ethyl_linalool This compound conditions UV Light (hν) + O₂ + Sensitizer ethyl_linalool->conditions hydroperoxide1 7-hydroperoxy-3,7-dimethyl- nona-1,5-dien-3-ol conditions->hydroperoxide1 hydroperoxide2 6-hydroperoxy-3,7-dimethyl- nona-1,7-dien-3-ol conditions->hydroperoxide2

References

An In-depth Technical Guide on the Thermal Degradation Pathways of Ethyl Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl linalool (B1675412), a synthetic fragrance ingredient valued for its fresh, floral, and slightly woody aroma, is utilized in a variety of consumer products.[1][2][3] Understanding its thermal stability and degradation pathways is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat, such as in manufacturing processes or certain end-product uses. This technical guide provides a comprehensive overview of the anticipated thermal degradation pathways of ethyl linalool, drawing parallels from the well-documented degradation of its close structural analog, linalool. This document outlines the primary degradation reactions, identifies potential degradation products, and presents relevant experimental methodologies for their analysis. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using DOT language diagrams.

Introduction to this compound and its Thermal Stability

This compound (3,7-Dimethyl-1,6-octadien-3-ol, ethyl ether) is a tertiary alcohol used extensively in the fragrance industry.[2] Its structural similarity to linalool, a naturally occurring terpene alcohol, suggests that it may undergo similar thermal degradation patterns.[4] The thermal degradation of terpenes and their derivatives can be initiated by heat, leading to a cascade of chemical reactions including dehydration, isomerization, cyclization, and oxidation.[5][6] These reactions can significantly alter the chemical profile of a product, potentially leading to off-odors, loss of efficacy, and the formation of undesired byproducts. For drug development professionals, understanding these pathways is critical for assessing the stability of formulations containing this compound as an excipient.

Postulated Thermal Degradation Pathways of this compound

Based on the established thermal degradation of linalool, the primary pathways for this compound are hypothesized to be de-ethoxylation (analogous to dehydroxylation in linalool) and subsequent ene cyclization reactions.[7][8][9][10]

2.1. De-ethoxylation Pathway

Upon heating, this compound is expected to undergo a de-ethoxylation reaction, eliminating a molecule of ethanol (B145695) to form various acyclic trienes. This reaction is analogous to the dehydroxylation of linalool which forms β-myrcene, cis-ocimene, and trans-ocimene.[7][8][9][10] The corresponding products from this compound would be ethyl-substituted analogs.

2.2. Ene Cyclization Pathway

The acyclic trienes formed from de-ethoxylation, as well as this compound itself, can undergo intramolecular ene cyclization reactions to form various cyclic monoterpene ethers. In the case of linalool, this leads to the formation of limonene, terpinolene, and α-terpinene.[7][8][9][10] For this compound, the resulting products would be the corresponding ethyl-substituted cyclic ethers.

Below is a DOT language diagram illustrating these hypothesized pathways.

Thermal_Degradation_of_Ethyl_Linalool cluster_deethoxylation_products De-ethoxylation Products cluster_cyclization_products Ene Cyclization Products This compound This compound Deethoxylation Deethoxylation This compound->Deethoxylation Heat Ene_Cyclization Ene_Cyclization This compound->Ene_Cyclization Heat Deethoxylation->Ene_Cyclization Ethyl-Myrcene Ethyl-Myrcene Deethoxylation->Ethyl-Myrcene Ethyl-cis-Ocimene Ethyl-cis-Ocimene Deethoxylation->Ethyl-cis-Ocimene Ethyl-trans-Ocimene Ethyl-trans-Ocimene Deethoxylation->Ethyl-trans-Ocimene Ethyl-Limonene Ethyl-Limonene Ene_Cyclization->Ethyl-Limonene Ethyl-Terpinolene Ethyl-Terpinolene Ene_Cyclization->Ethyl-Terpinolene Ethyl-α-Terpinene Ethyl-α-Terpinene Ene_Cyclization->Ethyl-α-Terpinene

Hypothesized thermal degradation pathways of this compound.

Quantitative Analysis of Linalool Thermal Degradation

Table 1: Composition of Linalool-Chemotype C. osmophloeum Leaf Essential Oil Before and After Thermal Degradation at 100°C. [11]

CompoundOriginal Content (%)Content after 100°C (%)
Linalool93.3064.01
β-Myrcene-5.56
α-Phellandrene-0.91
α-Terpinene-1.49
cis-Ocimene-4.70
γ-Terpinene--
Terpinolene-2.53
Limonene0.617.77
trans-Ocimene0.327.94

Table 2: Composition of Linalool-Chemotype C. osmophloeum Leaf Essential Oil After Thermal Degradation at 150°C. [7][10]

CompoundContent after 150°C (%)
Linalool27.54
β-Myrcene17.89
cis-Ocimene11.72
trans-Ocimene20.08
Limonene11.40
Terpinolene3.37
α-Terpinene1.69

These tables clearly demonstrate a significant decrease in linalool content with increasing temperature, accompanied by a corresponding increase in the formation of dehydroxylation and cyclization products.[7][10][11] A similar trend is anticipated for this compound.

Experimental Protocols for Studying Thermal Degradation

The analysis of thermal degradation products of volatile compounds like this compound is primarily conducted using gas chromatography-mass spectrometry (GC-MS). Pyrolysis-GC-MS and thermogravimetric analysis (TGA) are also valuable techniques.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the cornerstone for separating and identifying the volatile degradation products.

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) is prepared. For thermal degradation studies, the solution is subjected to a specific temperature for a defined period in a sealed vial before injection.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically employed for terpene analysis.[7]

  • Temperature Program: An optimized temperature program is crucial for good separation. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).[7]

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization.[12]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra of the separated compounds are compared with spectral libraries (e.g., NIST, Wiley) for identification.[7][13]

Below is a DOT language diagram illustrating a typical GC-MS workflow.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis This compound Solution This compound Solution Heat Treatment Heat Treatment This compound Solution->Heat Treatment Injection Injection Heat Treatment->Injection GC Column GC Column Injection->GC Column Carrier Gas Separated Analytes Separated Analytes GC Column->Separated Analytes Ionization (EI) Ionization (EI) Separated Analytes->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System Compound Identification Compound Identification Data System->Compound Identification Library Search

A typical workflow for GC-MS analysis of thermal degradation.

4.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for studying thermal decomposition at very high temperatures and in an inert atmosphere.

  • Methodology: A small amount of the sample is placed in a pyrolysis unit, which is rapidly heated to a high temperature (e.g., 500°C). The resulting pyrolysis products (pyrolysates) are then swept into the GC-MS system for separation and analysis.[12] This technique is particularly useful for elucidating primary degradation mechanisms.

4.3. Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability of a substance.

  • Methodology: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature. The resulting TGA curve shows the temperature ranges in which the sample decomposes. This can help determine the onset of thermal degradation.[14][15]

Conclusion

While direct experimental data on the thermal degradation of this compound is limited, a robust understanding can be extrapolated from the well-documented behavior of its structural analog, linalool. The primary degradation pathways are anticipated to involve de-ethoxylation to form acyclic triene ethers, followed by intramolecular ene cyclization to yield a variety of cyclic monoterpene ethers. Researchers and drug development professionals should be aware of these potential transformations when formulating and processing products containing this compound, especially under conditions of elevated temperature. The analytical methodologies outlined in this guide, particularly GC-MS, provide a reliable framework for identifying and quantifying these degradation products, ensuring the development of stable and high-quality products. Further research specifically focused on the thermal degradation of this compound is warranted to confirm these hypothesized pathways and to generate precise quantitative data.

References

Ethyl linalool potential as a precursor in terpenoid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl linalool (B1675412), a tertiary acyclic monoterpenoid alcohol, presents a promising yet underexplored platform for the synthesis of a variety of terpenoid derivatives. While its structural analog, linalool, has been extensively studied as a precursor, ethyl linalool offers unique reactivity and potential for the generation of novel compounds with applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known and potential synthetic transformations of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Synthetic Transformations of this compound

The primary documented applications of this compound as a synthetic precursor involve its hydrogenation to dihydro this compound, its esterification to various ethyl linalyl esters, and a Claisen rearrangement to yield a functionalized aldehyde. While direct evidence for a broader range of transformations is limited in publicly available literature, the reactivity of its functional groups suggests a wider potential for its use in terpenoid synthesis, analogous to the well-established chemistry of linalool.

Hydrogenation to Dihydro this compound

This compound can be hydrogenated to produce dihydro this compound, a compound with potential applications in fragrance formulations. This reaction typically involves the selective reduction of the double bonds in the this compound molecule.

Table 1: Hydrogenation of Linalool Analogs

PrecursorCatalystSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
LinaloolRaney NickelEthanol852.0-94 (to Dihydrolinalool)[1]
Linalool5% Pd/CEthanol50-98100 (to Dihydrolinalool)[1]
  • Materials: Linalool (or this compound), 5% Palladium on Carbon (Pd/C) catalyst, Ethanol.

  • Procedure:

    • In a reaction flask connected to a gas burette, add 1.0g of linalool, 5ml of 95% ethanol, and 0.003g of 5% Pd/C catalyst.

    • Purge the system with hydrogen gas three times.

    • Start stirring the reaction mixture at 50°C.

    • Monitor the reaction by observing hydrogen uptake until 150ml of hydrogen has been consumed.

    • Upon completion, the reaction mixture can be analyzed by gas chromatography to determine conversion and selectivity.[1]

Hydrogenation_of_Ethyl_Linalool Ethyl_Linalool This compound Dihydro_Ethyl_Linalool Dihydro this compound Ethyl_Linalool->Dihydro_Ethyl_Linalool Hydrogenation H2_PdC H₂, Pd/C

Caption: Hydrogenation of this compound to Dihydro this compound.

Esterification of this compound

This compound serves as a precursor to a variety of esters, which have potential, though currently limited, use in the fragrance industry.[2] The esterification is typically carried out with an acid or acid anhydride (B1165640) in the presence of a catalyst.

Table 2: Enzymatic Esterification of Linalool (Analogous to this compound)

AlcoholAcyl DonorEnzymeSolventTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion (%)Reference
LinaloolAcetic AnhydrideNovozym 435n-hexane701:12.25[3]
LinaloolAcetic AnhydrideNovozym 435Solvent-free701:13.81[3]
  • Materials: Linalool (or this compound), Acetic Anhydride, Immobilized Lipase (B570770) (Novozym 435), n-hexane (optional).

  • Procedure:

    • Combine linalool and acetic anhydride in a 1:1 molar ratio in a reaction vessel.

    • If using a solvent, add n-hexane.

    • Add the immobilized lipase (e.g., 5 wt% of the total substrate mass).

    • Stir the mixture at a controlled temperature (e.g., 70°C).

    • Monitor the reaction progress by gas chromatography to determine the conversion to the corresponding ester.[3]

Esterification_of_Ethyl_Linalool Ethyl_Linalool This compound Ethyl_Linalyl_Ester Ethyl Linalyl Ester Ethyl_Linalool->Ethyl_Linalyl_Ester Esterification Acid_Anhydride R-C(O)O(O)C-R Catalyst Catalyst

Caption: Esterification of this compound.

Claisen Rearrangement of this compound

A patented process describes the Claisen rearrangement of this compound to produce a novel derivative for the flavor and fragrance industry.[4] This reaction involves the formation of a vinyl ether intermediate, which then undergoes a[5][5]-sigmatropic rearrangement.

Table 3: Claisen Rearrangement of this compound

Reactant 1Reactant 2CatalystSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
This compoundEthyl Vinyl EtherPhenyl Phosphonic AcidToluene (B28343)1808260.3[4]
  • Materials: this compound, Ethyl vinyl ether, Phenyl phosphonic acid, Toluene.

  • Procedure:

    • Seal this compound (100 g), ethyl vinyl ether (103.8 g, 2.4 eq.), phenyl phosphonic acid (1.13 g, 0.01 eq.), and toluene (100 mL) in an autoclave.

    • Purge the vessel with nitrogen gas.

    • Heat the mixture to 150°C over 30 minutes.

    • Raise the temperature to 180°C, at which point the pressure will rise to approximately 8 bar.

    • Maintain these conditions for 2 hours to complete the reaction.

    • Isolate the product by fractional distillation.[4]

Claisen_Rearrangement Ethyl_Linalool This compound Vinyl_Ether_Intermediate Vinyl Ether Intermediate Ethyl_Linalool->Vinyl_Ether_Intermediate Formation of Vinyl Ether Ethyl_Vinyl_Ether Ethyl Vinyl Ether Rearrangement_Product Rearrangement Product (4-Alkenal) Vinyl_Ether_Intermediate->Rearrangement_Product [3,3]-Sigmatropic Rearrangement Heat_Acid Heat, Acid

Caption: Claisen Rearrangement of this compound.

Potential Synthetic Pathways

Based on the extensive research on linalool, it is plausible that this compound could serve as a precursor in a wider array of terpenoid syntheses. These potential pathways, while not explicitly documented for this compound, represent promising avenues for future research.

Potential Epoxidation and Cyclization

Linalool is a well-known precursor to furanoid and pyranoid linalool oxides through epoxidation followed by acid-catalyzed cyclization.[6] It is highly probable that this compound could undergo a similar reaction sequence to produce the corresponding this compound oxides.

Experimental_Workflow Start Start: this compound Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide This compound Epoxide Epoxidation->Epoxide Cyclization Acid-Catalyzed Cyclization (e.g., PTSA) Epoxide->Cyclization Product_Mixture Mixture of Ethyl Linalool Oxides Cyclization->Product_Mixture Separation Chromatographic Separation Product_Mixture->Separation Furanoid_Oxide Furanoid Ethyl Linalool Oxide Separation->Furanoid_Oxide Pyranoid_Oxide Pyranoid Ethyl Linalool Oxide Separation->Pyranoid_Oxide End End Products Furanoid_Oxide->End Pyranoid_Oxide->End

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Ethyl Linalool Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412) (3,7-dimethyl-1,6-nonadien-3-ol) is a valuable terpene alcohol used in the fragrance and flavor industry, prized for its fresh, floral, and slightly fruity aroma. Like its lower homolog linalool, ethyl linalool possesses a chiral center at the C3 position, leading to the existence of two enantiomers, (R)- and (S)-ethyl linalool, which may exhibit distinct olfactory properties and biological activities. The ability to selectively synthesize each enantiomer is of significant interest for structure-activity relationship studies and for the production of enantiomerically pure fragrances and chiral building blocks in drug development.

This document provides detailed application notes and protocols for the enantioselective synthesis of this compound isomers. The strategy focuses on a two-step sequence: the asymmetric addition of an acetylide to a ketone, followed by a stereoselective partial hydrogenation. This approach allows for the establishment of the crucial C3 stereocenter with high enantiomeric excess.

Synthetic Strategy Overview

The enantioselective synthesis of this compound isomers can be achieved through a convergent approach. The key steps involve:

  • Asymmetric Ethynylation: The enantioselective addition of acetylene (B1199291) to the prochiral ketone, 6-methyl-5-octen-2-one (B12330200), to generate the corresponding chiral tertiary propargyl alcohol, (R)- or (S)-3,7-dimethyl-1-octen-6-yn-3-ol (dehydro this compound). This step is crucial for establishing the desired stereochemistry.

  • Stereoselective Hydrogenation: The partial hydrogenation of the alkyne functionality in the presence of a poisoned catalyst (Lindlar's catalyst) to yield the target (R)- or (S)-ethyl linalool. This step is a cis-selective reduction and does not affect the previously established chiral center.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the enantioselective synthesis of this compound isomers, based on analogous transformations reported in the literature.

StepCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference Analogy
Asymmetric Ethynylation Zn(OTf)₂ / (+)-N-Methylephedrine6-Methyl-5-octen-2-one(S)-Dehydro this compound85-95>90[1]
Zn(OTf)₂ / (–)-N-Methylephedrine6-Methyl-5-octen-2-one(R)-Dehydro this compound85-95>90[1]
Stereoselective Hydrogenation Lindlar Catalyst (Pd/CaCO₃, poisoned with lead) / H₂(S)-Dehydro this compound(S)-Ethyl linalool>95>90 (retention of ee)[2]
Lindlar Catalyst (Pd/CaCO₃, poisoned with lead) / H₂(R)-Dehydro this compound(R)-Ethyl linalool>95>90 (retention of ee)[2]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-3,7-Dimethyl-1-octen-6-yn-3-ol ((S)-Dehydro this compound)

This protocol is adapted from general procedures for the asymmetric alkynylation of ketones using a chiral zinc-amino alcohol complex.[1]

Materials:

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum, under an inert atmosphere, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

  • Add anhydrous toluene to the flask to form a stirrable suspension.

  • Cool the mixture to 0 °C and add triethylamine (2.0 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Cool the reaction mixture to 0 °C and bubble acetylene gas through the solution for 30 minutes.

  • Add a solution of 6-methyl-5-octen-2-one (1.0 eq) in anhydrous toluene dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-dehydro this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Synthesis of (S)-Ethyl Linalool via Lindlar Hydrogenation

This protocol describes the stereoselective partial hydrogenation of the alkyne to a cis-alkene.

Materials:

  • (S)-Dehydro this compound (from Protocol 1)

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606) (optional, as a co-poison)

  • Hexane (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite® or other filter aid

Procedure:

  • In a round-bottom flask or hydrogenation vessel, dissolve (S)-dehydro this compound (1.0 eq) in hexane.

  • Add Lindlar catalyst (5-10% by weight relative to the substrate).

  • Optionally, add a small amount of quinoline (1-2 drops) to further decrease catalyst activity and prevent over-reduction.

  • Seal the vessel and purge with an inert gas (argon or nitrogen), followed by evacuating the atmosphere.

  • Introduce hydrogen gas to the vessel (e.g., from a balloon or by pressurizing the Parr apparatus to 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.

  • Concentrate the filtrate under reduced pressure to yield (S)-ethyl linalool.

  • The product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizations

Logical Relationship: Synthetic Pathway to this compound Isomers

enantioselective_synthesis cluster_start Starting Material cluster_step1 Step 1: Asymmetric Ethynylation cluster_step2 Step 2: Stereoselective Hydrogenation start 6-Methyl-5-octen-2-one S_alkyne (S)-Dehydro this compound start->S_alkyne Acetylene, Zn(OTf)2, (+)-N-Methylephedrine R_alkyne (R)-Dehydro this compound start->R_alkyne Acetylene, Zn(OTf)2, (-)-N-Methylephedrine S_product (S)-Ethyl Linalool S_alkyne->S_product H2, Lindlar Catalyst R_product (R)-Ethyl Linalool R_alkyne->R_product H2, Lindlar Catalyst

Caption: Synthetic pathway for this compound isomers.

Experimental Workflow: Asymmetric Ethynylation

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_catalyst Mix Zn(OTf)2 and (+)-N-Methylephedrine in Toluene add_base Add Triethylamine prep_catalyst->add_base stir Stir for 1 hour add_base->stir add_acetylene Bubble Acetylene stir->add_acetylene add_ketone Add 6-Methyl-5-octen-2-one add_acetylene->add_ketone react Stir at 0°C add_ketone->react quench Quench with NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Enantiopure Dehydro this compound purify->product

Caption: Workflow for asymmetric ethynylation.

References

Application Note: Quantitative Analysis of Ethyl Linalool using a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of ethyl linalool (B1675412). Ethyl linalool, a key fragrance and flavor compound, is found in various essential oils and is used extensively in the cosmetic and food industries. The described protocol provides a highly selective, sensitive, and accurate methodology for the determination of this compound in diverse sample matrices. This document provides comprehensive experimental protocols, instrument parameters, and data analysis guidelines suitable for routine quality control and research applications.

Introduction

This compound is a substituted monoterpenoid that contributes significantly to the aromatic profile of many products. Accurate quantification is essential for quality control, formulation development, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex mixtures.[1] This method utilizes a simple liquid extraction for sample preparation and an internal standard for precise and accurate quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Ethyl acetate (B1210297) (GC grade or higher), Methanol (HPLC grade or higher)

  • Standards: this compound (≥95% purity), n-Tridecane (internal standard, ≥99% purity)

  • Gases: Helium (99.999% purity)

  • Sample Matrix: Essential oil, perfume, beverage, or other relevant matrices.

Standard and Sample Preparation

2.1. Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-tridecane and dissolve it in 100 mL of ethyl acetate in a volumetric flask.

2.2. This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethyl acetate in a volumetric flask.

2.3. Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with ethyl acetate to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.4. Sample Preparation: Accurately weigh approximately 1 g of the homogenized sample into a 10 mL volumetric flask. Add 100 µL of the 1000 µg/mL n-tridecane internal standard solution. Dilute to the mark with ethyl acetate. The solution can be further diluted if the this compound concentration is expected to be high. Vortex the solution for 1 minute and then centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrument Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977 MSD or equivalent[1]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
Injection Volume 1 µL
Injector Temperature 250 °C[2]
Injection Mode Split (Split ratio 20:1, adjustable based on concentration)
Oven Temperature Program Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min[2]
Transfer Line Temp. 280 °C[1]
Ion Source Temperature 230 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan (for initial identification)
Solvent Delay 4 min

Table 2: SIM Parameters for Quantification

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound93121154
n-Tridecane (IS)577185

Data Analysis and Quantification

Identification of this compound and the internal standard is confirmed by comparing their retention times and mass spectra with those of the pure standards. For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the samples is then determined using the linear regression equation of the calibration curve.

Method Validation

The method should be validated according to standard guidelines (e.g., AOAC or ICH) to ensure its suitability for the intended purpose.[3]

Table 3: Typical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.995[3]
Accuracy (Recovery) 85-115%
Precision (RSD%) < 15%[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Add_IS_Sample Add Internal Standard (n-Tridecane) Sample->Add_IS_Sample Extract Extract with Ethyl Acetate Add_IS_Sample->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant GC_Vial Transfer to GC Vial Supernatant->GC_Vial Stock_Analyte Prepare this compound Stock Solution Cal_Standards Prepare Calibration Standards (0.5 - 100 µg/mL) Stock_Analyte->Cal_Standards Stock_IS Prepare Internal Standard Stock Solution Spike_IS Spike Standards with IS Stock_IS->Spike_IS Cal_Standards->Spike_IS Spike_IS->GC_Vial GC_MS Inject into GC-MS System GC_Vial->GC_MS Acquire_Data Data Acquisition (SIM/Scan Mode) GC_MS->Acquire_Data Identify Identify Peaks by Retention Time & Mass Spectra Acquire_Data->Identify Integrate Integrate Peak Areas Identify->Integrate Cal_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Integrate->Cal_Curve Quantify Calculate this compound Concentration in Sample Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient tool for the quantification of this compound in various matrices. The use of an internal standard ensures high precision and accuracy, making the method suitable for routine quality control and research in the flavor, fragrance, and pharmaceutical industries. The detailed protocol and specified instrument parameters can be readily implemented in any laboratory equipped with standard GC-MS instrumentation.

References

Application Note: Chiral Separation of Ethyl Linalool Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the chiral separation of ethyl linalool (B1675412) enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on the established principles of chiral chromatography for linalool and its derivatives, offering a robust starting point for method development and routine analysis.

Introduction

Ethyl linalool, a derivative of linalool, is a chiral compound with two enantiomers, (R)- and (S)-ethyl linalool. As with many chiral molecules, the individual enantiomers of this compound can exhibit distinct sensory properties and biological activities. Consequently, the ability to separate and quantify these enantiomers is crucial in various fields, including flavor and fragrance, pharmaceuticals, and quality control of natural products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of such compounds.[1][2][3] This document outlines a recommended HPLC method for the chiral separation of this compound enantiomers.

Principle of Chiral Separation by HPLC

The direct chiral separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[4] The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the enantiomers and the stationary phase. These diastereomeric complexes have different interaction energies, resulting in different retention times for the (R)- and (S)-enantiomers and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the chiral resolution of a wide range of compounds, including linalool and its derivatives.[1]

Experimental Protocols

This section details the recommended materials, instrumentation, and procedures for the chiral HPLC separation of this compound enantiomers.

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Suitable options include columns with cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support.

  • Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and ethanol.

  • Sample: A solution of racemic this compound in the mobile phase.

3.2. Recommended HPLC Method

The following table summarizes the recommended starting conditions for the chiral separation of this compound enantiomers. Optimization of these parameters may be necessary to achieve baseline separation depending on the specific column and HPLC system used.

ParameterRecommended Condition
Chiral Stationary Phase Cellulose or Amylose-based CSP
Column Dimensions 4.6 mm i.d. x 250 mm length, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

3.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane/Isopropanol, 98:2 v/v).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

3.4. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-ethyl linalool enantiomers based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of ≥ 1.5 is indicative of baseline separation.

  • Determine the enantiomeric excess (ee%) of a non-racemic sample using the peak areas of the two enantiomers.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from the chiral separation of this compound enantiomers using the recommended HPLC method.

Parameter(S)-Ethyl Linalool(R)-Ethyl Linalool
Retention Time (t_R) 8.5 min9.8 min
Peak Area 550 mAUs545 mAUs
Resolution (R_s) \multicolumn{2}{c}{1.6}
Enantiomeric Excess (ee%) \multicolumn{2}{c}{Racemic (approx. 50:50)}

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the chiral separation process.

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Racemic this compound in Mobile Phase (1 mg/mL) prep2 Filter Sample (0.45 µm filter) prep1->prep2 hplc1 Inject Sample (10 µL) prep2->hplc1 hplc2 Isocratic Elution on Chiral Column (n-Hexane/IPA, 98:2) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Peak Integration and Identification hplc3->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Determine Enantiomeric Excess (ee%) data2->data3 G Key Parameters in Chiral HPLC Separation cluster_params Influencing Factors center Chiral Separation (Resolution) csp Chiral Stationary Phase (e.g., Cellulose-based) csp->center mp Mobile Phase Composition (e.g., n-Hexane/IPA ratio) mp->center temp Column Temperature temp->center flow Flow Rate flow->center

References

Application Note: Protocol for Silylation Derivatization of Ethyl Linalool for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl linalool (B1675412), a tertiary terpene alcohol, is a significant compound in the fragrance and flavor industries. Direct analysis by gas chromatography (GC) can be challenging due to the polar nature of its tertiary hydroxyl group.[1] This polarity can lead to poor chromatographic performance, including peak tailing, reduced volatility, and potential thermal degradation within the GC inlet, which compromises analytical accuracy and sensitivity.[1] Derivatization is a chemical modification process used to convert analytes into a more "GC-amenable" form. For alcohols like ethyl linalool, silylation is a common and effective derivatization technique.[2][3] This process converts the polar hydroxyl group into a nonpolar and more volatile trimethylsilyl (B98337) (TMS) ether.[1] The resulting derivative exhibits enhanced thermal stability and reduced interaction with active sites in the GC system, leading to improved peak shape, increased detector response, and more reliable quantification.[1][3]

Principle of Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[2][3] This is typically achieved using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Due to the steric hindrance of tertiary alcohols, the reaction efficiency can be low. Therefore, a catalyst like trimethylchlorosilane (TMCS) is crucial to facilitate the reaction and ensure it proceeds to completion.[1] The reaction is sensitive to moisture, as silylating reagents will preferentially react with any water present; therefore, anhydrous conditions are essential for successful derivatization.[1][3]

Experimental Protocol: Silylation of this compound

This protocol details the silylation of this compound using BSTFA with a TMCS catalyst, a method adapted from established protocols for structurally similar sterically hindered tertiary alcohols.[1]

1. Materials and Reagents

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (GC grade)

  • Anhydrous Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade) for dilution

  • 2 mL amber glass GC vials with PTFE-lined screw caps

  • Micropipettes

  • Vortex mixer

  • Heating block or laboratory oven

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

2. Sample Preparation

  • For neat standards or concentrated samples: Accurately weigh or measure a known amount of the this compound sample into a 2 mL GC vial.

  • For samples in solution: If the sample is dissolved in a protic solvent (e.g., methanol, ethanol) or may contain water, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.[1] Moisture will deactivate the silylating reagent.[1][3]

3. Derivatization Procedure

  • Dissolution: To the GC vial containing the dried this compound residue (or a concentrated aliquot of up to 100 µL), add 100 µL of anhydrous pyridine.[1] Vortex for 30 seconds to ensure the sample is fully dissolved.

  • Silylating Agent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.[1] The TMCS catalyst is critical for the efficient derivatization of the sterically hindered tertiary hydroxyl group of this compound.[1]

  • Reaction: Tightly cap the vial and vortex for an additional 30 seconds.[1] Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.[1] Optimization of time and temperature may be required depending on the sample matrix.

  • Cooling and Dilution: After the incubation period, remove the vial and allow it to cool to room temperature.[1]

  • Analysis: The derivatized sample can be injected directly into the GC-MS system.[1] Alternatively, it can be diluted with an anhydrous solvent like hexane or ethyl acetate to achieve a concentration suitable for the instrument's linear range.[1]

Data Presentation

The following table summarizes recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization will be necessary based on the specific instrumentation and column used.

ParameterTypical Value / Condition
GC System Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
30 m x 0.25 mm ID x 0.25 µm film thickness
Injection Mode Split/Splitless (e.g., 20:1 split ratio)
Injector Temp. 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial: 60°C (hold 2 min)
Ramp: 5°C/min to 280°C
Final Hold: 5 min at 280°C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 500

Workflow Visualization

The following diagram illustrates the logical workflow for the derivatization of this compound for GC analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Drydown Evaporate to Dryness (if necessary) Sample->Drydown Anhydrous Conditions Reagents Add Anhydrous Pyridine + BSTFA (1% TMCS) Drydown->Reagents Incubate Vortex & Incubate (70°C, 60 min) Reagents->Incubate Cool Cool to Room Temp. Incubate->Cool Dilute Dilute with Anhydrous Solvent (Optional) Cool->Dilute GCMS Inject into GC-MS Dilute->GCMS

Caption: Workflow for silylation derivatization of this compound.

References

Application Notes: The Potential of Ethyl Linalool in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a chiral tertiary alcohol with the IUPAC name (6E)-3,7-dimethylnona-1,6-dien-3-ol, is a well-known synthetic monoterpenoid primarily utilized in the fragrance industry for its soft, floral, and fresh aroma.[1][2] Structurally, it possesses a stereogenic center at the C3 position, making it a chiral molecule that can exist as two distinct enantiomers.[2] While direct applications of ethyl linalool in asymmetric catalysis are not yet documented in peer-reviewed literature, its chiral nature and the presence of a hydroxyl functional group suggest its potential as a chiral ligand or auxiliary. This document explores the theoretical applications of this compound in asymmetric catalysis, drawing parallels with other chiral alcohols and terpenes that have been successfully employed in enantioselective synthesis.[3][4]

Chemical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is essential for proposing its applications in catalysis.

PropertyValueReference
Molecular Formula C₁₁H₂₀O[2]
Molecular Weight 168.28 g/mol [2]
Appearance Colorless liquid[5]
Boiling Point 215 °C[6]
Chirality Contains one asymmetric carbon (C3)[2]
Functional Groups Tertiary alcohol, two carbon-carbon double bonds

Hypothetical Applications in Asymmetric Catalysis

Based on the principles of asymmetric catalysis and the successful use of other chiral alcohols, several potential applications for this compound can be envisioned.[7][8]

Chiral Ligand in Enantioselective Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, and chiral amino alcohols are often used as effective ligands.[9] By analogy, this compound could potentially serve as a chiral ligand in such reactions.

Proposed Reaction Scheme:

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Et_Linalool This compound Catalyst Chiral Zinc Alkoxide Catalyst Et_Linalool->Catalyst Et2Zn Diethylzinc (B1219324) Et2Zn->Catalyst Intermediate Aldehyde-Catalyst Complex Catalyst->Intermediate Coordination Aldehyde Aldehyde Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Enantioselective Et addition Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Proposed catalytic cycle for the this compound-mediated addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve enantiomerically pure this compound (0.1 mmol) in anhydrous toluene (B28343) (5 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise via syringe.

  • Complex Formation: Stir the resulting mixture at 0 °C for 30 minutes to facilitate the formation of the chiral zinc alkoxide catalyst.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL) at 0 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral secondary alcohol.

Hypothetical Data Summary:

EntryAldehydeLigand EnantiomerTemp (°C)Yield (%)ee (%)Product Configuration
1Benzaldehyde(R)-Ethyl Linalool08575(R)
24-Chlorobenzaldehyde(R)-Ethyl Linalool08272(R)
3Cyclohexanecarboxaldehyde(R)-Ethyl Linalool07865(R)
4Benzaldehyde(S)-Ethyl Linalool08674(S)
Chiral Auxiliary in Asymmetric Epoxidation

The olefinic groups in this compound could be functionalized to create derivatives that act as chiral auxiliaries. For instance, conversion of the hydroxyl group to a directing group could influence the stereochemical outcome of the epoxidation of one of the double bonds.

Workflow for Synthesis and Application of an this compound-Derived Chiral Auxiliary:

G A (R)-Ethyl Linalool B Protection/Modification of Hydroxyl Group A->B C Chiral Auxiliary B->C D Asymmetric Epoxidation (e.g., with m-CPBA) C->D E Diastereoselective Epoxide Formation D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Epoxide F->G H Recovered Auxiliary F->H

Caption: Workflow for the use of this compound as a chiral auxiliary precursor in asymmetric epoxidation.

Experimental Protocol: Diastereoselective Epoxidation

  • Auxiliary Synthesis: Convert enantiomerically pure this compound to a bulky silyl (B83357) ether by reacting it with tert-butyldiphenylsilyl chloride and imidazole (B134444) in dichloromethane (B109758). Purify the resulting chiral auxiliary by column chromatography.

  • Epoxidation: Dissolve the this compound-derived silyl ether (1.0 mmol) in dichloromethane (10 mL) and cool to 0 °C. Add m-chloroperbenzoic acid (m-CPBA, 1.2 mmol) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Auxiliary Cleavage: Dissolve the crude epoxide in tetrahydrofuran (B95107) (5 mL) and treat with tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 mmol) at room temperature to cleave the silyl ether.

  • Purification: After quenching with water and extraction with ethyl acetate, purify the resulting chiral epoxy alcohol by flash chromatography.

Hypothetical Data Summary:

SubstrateOxidantDiastereomeric Ratio (dr)
(R)-Ethyl Linalool TBDPS Etherm-CPBA85:15
(S)-Ethyl Linalool TBDPS Etherm-CPBA84:16

Conclusion

While the direct application of this compound in asymmetric catalysis has not been reported, its inherent chirality and functional groups make it a molecule of interest for such purposes. The protocols and workflows described herein are hypothetical but are grounded in well-established principles of asymmetric synthesis. Further research is warranted to explore the potential of this compound and its derivatives as novel chiral ligands and auxiliaries. Such investigations could open new avenues for the development of practical and efficient enantioselective transformations.

References

Application Notes and Protocols for Linalool as a Substrate for Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ethyl Linalool (B1675412):

Initial literature searches did not yield specific data regarding "ethyl linalool" as a substrate for cytochrome P450 (CYP) enzymes. The information presented herein pertains to the closely related and extensively studied monoterpene, linalool . These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the CYP-mediated metabolism of linalool.

Introduction

Linalool is a naturally occurring tertiary terpene alcohol found in a wide variety of flowers and spice plants. It is a common ingredient in fragrances, cosmetics, and flavorings. Due to its widespread human exposure, understanding its metabolic fate is crucial for assessing its safety and potential for drug interactions. The cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a pivotal role in the phase I metabolism of linalool, converting it into more polar and readily excretable metabolites. This document provides an overview of the quantitative data available on linalool's interaction with CYP enzymes, detailed experimental protocols for its study, and visual representations of its metabolic pathway and a typical experimental workflow.

Data Presentation: Quantitative Analysis of Linalool Metabolism

The following table summarizes the available quantitative data on the interaction of linalool with various cytochrome P450 enzymes. It is important to note that comprehensive kinetic parameters (Km and Vmax) are not always available in the public domain, and the data may vary depending on the experimental system (e.g., recombinant enzymes, liver microsomes).

CompoundCYP IsoformParameterValueSpeciesExperimental SystemReference
(-)-Linalool (B1674924)CYP2C6IC5084 µMRatLiver Microsomes[1][2]
LinaloolCYP3A4IC50No inhibition observedHumanRecombinant Enzyme[3]
LinaloolCYP1A2IC50No inhibition observedHumanRecombinant Enzyme[3]
Linalool-Intrinsic Clearance (CLint)31.28 mL/min/kgHumanLiver Microsomes (HLM)[3]
Linalool-Half-life (t1/2) in HLM19.94 minHumanLiver Microsomes (HLM)[3]
Linalool-Intrinsic Clearance (CLint)7.64 mL/min/kgHumanS9 Fraction[3]
Linalool-Half-life (t1/2) in S981.67 minHumanS9 Fraction[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the CYP-mediated metabolism of linalool.

Protocol 1: In Vitro Incubation with Human Liver Microsomes or Recombinant CYP Enzymes

This protocol is designed to identify the metabolites of linalool and the specific CYP isoforms responsible for their formation.

Materials:

  • Linalool (substrate)

  • Human Liver Microsomes (HLM) or recombinant human CYP isoforms (e.g., CYP2C19, CYP2D6)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM or recombinant CYP enzyme, and linalool at the desired concentration. A typical final protein concentration for HLM is 0.5-1 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: Enzyme Inhibition Assay (IC50 Determination)

This protocol is used to determine the inhibitory potential of linalool on specific CYP isoforms.

Materials:

  • Linalool (potential inhibitor)

  • Recombinant human CYP isoforms

  • CYP-specific probe substrate (e.g., a fluorescent probe or a substrate with a well-characterized metabolite)

  • NADPH regenerating system

  • Phosphate buffer

  • Multi-well plates (e.g., 96-well plate)

  • Plate reader (for fluorescent assays) or LC-MS/MS

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of linalool in the appropriate solvent. Prepare a solution of the probe substrate at a concentration close to its Km value.

  • Assay Setup: In a multi-well plate, add the recombinant CYP enzyme, phosphate buffer, and the linalool solution at various concentrations. Include a control group with no linalool.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the probe substrate to all wells, followed by the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction (e.g., by adding a quenching solution). Measure the formation of the metabolite using a plate reader (for fluorescent products) or by LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the linalool concentration. The IC50 value is the concentration of linalool that causes 50% inhibition of the enzyme activity and can be calculated using a suitable software.

Protocol 3: Analytical Method for Linalool and its Metabolites (LC-MS/MS)

This protocol outlines a general approach for the quantitative analysis of linalool and its primary metabolite, 8-hydroxylinalool.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Linalool: Monitor a specific precursor ion to product ion transition (e.g., m/z 155 -> 121).

    • 8-hydroxylinalool: Monitor a specific precursor ion to product ion transition (e.g., m/z 171 -> 138).

    • An appropriate internal standard should also be monitored.

Data Analysis:

  • Quantify the concentration of linalool and its metabolite by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Visualization of Pathways and Workflows

Metabolic Pathway of Linalool

The following diagram illustrates the primary metabolic pathways of linalool mediated by cytochrome P450 enzymes. The main reactions are allylic hydroxylation and epoxidation. Allylic hydroxylation of the 8-methyl group is catalyzed by CYP2C19 and CYP2D6, while epoxidation is primarily observed with CYP2D6.[4]

Linalool_Metabolism Linalool Linalool Metabolite1 8-hydroxylinalool Linalool->Metabolite1 CYP2C19, CYP2D6 (Allylic Hydroxylation) Metabolite2 6,7-epoxy-linalool (unstable intermediate) Linalool->Metabolite2 CYP2D6 (Epoxidation) Metabolite3 Pyranoid-linalool oxide Metabolite2->Metabolite3 Intramolecular Rearrangement Metabolite4 Furanoid-linalool oxide Metabolite2->Metabolite4 Intramolecular Rearrangement

Caption: CYP450-mediated metabolism of linalool.

Experimental Workflow

This diagram outlines a typical experimental workflow for investigating the metabolism of a substrate like linalool by cytochrome P450 enzymes.

Experimental_Workflow cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 Analytical Detection cluster_3 Data Analysis A Prepare Incubation Mixture (Substrate, CYP source, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Protein Precipitation E->F G Centrifugation F->G H Collect Supernatant G->H I LC-MS/MS or GC-MS Analysis H->I J Metabolite Identification I->J K Quantitative Analysis I->K L Kinetic Parameter Calculation K->L

Caption: General experimental workflow for CYP450 metabolism studies.

References

Application Notes and Protocols for Culturing Microorganisms for Ethyl Linalool Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a valuable aroma compound with applications in the fragrance, flavor, and pharmaceutical industries, can be produced through the biotransformation of precursor molecules by various microorganisms. This approach offers a sustainable and stereoselective alternative to chemical synthesis. These application notes provide detailed protocols for the cultivation of selected microorganisms, biotransformation of ethyl linalool, and analysis of the resulting products. The methodologies are primarily based on established protocols for the biotransformation of linalool, a closely related terpene alcohol, and are expected to be adaptable for this compound.

Data Presentation: Quantitative Analysis of Linalool Biotransformation

The following table summarizes quantitative data from key studies on the microbial biotransformation of linalool, which serves as a proxy for the potential biotransformation of this compound. This allows for a clear comparison of the efficiency of different microorganisms and reaction conditions.

MicroorganismSubstrateProduct(s)Yield (%)ProductivityReference(s)
Aspergillus niger DSM 821(S)-(+)-Linaloolcis-Furanoid linalool oxide30%Not Reported[1][2][3]
trans-Furanoid linalool oxide5%Not Reported[1][2][3]
cis-Pyranoid linalool oxide14%Not Reported[1][2][3]
trans-Pyranoid linalool oxide1.5%Not Reported[1][2][3]
Corynespora cassiicola DSM 62485(±)-LinaloolLinalool oxides~100% (conversion)120 mg/L·day[4]
Penicillium speciesLinaloolLinalool oxide20-33%Not Reported[5]
Fungal Strain LB-2002(3S)-(+)-Linaloolcis-(2S,5R)-Furanoid linalool oxide65% (of total oxides)160 mg/L (of cis-isomer)[6]
trans-(2S,5S)-Furanoid linalool oxide35% (of total oxides)Not Reported[6]
Diplodia gossypina ATCC 10936(3R)-(−)-Linalooltrans-(2R,5S)-Furanoid linalool oxide12%Not Reported[6]
trans-(2R,5R)-Pyranoid linalool oxide21%Not Reported[6]

Experimental Protocols

Protocol 1: Fungal Culture and Inoculum Preparation (Aspergillus niger, Penicillium digitatum)

Objective: To prepare a healthy and active fungal culture for inoculation into the biotransformation medium.

Materials:

  • Fungal strain (e.g., Aspergillus niger, Penicillium digitatum)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water with 0.1% (v/v) Tween 80

  • Sterile Erlenmeyer flasks (250 mL and 500 mL)

  • Incubator

  • Shaking incubator

  • Sterile inoculation loop

Procedure:

  • Strain Activation: Streak the fungal strain from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.[5]

  • Spore Suspension Preparation: Aseptically add 10 mL of sterile distilled water containing 0.1% (v/v) Tween 80 to the mature, sporulated PDA plate. Gently scrape the surface with a sterile inoculation loop to dislodge the spores.[5]

  • Inoculum Culture: Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of PDB.

  • Incubation: Incubate the flask in a shaking incubator at 25-28°C and 150-200 rpm for 48-72 hours to obtain a vegetative mycelial culture.[5]

Protocol 2: Bacterial Culture and Inoculum Preparation (Rhodococcus opacus)

Objective: To prepare a healthy and active bacterial culture for inoculation into the biotransformation medium.

Materials:

  • Rhodococcus opacus strain

  • YMG solid medium (10.0 g/L glucose, 5.0 g/L peptone, 3.0 g/L malt (B15192052) extract, 3.0 g/L yeast extract, 12 g/L agar)

  • YMG liquid medium (same as solid, without agar)

  • Sterile Petri plates

  • Sterile Erlenmeyer flasks

  • Incubator

  • Shaking incubator

  • Sterile inoculation loop

Procedure:

  • Strain Activation: Streak the Rhodococcus opacus strain from a stock culture onto a fresh YMG agar plate. Incubate at 28-30°C for 2-3 days until colonies are well-formed.

  • Inoculum Culture: Aseptically transfer a single colony into a 250 mL Erlenmeyer flask containing 50 mL of YMG liquid medium.

  • Incubation: Incubate the flask in a shaking incubator at 28-30°C and 180-200 rpm for 24-48 hours until the culture reaches the late exponential phase.

Protocol 3: Biotransformation of this compound

Objective: To carry out the conversion of this compound to its biotransformed products using the prepared microbial culture.

Materials:

  • Actively growing microbial inoculum (fungal or bacterial)

  • Biotransformation medium (e.g., Czapek-Dox broth for fungi, Mineral Salt Medium for bacteria)

  • This compound (substrate)

  • Acetone (B3395972) or Ethanol (B145695) (cosolvent)

  • Sterile Erlenmeyer flasks (500 mL)

  • Shaking incubator

Procedure:

  • Medium Preparation: Prepare and sterilize the biotransformation medium. A typical fungal medium (Czapek-Dox) contains (per liter): 30 g sucrose, 2 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O, adjusted to pH 5.5-6.0.

  • Inoculation: Inoculate 200 mL of the sterile biotransformation medium in a 500 mL flask with 10% (v/v) of the prepared inoculum culture.

  • Initial Incubation: Incubate the flasks at 25-28°C (for fungi) or 28-30°C (for bacteria) and 150-200 rpm for 24-48 hours to allow for initial growth.[5]

  • Substrate Addition: Prepare a stock solution of this compound in acetone or ethanol (e.g., 100 mg/mL). Add the this compound solution to the culture to a final concentration of 0.5-1.0 g/L. The use of a cosolvent can improve the solubility of the substrate in the aqueous medium.[1][2] It is recommended to add the substrate in portions over several days to minimize toxicity.[6]

  • Biotransformation: Continue the incubation under the same conditions for 5-10 days. Monitor the progress of the reaction by taking samples periodically for analysis.[5]

Protocol 4: Extraction and Analysis of Biotransformation Products

Objective: To extract the biotransformation products from the culture broth and analyze them qualitatively and quantitatively.

Materials:

  • Culture broth from the biotransformation

  • Ethyl acetate (B1210297) or dichloromethane (B109758) (extraction solvent)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-Wax or HP-5MS)

Procedure:

  • Extraction: Centrifuge the culture broth to separate the mycelium/cells. The supernatant is then extracted three times with an equal volume of ethyl acetate or dichloromethane. The mycelium/cells can also be extracted separately to analyze intracellular products.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • Column: Use a suitable capillary column, such as a DB-Wax (polar) or HP-5MS (non-polar).

    • Oven Program: A typical temperature program starts at 70°C (2 min hold), ramps to 230°C at a rate of 5-10°C/min, and holds for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Operate in scan mode to identify unknown products by comparing their mass spectra with libraries (e.g., NIST). For quantification, operate in selected ion monitoring (SIM) mode for higher sensitivity.

  • Identification and Quantification: Identify the biotransformation products by comparing their retention times and mass spectra with those of authentic standards or with data from mass spectral libraries. Quantify the products using an internal standard method.

Signaling Pathways and Metabolic Relationships

The biotransformation of linalool and its derivatives by microorganisms typically involves hydroxylation and epoxidation followed by cyclization.

Fungal Biotransformation Pathway of Linalool

The biotransformation of linalool in fungi like Aspergillus niger is postulated to proceed through an initial epoxidation of the 6,7-double bond to form 6,7-epoxylinalool. This intermediate then undergoes intramolecular cyclization to yield furanoid and pyranoid linalool oxides. An alternative pathway involves the hydroxylation at the C-8 position to form 8-hydroxylinalool.[4]

Fungal_Linalool_Biotransformation Linalool Linalool Epoxylinalool 6,7-Epoxylinalool Linalool->Epoxylinalool Epoxidation Hydroxylinalool 8-Hydroxylinalool Linalool->Hydroxylinalool Hydroxylation (C-8) Furanoid Furanoid Linalool Oxides Epoxylinalool->Furanoid Cyclization Pyranoid Pyranoid Linalool Oxides Epoxylinalool->Pyranoid Cyclization

Caption: Postulated fungal biotransformation pathway of linalool.

General Terpenoid Metabolism in Rhodococcus

Rhodococcus species are known for their versatile metabolism of hydrophobic compounds, including terpenes. The biotransformation often involves cytochrome P450 monooxygenases that introduce hydroxyl groups at various positions of the terpene skeleton. This initial oxidation can be followed by further oxidation steps catalyzed by dehydrogenases, leading to the formation of ketones, aldehydes, and carboxylic acids.

Rhodococcus_Terpene_Metabolism Terpene Terpene (e.g., this compound) Hydroxylated_Terpene Hydroxylated Intermediate Terpene->Hydroxylated_Terpene CYP450 Monooxygenase Keto_Aldehyde Keto/Aldehyde Derivative Hydroxylated_Terpene->Keto_Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Keto_Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Central_Metabolism Central Metabolism Carboxylic_Acid->Central_Metabolism Further Degradation

Caption: Generalized pathway for terpene metabolism in Rhodococcus.

Experimental Workflow

The overall experimental workflow for the biotransformation of this compound is a multi-step process that begins with the preparation of the microbial culture and culminates in the analysis of the final products.

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Culture_Activation Microbial Strain Activation Inoculum_Prep Inoculum Preparation Culture_Activation->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Substrate_Addition This compound Addition Fermentation->Substrate_Addition Extraction Product Extraction Substrate_Addition->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Interpretation Data Interpretation GCMS_Analysis->Data_Interpretation

References

Application Notes and Protocols for High-Throughput Screening of Ethyl Linalool Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412) is a terpenoid ester of significant interest in the fragrance, flavor, and pharmaceutical industries. The enzymatic synthesis and hydrolysis of ethyl linalool are key processes for producing enantiomerically pure compounds and for understanding its metabolic fate. High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of novel enzymes with desired activity and selectivity towards this compound. This document provides detailed protocols and application notes for the high-throughput screening of this compound enzymatic activity, focusing on hydrolases such as esterases and lipases.

The protocols described herein are designed for adaptation in 96-well or 384-well microplate formats and are based on established methods for detecting esterase activity. These methods include a colorimetric assay based on the detection of pH changes resulting from ester hydrolysis and a fluorogenic assay using a surrogate substrate to identify potential hits for further screening.

Core Concepts and Signaling Pathways

The enzymatic hydrolysis of this compound by an esterase or lipase (B570770) yields linalool and ethanoic acid. This reaction leads to a decrease in the pH of the reaction medium, which can be detected using a pH indicator. Alternatively, a coupled enzymatic reaction can be used to generate a detectable signal.

cluster_hydrolysis Enzymatic Hydrolysis of this compound This compound This compound Esterase/Lipase Esterase/Lipase This compound->Esterase/Lipase Linalool Linalool Esterase/Lipase->Linalool Ethanoic Acid Ethanoic Acid Esterase/Lipase->Ethanoic Acid H+ H+ Ethanoic Acid->H+ dissociation cluster_workflow High-Throughput Screening Workflow Enzyme Library\n(e.g., metagenomic library, mutant library) Enzyme Library (e.g., metagenomic library, mutant library) Primary Screen\n(pH-based colorimetric assay) Primary Screen (pH-based colorimetric assay) Hit Identification\n(Active Clones) Hit Identification (Active Clones) Secondary Screen\n(Confirmation with this compound) Secondary Screen (Confirmation with this compound) Characterization\n(e.g., substrate specificity, kinetics) Characterization (e.g., substrate specificity, kinetics) Lead Enzyme Lead Enzyme Enzyme Library Enzyme Library Primary Screen Primary Screen Enzyme Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Hit Identification->Primary Screen Re-screen Secondary Screen Secondary Screen Hit Identification->Secondary Screen Confirmation Characterization Characterization Secondary Screen->Characterization Characterization->Lead Enzyme cluster_assay_logic Assay Selection Logic Screening Goal Screening Goal Direct Substrate Screen Direct Substrate Screen Screening Goal->Direct Substrate Screen High Sensitivity Primary Screen High Sensitivity Primary Screen Screening Goal->High Sensitivity Primary Screen pH-based Assay pH-based Assay Direct Substrate Screen->pH-based Assay Fluorogenic Assay Fluorogenic Assay High Sensitivity Primary Screen->Fluorogenic Assay Secondary Screen (GC/HPLC) Secondary Screen (GC/HPLC) pH-based Assay->Secondary Screen (GC/HPLC) Confirmation Fluorogenic Assay->Secondary Screen (GC/HPLC) Confirmation

Application Note: Quantification of Ethyl Linalool in Complex Matrices using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPME-EL01

Introduction Ethyl linalool (B1675412) is a key fragrance ingredient used in a wide array of consumer products, including perfumes, cosmetics, and personal care items, valued for its soft, floral, and slightly woody aroma.[1][2] Accurate quantification of ethyl linalool is essential for quality control, formulation development, and safety assessment, particularly for drug development professionals evaluating dermal absorption and exposure. This application note details a robust and sensitive method for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method SPME is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. The fiber is subsequently transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS. The use of an internal standard is recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[3]

Instrumentation and Materials

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds.[4]

  • SPME Fiber Holder (Manual or Autosampler)

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone Septa

  • Heater/Stirrer or Water Bath

  • Analytical Balance

  • Standard Solutions: this compound (certified reference material), Internal Standard (e.g., Linalool-d3, Isobutyl Linalool, or a compound with similar chemical properties not present in the sample).

  • Solvents: Methanol (B129727) or Ethanol (HPLC grade) for stock solution preparation.

  • Sodium Chloride (NaCl)

Data Presentation

The following table presents illustrative quantitative data for a typical SPME-GC-MS method for fragrance analysis. This data is representative of the performance achievable for this compound analysis after proper method development and validation.

ParameterTypical Performance Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification (LOQ)0.03 - 1.5 µg/L
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 mg/L): Prepare a stock solution of the chosen internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., a blank cosmetic base or a suitable solvent) to cover the expected concentration range of the samples. A typical calibration range is 1-200 µg/L.[5] Spike each calibration standard with a constant concentration of the internal standard.

2. Sample Preparation

The sample preparation will vary depending on the matrix. The following are example protocols:

  • For Liquid Samples (e.g., Perfumes, Lotions):

    • Accurately weigh approximately 0.1 g of the sample into a 20 mL headspace vial.

    • Add a known volume of the internal standard solution.

    • Add 5 mL of deionized water and 1.5 g of NaCl to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • For Solid or Semi-Solid Samples (e.g., Creams, Gels):

    • Accurately weigh approximately 0.2 g of the sample into a 20 mL headspace vial.

    • Add a known volume of the internal standard solution.

    • Add 5 mL of deionized water to create a slurry.

    • Add 1.5 g of NaCl.

    • Vortex the vial for 30 seconds to ensure homogeneity.

    • Immediately seal the vial.

3. HS-SPME Procedure

  • Fiber Conditioning: Before first use and daily, condition the DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at 270°C for 30-60 minutes).[6]

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate with agitation (e.g., 250 rpm) for a set time (e.g., 15 minutes).

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port, which is set to a high temperature (e.g., 250°C), for thermal desorption of the analytes onto the GC column for a specified time (e.g., 5 minutes).

4. GC-MS Analysis

The following are typical GC-MS parameters and should be optimized for the specific instrument.

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis. Characteristic ions for this compound should be determined from a standard.

5. Quantification and Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a certified reference standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis & Data Processing Sample Weigh Sample into Vial Add_IS Add Internal Standard Sample->Add_IS Add_H2O_NaCl Add Water & NaCl Add_IS->Add_H2O_NaCl Seal_Vial Seal Vial Add_H2O_NaCl->Seal_Vial Equilibrate Incubate & Equilibrate (e.g., 60°C, 15 min) Seal_Vial->Equilibrate Standards Prepare Calibration Standards Quantification Quantification using Calibration Curve Standards->Quantification For Calibration Extract Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 5 min) Extract->Desorb GC_Separation Chromatographic Separation Desorb->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition (SIM/Scan) MS_Detection->Data_Acquisition Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_factors Key Method Parameters cluster_outcomes Analytical Performance Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) Sensitivity Sensitivity (LOD/LOQ) Fiber->Sensitivity Temp Extraction Temperature Temp->Sensitivity Accuracy Accuracy (Recovery) Temp->Accuracy Time Extraction Time Time->Sensitivity Precision Precision (RSD%) Time->Precision Matrix Matrix Effects (Salt, pH) Matrix->Accuracy Linearity Linearity (R²)

Caption: Key parameters influencing analytical performance.

References

Application Notes and Protocols for the Quantification of Ethyl Linalool in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a tertiary monoterpenoid alcohol, is a valuable fragrance ingredient known for its soft, floral, and slightly woody aroma, which is less citrusy and greener than its close analog, linalool.[1] It finds application in a variety of consumer products, including perfumes, cosmetics, and personal care items, and is also of interest in the food and beverage industry for its potential contribution to flavor profiles.[2] The accurate quantification of ethyl linalool in complex matrices such as alcoholic beverages, perfumes, and biological samples is crucial for quality control, formulation development, stability testing, and safety assessments.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a robust, sensitive, and solvent-free method for the extraction and analysis of volatile and semi-volatile compounds from complex samples.

Quantitative Data Summary

While specific quantitative data for this compound in complex matrices is not extensively published, the following tables provide illustrative data for the closely related compound, linalool, which can serve as a reference point. The analytical methods described in this document are suitable for generating similar quantitative data for this compound.

Table 1: Concentration of Linalool in Various Alcoholic Beverages

Beverage TypeMatrixConcentration Range (µg/L)Analytical Method
White WineWine0.2 - 63HS-SPME-GC-MS
Red WineWineNot typically a major componentHS-SPME-GC-MS
Beer (hoppy)BeerCan be a significant contributor to aromaHS-SPME-GC-MS
Spirits (aged)SpiritVariable, can be influenced by aging processGC-MS

Table 2: Method Validation Parameters for the Quantification of Linalool (as a proxy for this compound)

ParameterValueMatrixAnalytical Method
Linearity (R²)≥ 0.99Model Wine/Ethanol (B145695) SolutionHS-SPME-GC-MS
Limit of Detection (LOD)0.02 - 1.0 µg/LModel Wine/Aqueous SolutionHS-SPME-GC-MS
Limit of Quantification (LOQ)0.06 - 3.5 µg/LModel Wine/Aqueous SolutionHS-SPME-GC-MS
Recovery84 - 119%Cosmetics/Model SolutionsGC-MS
Precision (RSD)< 15%Cosmetics/Model SolutionsGC-MS

Experimental Protocols

Principle

The quantification of this compound is achieved by HS-SPME-GC-MS. In this method, the volatile and semi-volatile compounds in the headspace above the sample are adsorbed onto a coated fiber (SPME). The fiber is then transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer.

Materials and Reagents
  • This compound Standard: (CAS No. 10339-55-6), analytical grade

  • Internal Standard (IS): e.g., 4-octanol, borneol, or a deuterated analog of a related terpene. The choice of IS should be based on its chemical similarity to this compound and its absence in the sample matrix.

  • Solvents: Methanol (B129727) or ethanol, HPLC grade, for preparation of standard solutions.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

  • Headspace Vials: 20 mL, with PTFE/silicone septa and aluminum caps.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Sample Matrices: Alcoholic beverages, perfumes, etc.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, HP-5ms, or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • HS-SPME Autosampler: For automated and reproducible sample extraction and injection.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate matrix (e.g., a model wine solution of 12% ethanol in water, or the actual perfume base) to cover the expected concentration range of this compound in the samples. Spike each calibration standard with the internal standard to a constant concentration.

Sample Preparation

For Alcoholic Beverages (e.g., Wine, Spirits):

  • Pipette 5 mL of the beverage into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to enhance the release of volatile compounds.

  • Add a known amount of the internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

For Perfumes and Fragrances:

  • Accurately weigh a suitable amount of the perfume sample (e.g., 0.1 g) into a 20 mL headspace vial.

  • Dilute the sample with an appropriate solvent if necessary (e.g., ethanol) to bring the concentration of this compound within the calibration range.

  • Add a known amount of the internal standard solution.

  • Immediately seal the vial.

HS-SPME Procedure
  • Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250 °C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the column.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp at 5 °C/min to 150 °C.

    • Ramp at 10 °C/min to 250 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode:

    • Full Scan: Mass range of m/z 40-350 for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and the internal standard. Based on the mass spectrum of this compound, characteristic ions for quantification (quantifier ion) and confirmation (qualifier ions) should be selected.

Data Analysis and Quantification
  • Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with that of the authentic standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.

  • Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample Vial Headspace Vial Sample->Vial Standard Standard Standard->Vial Internal_Standard Internal Standard Internal_Standard->Vial Incubation Incubation Vial->Incubation Extraction Extraction Incubation->Extraction Equilibration Desorption Thermal Desorption Extraction->Desorption Analyte Transfer GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Complex_Matrix Complex Matrix (e.g., Wine, Perfume) HS_SPME HS-SPME (Extraction & Concentration) Complex_Matrix->HS_SPME Ethyl_Linalool This compound (Analyte) Ethyl_Linalool->HS_SPME GC_MS GC-MS (Separation & Detection) HS_SPME->GC_MS Quantitative_Result Quantitative Result (Concentration) GC_MS->Quantitative_Result

Caption: Logical relationship of the analytical process.

References

Application Notes and Protocols for Cell-Based Assays to Determine Ethyl Linalool Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a fragrance ingredient with a floral, woody scent, is utilized in various consumer products. As with any chemical compound intended for widespread use, a thorough evaluation of its potential cytotoxicity is essential for safety assessment and regulatory compliance. This document provides detailed application notes and protocols for conducting cell-based assays to determine the cytotoxic effects of ethyl linalool.

Important Note on Data: As of the latest literature review, specific cytotoxic data for this compound in peer-reviewed studies is limited. Therefore, this document will utilize data from its close structural analog, linalool, to provide a comprehensive overview of potential cytotoxic mechanisms and assay protocols. Linalool has been more extensively studied and is expected to exhibit similar, though not identical, cytotoxic properties. All data presented for linalool should be considered as a proxy for this compound and interpreted with caution. Further studies specifically on this compound are warranted to establish its precise cytotoxic profile.

Data Presentation: Cytotoxicity of Linalool in Various Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of linalool in different cancer cell lines, as determined by various cytotoxicity assays. This data serves as a reference for designing experiments for this compound.

Table 1: IC50 Values of Linalool in Human Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Reference
U937LeukemiaWST-162.59[1]
HeLaCervical CancerWST-1611.02[1]
T-47DBreast CancerWST-148224[2][3][4][5]
SW 620Colorectal CancerWST-148222[2][3][4][5]
Hep G2Liver CancerWST-148290[2][3][4][5]
A549Lung CancerWST-148438[4]
KBOral Squamous CarcinomaMTT2443[6]
KBOral Squamous CarcinomaMTT4830[6]
KBOral Squamous CarcinomaMTT7213[6][7]
MCF-7Breast CancerMTT24480[8]
MDA-MB-231Breast CancerMTT24588[8]
MCF-7Breast CancerMTT48196[8]
MDA-MB-231Breast CancerMTT48320[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Given the volatile nature of this compound, specific considerations to minimize evaporation are included.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • To minimize evaporation of the volatile compound, it is recommended to work quickly and keep the plate covered as much as possible. Sealing the plate with a breathable membrane is also advisable.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is a marker of cytotoxicity and loss of membrane integrity.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include the following controls:

    • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

    • Vehicle Control: Cells in culture medium with the solvent (DMSO).

    • Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the end of the incubation period.

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways involved in this compound-induced cytotoxicity (based on linalool data) and the general experimental workflows.

G Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay compound_prep This compound Stock Preparation compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

G Potential Signaling Pathways of this compound-Induced Apoptosis (based on Linalool data) cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_other Other Signaling ethyl_linalool This compound ros ROS Generation ethyl_linalool->ros bcl2 Bcl-2 ethyl_linalool->bcl2 death_receptor Death Receptors ethyl_linalool->death_receptor p53 p53 Upregulation ethyl_linalool->p53 akt_mtor Akt/mTOR Inhibition ethyl_linalool->akt_mtor jak_stat JAK/STAT Inhibition ethyl_linalool->jak_stat bax Bax ros->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis p53->bax akt_mtor->apoptosis jak_stat->apoptosis

Caption: Potential apoptosis signaling pathways induced by this compound.

Discussion of Potential Cytotoxic Mechanisms

Based on studies of linalool, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis. Linalool has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[1][8]

Intrinsic Pathway: Linalool can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.

Extrinsic Pathway: Linalool may also activate death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates the executioner caspase-3.

Other Signaling Pathways:

  • p53: Linalool has been shown to upregulate the tumor suppressor protein p53, which can promote apoptosis by upregulating Bax.[5]

  • Akt/mTOR and JAK/STAT: Linalool has been reported to inhibit the Akt/mTOR and JAK/STAT signaling pathways, which are crucial for cell survival and proliferation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for assessing the cytotoxicity of this compound using established cell-based assays. While specific data for this compound is currently scarce, the information available for its structural analog, linalool, provides a strong foundation for experimental design and interpretation of results. It is anticipated that this compound will exhibit cytotoxic effects, likely through the induction of apoptosis involving multiple signaling pathways. Further research is crucial to delineate the precise cytotoxic profile and mechanisms of action of this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl Linalool

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl linalool (B1675412), a derivative of linalool, is an aromatic compound with potential applications in the pharmaceutical, cosmetic, and food industries. Its structural similarity to linalool, a well-documented antimicrobial agent, suggests that it may also possess significant activity against a range of pathogenic and spoilage microorganisms.[1][2][3] These application notes provide a comprehensive overview of the methodologies for determining the antimicrobial susceptibility of ethyl linalool, based on established protocols for linalool and other essential oil components.

Quantitative Antimicrobial Activity of Linalool

The following tables summarize the reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for linalool against various bacterial strains. This data serves as a reference for expected activity and aids in the design of susceptibility testing protocols for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Linalool against various bacteria.

MicroorganismStrainMICReference
Staphylococcus aureus (MRSA)Clinical Isolates1.65 - 211.24 µg/mL[4]
Staphylococcus aureus (MRSA)-MIC₅₀: 13.2 µg/mL[4]
Staphylococcus aureus (MRSA)-MIC₉₀: 105.62 µg/mL[4]
Staphylococcus aureusDSM 1104400 µg/mL[5]
Staphylococcus aureus-1/1500 dilution[6]
Escherichia coliDSM 1103800 µg/mL[5]
Escherichia coli-1/400 dilution[6]
Pseudomonas aeruginosa-431 µg/mL[7]
Pseudomonas fluorescensATCC 135251.25 µL/mL[2]
Listeria monocytogenes-0.5% (v/v)[8]
Shewanella putrefaciens-1.5 µL/mL[9]
Shigella sonneiATCC 259311.5 mg/mL[10]

Table 2: Minimum Bactericidal Concentration (MBC) of Linalool against various bacteria.

MicroorganismStrainMBCReference
Staphylococcus aureus-1/400 dilution[6]
Escherichia coli-1/400 dilution[6]
Pseudomonas aeruginosa-862 µg/mL[7]
Pseudomonas fluorescens-2.5 µL/mL[2]
Listeria monocytogenes-1% (v/v)[8]
Shigella sonneiATCC 259311.5 mg/mL[10]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are adapted for lipophilic compounds like this compound.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound stock solution

  • Solubilizing agent (e.g., Tween 80, DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). To enhance solubility in the aqueous broth, an emulsifying agent like Tween 80 can be added to the broth at a final concentration of 0.5% (v/v).[4] Perform serial two-fold dilutions of the this compound stock solution in the broth within the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare this compound Serial Dilutions in Broth B->C D Incubate Plate (37°C, 18-24h) C->D E Determine MIC (Visual/OD Reading) D->E

Workflow for Broth Microdilution Assay.
Agar (B569324) Disk Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar - MHA)

  • Bacterial culture in logarithmic growth phase

  • Sterile filter paper disks (6 mm diameter)

  • This compound stock solution

  • Sterile swabs

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.[11]

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks to the surface of the inoculated agar plate. Pipette a known volume (e.g., 10-20 µL) of the this compound solution at various concentrations onto each disk.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters (mm).

Agar_Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Agar Plate (Lawn Culture) A->B C Apply this compound Impregnated Disks B->C D Incubate Plate (37°C, 18-24h) C->D E Measure Zone of Inhibition (mm) D->E

Workflow for Agar Disk Diffusion Assay.
Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a specific microorganism over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • This compound solution at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Sterile test tubes or flasks

  • Apparatus for serial dilutions and plating

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in broth to a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure: Add this compound at concentrations of MIC, 2x MIC, and 4x MIC to separate tubes containing the bacterial suspension. Include a growth control tube without the test compound.

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.[7] Perform serial dilutions of these aliquots and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[3]

Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (~1x10^6 CFU/mL) B Expose Bacteria to This compound (MIC, 2xMIC, 4xMIC) A->B C Collect Aliquots at Time Intervals B->C D Perform Serial Dilutions and Plate C->D E Incubate and Count Colonies D->E F Plot log10 CFU/mL vs. Time E->F

Workflow for Time-Kill Assay.

Proposed Mechanism of Action of Linalool

Based on existing research on linalool, the proposed antimicrobial mechanism involves a multi-target approach, primarily focusing on the disruption of the bacterial cell membrane and key cellular processes.[3]

  • Cell Membrane Disruption: Linalool is believed to increase the permeability of the cell membrane, leading to the leakage of intracellular components such as ions, nucleic acids, and proteins.[13][14] This disruption also affects the membrane potential, which is crucial for cellular energy production.[9]

  • Inhibition of Cellular Respiration: Linalool has been shown to inhibit respiratory chain dehydrogenases, which are vital for cellular respiration and ATP production.[13]

  • Enzyme Inhibition: Linalool can interfere with the activity of key enzymes involved in metabolic pathways, such as those in the TCA cycle and glycolysis, further disrupting cellular function and leading to cell death.[13]

Linalool_Mechanism_of_Action cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components Respiration Cellular Respiration Enzymes Metabolic Enzymes Linalool Linalool Linalool->Membrane Disruption & Increased Permeability Linalool->Respiration Inhibition of Dehydrogenases Linalool->Enzymes Inhibition of Activity

Proposed Mechanism of Action of Linalool.

References

Application Notes and Protocols: Formulation of Ethyl Linalool for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linalool (B1675412), a substituted monoterpenoid, is a fragrance ingredient with potential therapeutic applications owing to its structural similarity to linalool, a well-studied compound with known anti-inflammatory, antioxidant, and other biological activities.[1][2] This document provides detailed application notes and protocols for the formulation and in vitro evaluation of ethyl linalool. Due to the limited availability of direct in vitro studies on this compound, the methodologies and expected outcomes are largely based on research conducted with its close analog, linalool.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective formulation and use in in vitro assays.

PropertyValueReference
Molecular Formula C₁₁H₂₀O[3]
Molecular Weight 168.28 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[3]
Odor Floral, fresh, woody, rosewood[3]
Density at 20°C 0.860 - 0.865 g/mL[3]
Flash Point 86°C[3]
Water Solubility 563 mg/L at 20°C[3]
Log P 3.3[4]

Formulation of this compound for In Vitro Studies

This compound is a hydrophobic compound with low water solubility, which presents a challenge for its application in aqueous cell culture media. The following protocol outlines a general procedure for preparing this compound stock solutions.

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection : Due to its hydrophobic nature, a suitable organic solvent is required to dissolve this compound before its dilution in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are commonly used.[5] It is critical to use a minimal amount of solvent to avoid cytotoxicity. The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% (v/v) to minimize its effect on cell viability.[5]

  • Stock Solution Preparation :

    • Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 1 M or 100 mM). A stock solution of 5 M linalool in DMSO has been used in some studies.[6]

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation :

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to perform a stepwise dilution to ensure proper mixing and to avoid precipitation of the compound.[7]

    • Gently mix the working solutions before adding them to the cells.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO/Ethanol) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working cytotoxicity Cytotoxicity Assay (MTT/WST-1) prep_working->cytotoxicity anti_inflammatory Anti-inflammatory Assay (LPS-stimulated cells) prep_working->anti_inflammatory antioxidant Antioxidant Assay (DPPH/NO Scavenging) prep_working->antioxidant cell_culture Cell Culture (e.g., RAW 264.7, HepG2) cell_culture->cytotoxicity cell_culture->anti_inflammatory measure_cytotoxicity Measure Cell Viability (Determine IC50) cytotoxicity->measure_cytotoxicity measure_inflammation Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) anti_inflammatory->measure_inflammation pathway_analysis Signaling Pathway Analysis (Western Blot) anti_inflammatory->pathway_analysis measure_antioxidant Measure Radical Scavenging (Determine IC50) antioxidant->measure_antioxidant measure_cytotoxicity->anti_inflammatory Inform concentration selection measure_cytotoxicity->antioxidant Inform concentration selection nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Ethyl_Linalool This compound Ethyl_Linalool->IKK Inhibits mapk_pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1) Cell_Surface_Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Ethyl_Linalool This compound Ethyl_Linalool->MAPKK Inhibits

References

Application Notes and Protocols for the Study of Linalool in Insect Olfaction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the use of ethyl linalool (B1675412) in studying insect olfaction yielded limited specific data. Ethyl linalool is a synthetic derivative of linalool, primarily used in the fragrance industry for its greater stability and softer floral scent. Due to the scarcity of research on this compound in insect chemical ecology, these application notes and protocols are based on the closely related and well-studied natural compound, linalool . The methodologies and principles described herein are directly applicable to the investigation of this compound's effects on insect olfaction. Researchers are encouraged to adapt these protocols to study this compound and contribute to this area of research.

Introduction

Linalool is a naturally occurring tertiary terpene alcohol found in many flowers and spice plants. It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which can elicit different behavioral responses in insects.[1][2] Linalool plays a significant role in plant-insect interactions, acting as a floral attractant for pollinators, a repellent for herbivores, or an oviposition stimulant.[1][2] Its diverse effects make it a compound of great interest in the fields of chemical ecology, pest management, and the development of new attractants and repellents.[3][4]

These application notes provide an overview of the use of linalool in insect olfaction research, along with detailed protocols for key experimental techniques, including electroantennography (EAG), single sensillum recording (SSR), and behavioral assays.

Data Presentation: Quantitative Responses to Linalool

The following tables summarize quantitative data from various studies on the effects of linalool on different insect species.

Table 1: Electrophysiological Responses to Linalool

Insect SpeciesTechniqueLinalool ConcentrationResponseReference
Drosophila melanogasterCSD Analysis of EAG10-2 in paraffin (B1166041) oilSignificant current sink in the distal part of the antenna[5]
Anopheles gambiae / An. stephensiTwo-electrode voltage clamp10-7 M to 10-4 MOr29 receptor EC50 lower for (S)-(+)-linalool[1]
Anopheles gambiae / An. stephensiTwo-electrode voltage clamp10-7 M to 10-4 MOr53 receptor EC50 lower for (R)-(-)-linalool[1]
Spodoptera littoralisSingle Sensillum RecordingNot specifiedShortened duration of olfactory sensory neuron responses to pheromones[6]
Helicoverpa armigeraGC-EADNot specifiedConsistent EAG peaks in response to linalool[7]
Drosophila suzukiiEAGNot specifiedElicited EAG responses[8]
Loxostege sticticalisEAGNot specifiedStrong electrophysiological responses in female antennae[9]

Table 2: Behavioral Responses to Linalool

Insect SpeciesAssay TypeLinalool EffectQuantitative MeasureReference
Manduca sextaOviposition assayAttraction/RepellenceEnantiomer-specific oviposition preference[10]
Drosophila suzukiiTrapping experimentRepellentSignificant preference for traps without linalool[11]
Cimex lectularius (Bed Bug)Choice testAggregationSignificantly more bugs assembled in linalool-treated tents[12]
Aedes aegypti (Mosquito)Repellency assayRepellent93% repellency rate indoors with diffusers[4]
Culex quinquefasciatus (Mosquito)Larvicidal assayToxicLC50 of 31.5 µL/L for 2nd instar larvae[13]
Spodoptera littoralisLarvicidal assayToxicLD50 of 18.5 µ g/larva for 2nd instar larvae[13]
Callosobruchus maculatusOviposition assayOviposition reduction95.93% reduction in egg-laying (inhalation)

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.

Protocol:

  • Insect Preparation:

    • Immobilize an adult insect (e.g., moth, mosquito) using a restrainer or wax.

    • Carefully excise one antenna at the base.

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 4 mM MgCl2, 10 mM HEPES).[5]

    • The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head capsule or the base of the antenna.

  • Stimulus Preparation:

    • Prepare serial dilutions of linalool (or this compound) in a high-purity solvent like paraffin oil or hexane (B92381) (e.g., 10-5 to 10-1 v/v).

    • Apply a known volume (e.g., 10 µl) of the diluted solution onto a piece of filter paper.

    • Insert the filter paper into a Pasteur pipette.

  • Stimulus Delivery and Recording:

    • Deliver a continuous stream of purified, humidified air over the antenna through a glass tube.

    • Insert the tip of the stimulus pipette into a hole in the main air tube.

    • Deliver a puff of air through the pipette to introduce the linalool vapor into the airstream.

    • Record the resulting depolarization of the antennal potential using an amplifier and data acquisition software.

    • Use a solvent-only control to measure the baseline response.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique that couples the separation of volatile compounds by gas chromatography with the sensitive detection by an insect antenna.[7]

Protocol:

  • GC Setup:

    • Use a gas chromatograph equipped with a flame ionization detector (FID) and an EAD setup.

    • Split the column effluent, directing one part to the FID and the other to the EAD.

    • The EAD outlet should be positioned to deliver the effluent over the prepared insect antenna.

  • Insect Preparation:

    • Prepare the insect antenna as described in the EAG protocol.

  • Sample Analysis:

    • Inject a sample containing linalool (or a blend of volatiles) into the GC.

    • Simultaneously record the signals from the FID and the EAG.

    • Compounds that elicit a response from the antenna will show a peak in the EAG trace that corresponds in time to a peak in the FID trace.

Behavioral Assays

Behavioral assays are crucial for determining the ecological relevance of an olfactory cue (e.g., attractant, repellent).

a) Y-Tube Olfactometer Assay:

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Procedure:

    • Introduce purified, humidified air into each of the side arms.

    • Introduce the test odor (linalool) into the airstream of one arm and a solvent control into the other.

    • Release an insect at the downwind end of the central arm.

    • Record the insect's choice to move into one of the arms and the time spent in each arm.

    • Analyze the data to determine if there is a significant preference for the linalool-treated arm.

b) Oviposition Choice Assay:

  • Apparatus: A cage containing multiple potential oviposition substrates.

  • Procedure:

    • Treat some substrates with a solution of linalool and others with a solvent control.

    • Introduce gravid female insects into the cage.

    • After a set period, count the number of eggs laid on each substrate.

    • Analyze the data to determine if linalool influences oviposition site selection.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Insect_Olfactory_Signaling_Pathway cluster_air Airborne Odorants cluster_sensillum Olfactory Sensillum cluster_neuron Neuronal Membrane cluster_brain Antennal Lobe (Brain) Odorant Linalool Pore Sensillum Pore Odorant->Pore Enters Lymph Sensillum Lymph Pore->Lymph OBP Odorant Binding Protein (OBP) Lymph->OBP Binds to OR_ORCO Odorant Receptor (OR) + ORCO Complex OBP->OR_ORCO Transports to ORN Olfactory Receptor Neuron (ORN) Glomerulus Glomerulus ORN->Glomerulus Signal Transduction IonChannel Ion Channel Opening OR_ORCO->IonChannel Activates Depolarization Depolarization IonChannel->Depolarization Leads to PN Projection Neuron Glomerulus->PN Synapses with Behavior Behavioral Response PN->Behavior Projects to higher brain centers

Caption: Generalized insect olfactory signaling pathway.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect Immobilize Insect Antenna Excise & Mount Antenna Insect->Antenna Airflow Establish Continuous Airflow over Antenna Antenna->Airflow Stimulus Prepare Linalool Dilutions Delivery Deliver Linalool Puff Stimulus->Delivery Airflow->Delivery Recording Record Antennal Depolarization Delivery->Recording Measure Measure EAG Amplitude (mV) Recording->Measure Compare Compare Responses to Different Concentrations Measure->Compare Plot Plot Dose-Response Curve Compare->Plot

Caption: Experimental workflow for Electroantennography (EAG).

Behavioral_Assay_Logic Start Introduce Insect to Choice Arena Choice Insect chooses between Linalool and Control Start->Choice Attraction Preference for Linalool Choice->Attraction More time/visits to Linalool Repulsion Avoidance of Linalool Choice->Repulsion Less time/visits to Linalool Neutral No Significant Preference Choice->Neutral Equal time/visits Conclusion Determine Behavioral Valence Attraction->Conclusion Repulsion->Conclusion Neutral->Conclusion

Caption: Logical flow of a two-choice behavioral assay.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Ethyl Linalool Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of ethyl linalool (B1675412) analogs and the subsequent evaluation of their structure-activity relationships (SAR), with a focus on olfactory and antimicrobial properties. Detailed protocols for chemical synthesis and biological/sensory assays are provided to facilitate the discovery of novel fragrance compounds and potential antimicrobial agents.

Introduction

Linalool, a naturally occurring terpene alcohol, is a widely used ingredient in the fragrance and flavor industries, valued for its pleasant floral and citrus aroma.[1] Ethyl linalool, a synthetic analog, offers a modified scent profile, often described as softer, waxier, and less green than its natural counterpart.[2][3] By synthesizing a series of this compound analogs with systematic structural modifications, researchers can explore the chemical space around this important fragrance molecule. This exploration allows for the establishment of structure-activity relationships, providing insights into how molecular changes influence olfactory perception and biological activity. Such studies are crucial for the rational design of new molecules with desired sensory and functional properties.

Synthesis of this compound and Its Analogs

A versatile approach to synthesizing this compound and its analogs involves the Grignard reaction, allowing for the introduction of various alkyl and aryl groups at the tertiary alcohol position. Further modifications to the carbon skeleton can be achieved through reactions such as the Wittig olefination to alter the diene system.

General Synthetic Scheme

The primary synthetic route described herein starts from a suitable ketone precursor, which undergoes a Grignard reaction to form the tertiary alcohol core of the this compound analogs.

Diagram: General Synthetic Workflow

G ketone 6-Methylhept-5-en-2-one (or analog) reaction Grignard Reaction in Dry THF ketone->reaction grignard Ethylmagnesium Bromide (or other Grignard reagent) grignard->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup product This compound Analog workup->product purification Purification (Column Chromatography) product->purification

Caption: General workflow for the synthesis of this compound analogs via Grignard reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound (Analog 1)

This protocol describes the synthesis of the parent compound, this compound, from 6-methylhept-5-en-2-one.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 6-methylhept-5-en-2-one (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of a Phenyl-Substituted Analog (Analog 3)

This protocol outlines the synthesis of an analog where the ethyl group is replaced by a phenyl group, using a similar Grignard approach.

Materials:

  • 6-Methylhept-5-en-2-one

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Follow the procedure described in Protocol 1, substituting phenylmagnesium bromide for ethylmagnesium bromide.

  • Purify the crude product by flash column chromatography to yield the phenyl-linalool analog.

Structure-Activity Relationship (SAR) Studies

The synthesized analogs can be evaluated for their olfactory properties and antimicrobial activity to establish SAR.

Olfactory Evaluation

The odor profile of each analog can be assessed by a trained sensory panel. Key descriptors and the odor detection threshold are important parameters.

Protocol 3: Sensory Panel Evaluation

Objective: To determine the odor profile and detection threshold of the synthesized analogs.

Procedure:

  • Prepare a series of dilutions of each analog in a suitable solvent (e.g., ethanol).

  • Present the samples on fragrance blotters to a panel of trained sensory analysts in a controlled environment.

  • Panelists will describe the odor using a standardized vocabulary and rate the intensity.

  • The odor detection threshold is determined as the lowest concentration at which the odor is reliably detected by the panel.

Table 1: Olfactory Properties of this compound Analogs

Analog IDR GroupOdor DescriptionOdor Threshold (ng/L in air)
1 EthylFloral, fresh, bergamot, sweeter and less agrestic than linalool.[2]4.25
2 PropylGreener, slightly woody, less floral than Analog 1.6.80
3 PhenylRosy, slightly spicy, with a powdery background.2.10
4 Cyclopropyl (B3062369)Sharp, slightly metallic, with a hint of citrus.10.5
Antimicrobial Activity Screening

The synthesized analogs can be screened for their ability to inhibit the growth of common bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized analogs dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Resazurin solution (optional, as a viability indicator)[4]

Procedure:

  • Prepare a serial two-fold dilution of each analog in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

  • If using resazurin, add the dye to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Table 2: Antimicrobial Activity of this compound Analogs

Analog IDR GroupMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
1 Ethyl250500
2 Propyl200450
3 Phenyl100250
4 Cyclopropyl400>500

SAR Analysis and Discussion

Diagram: SAR Logic Flow

SAR_Logic cluster_synthesis Synthesis cluster_testing Activity Testing cluster_sar SAR Analysis Analog1 Analog 1 (Ethyl) Olfactory Olfactory Evaluation Analog1->Olfactory Antimicrobial Antimicrobial Assay Analog1->Antimicrobial Analog2 Analog 2 (Propyl) Analog2->Olfactory Analog2->Antimicrobial Analog3 Analog 3 (Phenyl) Analog3->Olfactory Analog3->Antimicrobial Analog4 Analog 4 (Cyclopropyl) Analog4->Olfactory Analog4->Antimicrobial SAR_Olfactory Olfactory SAR Olfactory->SAR_Olfactory SAR_Antimicrobial Antimicrobial SAR Antimicrobial->SAR_Antimicrobial

Caption: Logical flow from synthesis to structure-activity relationship analysis.

Olfactory SAR:

  • Size and Shape of the R Group: Increasing the chain length from ethyl (Analog 1) to propyl (Analog 2) appears to introduce greener and woodier notes, potentially at the expense of floral character. The introduction of a bulky, aromatic phenyl group (Analog 3) leads to a more complex rosy and spicy profile with a lower odor threshold, suggesting a favorable interaction with olfactory receptors. The sterically constrained cyclopropyl group (Analog 4) results in a significantly different, sharper odor profile and a higher threshold, indicating a less optimal fit in the olfactory receptors.

Antimicrobial SAR:

  • Hydrophobicity and Aromaticity: The antimicrobial activity appears to be influenced by the nature of the R group. The increased lipophilicity of the propyl group in Analog 2 may contribute to slightly enhanced activity against S. aureus compared to the ethyl group of Analog 1. The presence of the aromatic phenyl ring in Analog 3 significantly enhances the antimicrobial activity against both bacterial strains. This could be attributed to a combination of increased hydrophobicity, facilitating membrane disruption, and potential specific interactions of the aromatic ring with bacterial targets. The cyclopropyl analog (Analog 4) shows the weakest activity, suggesting that this particular steric and electronic configuration is not favorable for antimicrobial action.

Conclusion

This application note provides a framework for the synthesis and evaluation of this compound analogs to establish clear structure-activity relationships. The provided protocols offer a starting point for researchers to create a library of novel compounds. The hypothetical data presented illustrates how systematic structural modifications can lead to significant changes in both olfactory and antimicrobial properties. Further expansion of the analog library and more extensive biological testing will undoubtedly lead to the discovery of new molecules with valuable applications in the fragrance, and potentially, the pharmaceutical industries.

References

Troubleshooting & Optimization

Troubleshooting byproducts in ethyl linalool synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl linalool (B1675412) (IUPAC name: 3,7-dimethylnona-1,6-dien-3-ol).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for ethyl linalool?

A1: A widely used method for synthesizing this compound involves a two-step process. The first step is the ethynylation of 6-methyl-5-octen-2-one (B12330200) with acetylene (B1199291). This reaction forms the intermediate, dehydro this compound. The second step is the partial hydrogenation of dehydro this compound using a Lindlar catalyst to yield this compound.

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: The main byproducts in this compound synthesis can originate from both the ethynylation and hydrogenation steps. These include:

  • Unreacted Starting Materials: 6-methyl-5-octen-2-one and dehydro this compound may be present if the reactions do not go to completion.

  • Over-reduction Product: Dihydro this compound can be formed if the hydrogenation of dehydro this compound is not selective.

  • Diol Byproduct: A diol, formed from the reaction of two molecules of the ketone with one molecule of acetylene, can be a byproduct of the ethynylation step.

Q3: How can I minimize the formation of the over-reduction byproduct, dihydro this compound?

A3: The formation of dihydro this compound occurs when the double bond formed during the hydrogenation of the alkyne is further reduced. To minimize this, careful control of the hydrogenation process is crucial. Using a poisoned catalyst, such as a Lindlar catalyst, is key as it is designed to be selective for the reduction of alkynes to alkenes without significantly reducing the newly formed double bond.[1][2][3] Monitoring the reaction progress closely, for instance by gas chromatography (GC), and stopping the reaction once the dehydro this compound has been consumed, is also critical.

Q4: What causes the formation of a diol byproduct in the first step, and how can it be prevented?

A4: The diol byproduct can form during the ethynylation of 6-methyl-5-octen-2-one. This can be influenced by the reaction conditions. Controlling the stoichiometry of the reactants and the reaction temperature can help to minimize the formation of this impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete ethynylation of 6-methyl-5-octen-2-one.Ensure an adequate excess of acetylene is used. Optimize reaction temperature and time.
Incomplete hydrogenation of dehydro this compound.Check the activity of the Lindlar catalyst. Ensure proper hydrogen pressure and reaction time. Monitor the reaction by GC.
Presence of Dihydro this compound Impurity Over-active hydrogenation catalyst.Use a properly prepared and "poisoned" Lindlar catalyst. Consider adding a catalyst moderator like quinoline.[1][2][3]
Excessive hydrogenation time or pressure.Carefully monitor the reaction and stop it as soon as the dehydro this compound is consumed. Optimize hydrogen pressure.
Presence of Unreacted Dehydro this compound Inactive or insufficient catalyst.Use fresh, active Lindlar catalyst in the appropriate amount.
Insufficient reaction time or hydrogen pressure.Increase the reaction time or hydrogen pressure, while carefully monitoring for over-reduction.
Presence of 6-Methyl-5-octen-2-one Impurity Incomplete ethynylation reaction.Optimize the conditions of the first step (temperature, pressure, reaction time) to drive the reaction to completion.
Presence of High-Boiling Impurities (e.g., Diol) Sub-optimal conditions during ethynylation.Adjust the molar ratio of reactants and control the temperature during the ethynylation step.
Difficulty in Purifying Final Product Close boiling points of this compound and byproducts.Employ fractional distillation under reduced pressure for purification. For analytical purposes, preparative chromatography can be used.

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of Dehydro this compound (Ethynylation)

  • In a suitable reaction vessel equipped for low-temperature reactions, a solution of a strong base (e.g., sodium amide in liquid ammonia) is prepared.

  • Acetylene gas is bubbled through the solution to form the sodium acetylide.

  • A solution of 6-methyl-5-octen-2-one in an anhydrous ether solvent is added dropwise to the sodium acetylide suspension at a controlled low temperature.

  • The reaction is stirred for a specified time until completion (monitored by TLC or GC).

  • The reaction is carefully quenched with an ammonium (B1175870) chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with an ether solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield crude dehydro this compound.

Step 2: Synthesis of this compound (Partial Hydrogenation)

  • The crude dehydro this compound is dissolved in a suitable solvent (e.g., ethanol, hexane).

  • A Lindlar catalyst (typically 5% palladium on calcium carbonate, poisoned with lead acetate) is added to the solution.[1]

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • The progress of the reaction is monitored by GC to observe the disappearance of dehydro this compound and the formation of this compound, while ensuring that the formation of dihydro this compound is minimized.

  • Once the reaction is complete, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is an ideal technique for separating and identifying the volatile compounds in a sample of synthesized this compound, including the starting materials, intermediate, final product, and byproducts.[4][5]

  • Sample Preparation: Dilute a small amount of the crude or purified this compound in a suitable solvent (e.g., ethanol, hexane).

  • GC Conditions (Representative):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 4 °C/min).[5]

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Impact (EI).

    • Mass Scan Range: m/z 35-350.[5]

    • Identification: Compare the obtained mass spectra with a reference library and the retention times with those of authentic standards if available.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC can also be used for the analysis of terpenoids like this compound, particularly for non-volatile byproducts or for quantitative analysis.[6][7][8]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions (Representative):

    • Column: A reversed-phase C18 column is commonly used for terpenoid analysis.[6][7]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.[6][7]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds with limited chromophores.[6][7]

Visualizing the Process

This compound Synthesis Pathway

Synthesis_Pathway 6-Methyl-5-octen-2-one 6-Methyl-5-octen-2-one Dehydro this compound Dehydro this compound 6-Methyl-5-octen-2-one->Dehydro this compound Acetylene, Strong Base This compound This compound Dehydro this compound->this compound H2, Lindlar Catalyst

Caption: A simplified diagram of the this compound synthesis pathway.

Potential Side Reactions in this compound Synthesis

Side_Reactions cluster_ethynylation Ethynylation Step cluster_hydrogenation Hydrogenation Step 6-Methyl-5-octen-2-one 6-Methyl-5-octen-2-one Dehydro this compound Dehydro this compound 6-Methyl-5-octen-2-one->Dehydro this compound Desired Reaction Diol Byproduct Diol Byproduct 6-Methyl-5-octen-2-one->Diol Byproduct Side Reaction This compound This compound Dehydro this compound->this compound Desired Reaction Dihydro this compound Dihydro this compound This compound->Dihydro this compound Over-reduction

Caption: Potential side reactions during this compound synthesis.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Low Purity of this compound Detected check_impurities Identify Impurities by GC-MS start->check_impurities is_dihydro Dihydro this compound Present? check_impurities->is_dihydro is_dehydro Dehydro this compound Present? is_dihydro->is_dehydro No action_dihydro Optimize Hydrogenation: - Check Lindlar catalyst activity - Reduce reaction time/pressure is_dihydro->action_dihydro Yes is_ketone 6-Methyl-5-octen-2-one Present? is_dehydro->is_ketone No action_dehydro Optimize Hydrogenation: - Increase reaction time/pressure - Check catalyst activity is_dehydro->action_dehydro Yes is_diol High-Boiling Impurities Present? is_ketone->is_diol No action_ketone Optimize Ethynylation: - Ensure complete reaction is_ketone->action_ketone Yes action_diol Optimize Ethynylation: - Adjust reactant stoichiometry - Control temperature is_diol->action_diol Yes end Purify and Re-analyze is_diol->end No action_dihydro->is_dehydro action_dehydro->is_ketone action_ketone->is_diol action_diol->end

References

Technical Support Center: Optimizing Lindar Hydrogenation for Dehydrolinalool Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Lindlar hydrogenation of dehydrolinalool to linalool (B1675412).

Troubleshooting Guide

This guide addresses common issues encountered during the selective hydrogenation of dehydrolinalool using a Lindlar catalyst.

Question: Why is my reaction showing low conversion of dehydrolinalool?

Possible Causes and Solutions:

  • Poor Catalyst Activity:

    • Solution: Use a fresh batch of Lindlar catalyst. Ensure the catalyst has been stored properly under an inert atmosphere to prevent deactivation. If preparing the catalyst in-house, verify the reduction of palladium chloride and the addition of lead acetate (B1210297) poison were performed correctly.[1][2]

  • Catalyst Poisoning:

    • Solution: Impurities in the starting material, solvent, or hydrogen gas can poison the palladium catalyst.[3] Use high-purity reagents and solvents. If impurities are suspected, consider purifying the dehydrolinalool before the reaction.

  • Insufficient Catalyst Loading:

    • Solution: The amount of catalyst may be too low for the reaction scale. A typical range for Lindlar catalyst is 0.5-2% by weight of dehydrolinalool.[4] Consider a modest increase in catalyst loading.

  • Suboptimal Reaction Conditions:

    • Solution: Ensure the reaction temperature and hydrogen pressure are within the optimal range. Low temperature or pressure can lead to a sluggish reaction.[4]

Question: My reaction is producing a significant amount of dihydrolinalool. How can I improve selectivity?

Possible Causes and Solutions:

  • Over-hydrogenation:

    • Solution: This is the most common cause of dihydrolinalool formation.[3] Carefully monitor the reaction progress using Gas Chromatography (GC) and stop the reaction as soon as the dehydrolinalool is consumed. The Lindlar catalyst is designed to be selective for the alkyne reduction, but prolonged reaction times can lead to the reduction of the newly formed alkene.[2]

  • Catalyst is too active:

    • Solution: The "poisoning" of the Lindlar catalyst with lead is crucial for its selectivity.[5] If the catalyst is too active, it will reduce both the alkyne and the alkene. Ensure the catalyst is properly "poisoned." The addition of quinoline (B57606) can also enhance selectivity by deactivating the catalyst.[5][6]

  • High Hydrogen Pressure or Temperature:

    • Solution: Elevated hydrogen pressure and temperature can favor over-hydrogenation. Operate at the lowest effective pressure and temperature to maintain good selectivity.

Question: I am observing the formation of other impurities like geraniol (B1671447) and nerol. What is the cause?

Possible Causes and Solutions:

  • Acidic Conditions:

    • Solution: Acidic conditions can cause the isomerization of the desired product, linalool, into geraniol and nerol. Ensure the reaction and workup conditions are neutral or slightly basic.

Frequently Asked Questions (FAQs)

What is a Lindlar catalyst and why is it used for dehydrolinalool reduction?

A Lindlar catalyst is a heterogeneous catalyst consisting of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a lead salt (e.g., lead acetate) and often an organic modifier like quinoline.[2][5] It is used for the selective hydrogenation of alkynes to cis-alkenes. In the case of dehydrolinalool, it selectively reduces the triple bond to a double bond to form linalool, without reducing the existing double bond in the molecule, a common issue with more active hydrogenation catalysts.[2][3]

What is the role of the "poison" in the Lindlar catalyst?

The lead salt and quinoline act as catalyst poisons, which partially deactivate the palladium catalyst.[5][6] Palladium itself is a highly active hydrogenation catalyst and would readily reduce both the alkyne and the resulting alkene, leading to the formation of dihydrolinalool.[2] The poisons selectively block the most active sites on the palladium surface, making it less efficient at hydrogenating the less reactive alkene double bond, thus ensuring the reaction stops at the desired linalool stage.[5]

What are typical reaction conditions for the Lindlar hydrogenation of dehydrolinalool?

Typical reaction conditions can vary, but generally fall within the following ranges:

  • Catalyst Loading: 0.5% to 2% by weight of dehydrolinalool.[4]

  • Hydrogen Pressure: 0.1 to 2.0 MPa (gauge pressure).[4]

  • Temperature: 30°C to 70°C.[7]

  • Solvent: A variety of solvents can be used, with alcohols being a common choice.[8]

How can I monitor the progress of the reaction?

The most effective way to monitor the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC). This will allow you to track the disappearance of the dehydrolinalool starting material and the appearance of the linalool product, as well as any byproducts like dihydrolinalool. This real-time monitoring is crucial to stop the reaction at the optimal point to maximize yield and minimize over-hydrogenation.

Data Presentation

Table 1: Effect of Reaction Conditions on Dehydrolinalool Conversion and Linalool Selectivity

Catalyst Loading (% w/w)H₂ Pressure (MPa)Temperature (°C)Reaction Time (h)Dehydrolinalool Conversion (%)Linalool Selectivity (%)Dihydrolinalool (%)Reference
Not Specified2.060399.498.80.5[4]
Not Specified2.080699.197.31.4[4]

Experimental Protocols

Protocol 1: General Procedure for Lindlar Hydrogenation of Dehydrolinalool

This protocol provides a general guideline for the selective hydrogenation of dehydrolinalool in a laboratory setting.

Materials:

  • Dehydrolinalool

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent (e.g., ethanol)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., Parr hydrogenator or a round-bottom flask with a hydrogen balloon)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.

  • Reactant and Catalyst Charging: In the reaction vessel, dissolve dehydrolinalool in the chosen solvent. Under a stream of inert gas, add the Lindlar catalyst. The typical catalyst loading is 0.5-2% by weight of the dehydrolinalool.[4]

  • Inerting the System: Seal the reaction vessel and purge it with an inert gas to remove all oxygen. Then, evacuate the vessel. Repeat this purge-evacuation cycle 3-5 times.

  • Introducing Hydrogen: Introduce hydrogen gas to the desired pressure (typically 0.1-2.0 MPa).[4] If using a balloon, ensure it is securely attached.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 30-70°C).[7]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Reaction Completion and Work-up: Once the dehydrolinalool has been consumed, stop the heating and stirring. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the heterogeneous Lindlar catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product for purity and yield. Further purification, if necessary, can be achieved by distillation.

Protocol 2: Preparation of Lindlar Catalyst

This protocol describes a method for preparing a Lindlar catalyst in the laboratory.[1][2]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃)

  • Lead acetate (Pb(CH₃COO)₂)

  • Deionized water

  • Ethanol

Procedure:

  • Palladium Deposition: Prepare a slurry of calcium carbonate in deionized water. In a separate container, dissolve palladium(II) chloride in a minimal amount of hydrochloric acid and then dilute with deionized water. Add the palladium chloride solution to the calcium carbonate slurry with vigorous stirring.

  • Reduction of Palladium: Reduce the palladium(II) to palladium(0) on the calcium carbonate support. This can be achieved by adding a reducing agent such as sodium formate (B1220265) or by bubbling hydrogen gas through the mixture at an elevated temperature.[9] The color of the mixture will change from brown to gray or black upon reduction.

  • Washing: Filter the palladium on calcium carbonate catalyst and wash it thoroughly with deionized water to remove any soluble impurities.

  • Poisoning: Resuspend the catalyst in water and add a solution of lead acetate. The amount of lead acetate is typically a fraction of the palladium weight. Heat the mixture with stirring to deposit the lead onto the catalyst surface.

  • Final Washing and Drying: Filter the final catalyst, wash it with water and then with ethanol. Dry the catalyst under vacuum at a moderate temperature.

  • Storage: Store the prepared Lindlar catalyst under an inert atmosphere to prevent oxidation and deactivation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel Prepare Reaction Vessel charge_reactants Charge Dehydrolinalool, Solvent, and Lindlar Catalyst prep_vessel->charge_reactants inert Inert System (Purge with N2/Ar) charge_reactants->inert hydrogenate Introduce H2 and Start Reaction (Stirring, Heat) inert->hydrogenate monitor Monitor Progress (GC Analysis) hydrogenate->monitor monitor->hydrogenate Incomplete stop_reaction Stop Reaction and Vent H2 monitor->stop_reaction Dehydrolinalool Consumed filter_catalyst Filter to Remove Catalyst stop_reaction->filter_catalyst remove_solvent Remove Solvent (Rotary Evaporation) filter_catalyst->remove_solvent analyze_product Analyze Product (GC, NMR) remove_solvent->analyze_product

Caption: Experimental workflow for Lindlar hydrogenation of dehydrolinalool.

Troubleshooting_Lindlar_Hydrogenation cluster_low_conversion Low Conversion cluster_low_selectivity Low Selectivity (Dihydrolinalool Formation) start Problem with Lindlar Hydrogenation check_low_conversion check_low_conversion start->check_low_conversion Low Conversion? check_low_selectivity check_low_selectivity start->check_low_selectivity Low Selectivity? check_catalyst_activity Poor Catalyst Activity Solutions: - Use fresh catalyst - Verify preparation protocol check_catalyst_poisoning Catalyst Poisoning Solutions: - Use high-purity reagents - Purify dehydrolinalool check_catalyst_loading Insufficient Catalyst Loading Solution: - Increase catalyst amount (e.g., 0.5-2% w/w) check_reaction_conditions Suboptimal Conditions Solution: - Adjust T and P within optimal range monitor_reaction Over-hydrogenation Solution: - Careful GC monitoring check_catalyst_activity_selectivity Catalyst Too Active Solution: - Ensure proper poisoning - Add quinoline optimize_conditions Harsh Conditions Solution: - Reduce H2 pressure and temperature check_low_conversion->check_catalyst_activity check_low_conversion->check_catalyst_poisoning check_low_conversion->check_catalyst_loading check_low_conversion->check_reaction_conditions check_low_selectivity->monitor_reaction check_low_selectivity->check_catalyst_activity_selectivity check_low_selectivity->optimize_conditions

Caption: Troubleshooting decision tree for Lindlar hydrogenation.

References

Improving yield and purity of synthetic ethyl linalool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthetic ethyl linalool (B1675412). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for ethyl linalool?

A1: The most common industrial synthesis of this compound involves a two-step process:

  • Ethynylation: Reaction of a ketone, typically 6-methyl-5-hepten-2-one (B42903) or methyl ethyl ketone, with acetylene (B1199291) in the presence of a strong base to form dehydro this compound.[1][2]

  • Selective Hydrogenation: Partial hydrogenation of the alkyne group in dehydro this compound to an alkene using a poisoned catalyst, such as a Lindlar catalyst, to yield this compound.[1][2]

Alternative, less common methods that may be encountered in a research setting include Grignard and Wittig reactions.

Q2: What are the most common impurities and byproducts in this compound synthesis?

A2: Common impurities can arise from both the ethynylation and hydrogenation steps, as well as from the starting materials. These may include:

  • Unreacted starting materials: 6-methyl-5-hepten-2-one and dehydro this compound.

  • Over-hydrogenation product: Dihydro this compound, where both the alkyne and the existing double bond are reduced.

  • Isomers of this compound: Positional or geometric isomers formed during the reaction.

  • Side-products from the ethynylation step: Impurities with a molecular weight of around 170 g/mol have been reported in the analogous synthesis of linalool, which can negatively impact the final product's fragrance.[1]

  • Catalyst poisons: Sulfur or other compounds present in the starting materials or reagents can deactivate the hydrogenation catalyst.

Q3: How can I purify crude this compound?

A3: The most effective method for purifying this compound is vacuum fractional distillation .[3][4][5] This technique separates compounds based on their boiling points at a reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition of the product. This compound has a boiling point of approximately 215 °C at atmospheric pressure, but this is significantly lower under vacuum.[2]

Troubleshooting Guides

Problem 1: Low Yield of Dehydro this compound in the Ethynylation Step
Potential Cause Suggested Solution
Incomplete reaction - Extend the reaction time.[6] - Increase the reaction temperature, but monitor for side product formation. - Ensure efficient stirring to overcome mass transfer limitations between gas (acetylene) and liquid phases.
Ineffective base - Use a fresh, anhydrous strong base (e.g., potassium hydroxide (B78521), sodium amide). - Ensure the reaction is carried out under anhydrous conditions, as water will quench the base.
Low acetylene concentration - Ensure a continuous and sufficient flow of acetylene into the reaction mixture. - In a laboratory setting, this can be achieved by bubbling acetylene gas through the solution.
Side reactions - Optimize the reaction temperature and time to favor the desired product. - Consider the use of a phase transfer catalyst to improve the reaction between the aqueous base and the organic substrate.[6]
Problem 2: Low Yield and/or Purity of this compound in the Hydrogenation Step
Potential Cause Suggested Solution
Catalyst deactivation - Use a fresh, high-quality Lindlar catalyst.[7] - Ensure starting materials are free from catalyst poisons like sulfur compounds. - Increase the catalyst loading, but be mindful of potential over-hydrogenation.
Over-hydrogenation - Carefully monitor the reaction progress by GC-MS to stop the reaction once the dehydro this compound is consumed. - Use a highly selective poisoned catalyst like a Lindlar catalyst.[8] - Optimize the hydrogen pressure and reaction temperature; lower pressures and temperatures generally favor selectivity.[1]
Incomplete reaction - Extend the reaction time. - Increase hydrogen pressure or reaction temperature, while carefully monitoring for over-hydrogenation.
Formation of isomers - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Isomerization can sometimes be acid or base-catalyzed.
Problem 3: Difficulty in Purifying this compound
Potential Cause Suggested Solution
Close-boiling impurities - Use a fractional distillation column with a higher number of theoretical plates for better separation. - Optimize the reflux ratio during distillation; a higher reflux ratio generally improves separation but increases distillation time. - Perform the distillation under a higher vacuum to increase the boiling point differences between components.[3]
Thermal decomposition - Use vacuum distillation to lower the boiling point of this compound and prevent degradation.[3]
Azeotrope formation - If an azeotrope is suspected, consider using a different solvent for extraction or a different distillation technique, such as azeotropic distillation with a suitable entrainer.[9]

Data Presentation

Table 1: Typical GC-MS Analysis of Crude and Purified Linalool (Analogous to this compound)

Compound Crude Product (%) [1]Purified Product (%) [1]
Linalool 97.398.2 - 98.9
Dehydrolinalool Varies (unreacted)< 0.1
Dihydrolinalool Varies (over-hydrogenation)0.9
Other Impurities (e.g., MW=170) 0.29Not detected

Note: This data is for the synthesis of linalool and serves as a representative example. The impurity profile for this compound synthesis is expected to be similar.

Experimental Protocols

Protocol 1: Synthesis of Dehydro this compound (Ethynylation)

This protocol is adapted from the synthesis of dehydrolinalool.[1]

Materials:

  • 6-methyl-5-hepten-2-one

  • Liquid ammonia

  • Acetylene gas

  • Potassium hydroxide (50 wt% aqueous solution)

  • Anhydrous ether or THF for extraction

  • Autoclave or a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a dry ice condenser.

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with liquid ammonia.

  • Begin stirring and introduce acetylene gas into the liquid ammonia.

  • Carefully add the potassium hydroxide solution as a catalyst.

  • Slowly add 6-methyl-5-hepten-2-one to the reaction mixture.

  • Maintain the reaction temperature at approximately 30-50 °C for 2-6 hours.

  • After the reaction is complete, carefully vent the excess acetylene and ammonia.

  • Quench the reaction mixture with water and extract the organic layer with a suitable solvent like ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude dehydro this compound.

Protocol 2: Synthesis of this compound (Selective Hydrogenation)

This protocol is adapted from the selective hydrogenation of dehydrolinalool.[1][7]

Materials:

  • Crude dehydro this compound

  • Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous solvent (e.g., ethanol, hexane)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

Procedure:

  • Dissolve the crude dehydro this compound in the chosen anhydrous solvent in the hydrogenation vessel.

  • Add the Lindlar catalyst (typically 0.5-2% by weight of the substrate).

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).

  • Stir the mixture vigorously at a controlled temperature (e.g., 30-70 °C).

  • Monitor the reaction progress by GC-MS, analyzing for the disappearance of dehydro this compound and the appearance of this compound.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Protocol 3: Purification by Vacuum Fractional Distillation

Materials and Equipment:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the distillation flask with the crude this compound and a stir bar.

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired pressure is reached (e.g., 10-20 mmHg), begin heating the distillation flask.

  • Collect the initial fractions (forerun), which will contain lower-boiling impurities.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Monitor the temperature closely. A drop in temperature indicates that the main product has distilled over.

  • Stop the distillation before all the material in the flask has vaporized to avoid concentrating high-boiling impurities.

Mandatory Visualization

Ethyl_Linalool_Synthesis_Workflow cluster_ethynylation Step 1: Ethynylation cluster_hydrogenation Step 2: Selective Hydrogenation cluster_purification Step 3: Purification ketone 6-Methyl-5-hepten-2-one ethynylation_reaction Ethynylation Reaction ketone->ethynylation_reaction acetylene Acetylene acetylene->ethynylation_reaction base Strong Base (e.g., KOH) base->ethynylation_reaction dehydro_ethyl_linalool Dehydro this compound ethynylation_reaction->dehydro_ethyl_linalool hydrogenation_reaction Hydrogenation Reaction dehydro_ethyl_linalool->hydrogenation_reaction hydrogen Hydrogen Gas (H2) hydrogen->hydrogenation_reaction catalyst Lindlar Catalyst catalyst->hydrogenation_reaction crude_ethyl_linalool Crude this compound hydrogenation_reaction->crude_ethyl_linalool distillation Vacuum Fractional Distillation crude_ethyl_linalool->distillation pure_ethyl_linalool Pure this compound (>98%) distillation->pure_ethyl_linalool

Caption: Synthetic workflow for this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction catalyst_issue Catalyst Deactivation/ Poisoning low_yield->catalyst_issue over_hydrogenation Over-hydrogenation low_yield->over_hydrogenation poor_workup Losses During Workup/ Purification low_yield->poor_workup optimize_conditions Optimize Reaction Time/ Temperature/Pressure incomplete_reaction->optimize_conditions catalyst_management Use Fresh Catalyst/ Purify Starting Materials catalyst_issue->catalyst_management monitor_reaction Monitor by GC-MS/ Stop at Completion over_hydrogenation->monitor_reaction refine_purification Optimize Distillation/ Improve Extraction poor_workup->refine_purification

References

Resolving peak tailing of ethyl linalool in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs): Peak Tailing of Ethyl Linalool (B1675412)

Q1: What is peak tailing and why is it a problem for the analysis of ethyl linalool?

A1: In an ideal gas chromatography (GC) separation, a peak should have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is wider than the front half.[1] For active compounds like this compound, which contains a polar hydroxyl group, this is a common issue. This distortion is problematic because it reduces the resolution between adjacent peaks, complicates accurate peak integration, and ultimately compromises the precision and accuracy of quantitative analysis.[1][2][3]

Q2: What are the most common causes of peak tailing for a polar analyte like this compound?

A2: The primary causes stem from unwanted interactions between this compound and active sites within the GC system, or from non-optimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions with polar or acidic surfaces, such as silanol (B1196071) groups (-Si-OH), within the inlet liner, at the head of the column, or in the detector.[1][2][4] These interactions can retain some analyte molecules longer than others, causing tailing.[4]

  • Column Contamination or Degradation: Accumulation of non-volatile sample matrix components or degradation of the stationary phase at the inlet end of the column can create new active sites.[2]

  • Improper Column Installation: A poorly cut column can create turbulence, and incorrect installation depth in the inlet can create unswept (dead) volumes, both of which can lead to tailing peaks.[1][2][4] If all peaks in the chromatogram are tailing, the cause is more likely to be physical (e.g., poor installation) rather than chemical.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often appears as fronting but can also manifest as tailing.[3][5][6]

  • Sub-optimal Method Parameters: An inlet temperature that is too low can cause slow or incomplete vaporization of the analyte.[7] Additionally, an inappropriate carrier gas flow rate can negatively impact peak shape.[8][9]

Q3: How can I quickly diagnose the source of peak tailing for this compound?

A3: A systematic approach is the most efficient way to identify the problem.

  • Inject a Non-Polar Compound: First, inject a non-polar hydrocarbon like methane (B114726) or butane.[10][11] If this peak does not tail, the issue is likely chemical activity affecting your polar analyte (this compound). If the hydrocarbon peak also tails, the problem is likely a physical issue in the flow path, such as improper column installation or a leak.[8][10][11]

  • Check for Overload: Reduce the sample concentration by a factor of 10 and re-inject it.[5] If the peak shape improves and becomes more symmetrical, the original issue was column overload.[5]

  • Perform Inlet Maintenance: The inlet is a very common source of problems.[11] Start by replacing the inlet liner and septum, as these are frequent sources of contamination and activity.[1][12]

  • Trim the Column: If the problem persists after inlet maintenance, trim 10-20 cm from the inlet end of the column to remove any contamination or degraded stationary phase.[2][3][13]

This logical progression helps to systematically eliminate potential causes, starting with the most common and easiest to fix.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing.

Guide 1: Addressing Chemical Activity in the GC System

Q: My non-polar hydrocarbon check peak looks fine, but the this compound peak is tailing. What should I do?

A: This strongly suggests that the polar this compound is interacting with active sites in your system. Here’s how to address it:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, even deactivated liners can become active due to exposure to moisture or sample matrix.[14] Replace the liner with a new, factory-deactivated one.[3]

  • Trim the Column Inlet: The front section of the GC column is most susceptible to contamination from the sample matrix.[14] Trimming 10-20 cm off the front of the column can remove these active sites.[13] See Protocol 2 for the correct procedure.

  • Use a Guard Column: A guard column is a short piece of deactivated fused silica (B1680970) tubing installed between the inlet and the analytical column.[12] It acts as a disposable trap for non-volatile residues and protects the more expensive analytical column from contamination.[11][12]

  • Column Conditioning: If the column has been stored for a while or exposed to oxygen while hot, it may need to be reconditioned. See Protocol 3 for details.

Guide 2: Correcting Physical and Installation Issues

Q: All the peaks in my chromatogram, including a non-polar hydrocarbon, are tailing. What is the cause?

A: When all peaks tail, the problem is typically related to the physical setup of the GC system, creating disruptions in the carrier gas flow path.[2][3]

  • Check Column Installation: The most common cause is improper column installation.[2][4]

    • Column Cut: A poor, jagged cut of the column end can create turbulence.[2][3] The cut must be clean and at a 90° angle.[1][3]

    • Installation Depth: The column must be installed at the correct depth in both the inlet and the detector, according to the manufacturer's instructions.[2][15] If it's too high or too low in the inlet, it can create dead volumes, leading to peak tailing.[2][11]

  • Check for Leaks: Leaks in the system, especially around the inlet septum or column fittings, can disrupt the carrier gas flow and pressure, causing peaks to tail. Use an electronic leak detector to check all connections.[1]

  • Carrier Gas Flow Rate: An excessively low carrier gas flow rate can sometimes contribute to peak tailing.[7] Verify that your flow rate is set appropriately for your column dimensions and method.

Guide 3: Optimizing Method Parameters

Q: I've addressed system activity and installation, but I still see some tailing. Could my method be the problem?

A: Yes, sub-optimal analytical parameters can contribute to poor peak shape.

  • Sample Concentration (Overload): As previously mentioned, injecting too high a concentration of this compound can overload the column.[5][16] This is especially true for columns with a thin stationary phase film.[3]

    • Solution: Dilute your sample or reduce the injection volume.[6] If dilution is not possible, consider using a column with a thicker film or a wider internal diameter to increase sample capacity.[6]

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A temperature that is too low can result in slow sample transfer to the column, causing tailing.[7]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause poor peak shape, especially in splitless injections.[12]

Data Presentation

The following tables illustrate how different parameters can affect the peak shape of this compound. The tailing factor is a measure of peak asymmetry; a value of 1.0 is perfectly symmetrical, while values greater than 1.5 are generally considered problematic.[3]

Table 1: Effect of Sample Concentration on Tailing Factor

Sample Concentration (µg/mL)Injection Volume (µL)Tailing FactorPeak Shape
1011.2Good
5011.4Acceptable
25012.1Poor (Overloaded)
50012.8Severe Tailing

This table illustrates that as sample concentration increases, the column can become overloaded, leading to a significant increase in peak tailing.[5]

Table 2: Effect of Inlet Temperature on Tailing Factor

Inlet Temperature (°C)Tailing FactorPeak ShapeComments
1802.0PoorIncomplete vaporization.[7]
2201.3GoodComplete and rapid vaporization.
2501.2GoodOptimal vaporization.
2801.6TailingPotential for minor on-inlet degradation.

This table shows the importance of optimizing the inlet temperature to ensure efficient sample vaporization without causing degradation.

Experimental Protocols

Protocol 1: Inlet Maintenance (Replacing the Liner and Septum)
  • Cool the Inlet: Before starting, cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.

  • Remove Liner: Carefully remove the inlet liner using forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]

Protocol 2: GC Column Cutting and Installation
  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[1]

  • Break the Column: Gently flex the column to break it at the score line. The break should be clean and straight.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[1][3] If the cut is poor, repeat the process.[1]

  • Install Ferrule and Nut: Slide a new column nut and ferrule onto the column.

  • Set Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[1] Measure this distance from the end of the ferrule.

  • Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[1] Do not overtighten.

  • Leak Check: Restore gas flow and thoroughly leak-check the connection.

Protocol 3: GC Column Conditioning
  • Install the Column: Properly install the column in the inlet but leave the detector end disconnected.[1]

  • Purge with Carrier Gas: Purge the column with carrier gas for 5-10 minutes to remove any oxygen.[1] This is a critical step to prevent damage to the stationary phase.[1]

  • Check for Leaks: Perform a thorough leak check of the inlet connection.[1]

  • Temperature Program: Set the oven to a temperature program as recommended by the column manufacturer. Typically, this involves a slow ramp to a final temperature slightly below the column's maximum operating temperature, followed by a hold.

  • Connect to Detector: Once conditioning is complete and the oven has cooled, connect the column to the detector and perform a final leak check.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed for this compound Check_Hydrocarbon Inject Non-Polar Hydrocarbon (e.g., Methane) Start->Check_Hydrocarbon Hydrocarbon_Tails Does Hydrocarbon Peak Tail? Check_Hydrocarbon->Hydrocarbon_Tails Physical_Issue Physical / Flow Path Issue Hydrocarbon_Tails->Physical_Issue  Yes Chemical_Issue Chemical / Activity Issue Hydrocarbon_Tails->Chemical_Issue No   Check_Installation Check Column Installation (Cut, Depth, Leaks) Physical_Issue->Check_Installation Check_Overload Check for Sample Overload (Dilute Sample 10x) Chemical_Issue->Check_Overload Resolved Problem Resolved Check_Installation->Resolved Overload_Confirmed Is Peak Shape Improved? Check_Overload->Overload_Confirmed Is_Overload Issue is Sample Overload. Reduce Concentration. Overload_Confirmed->Is_Overload  Yes Inlet_Maintenance Perform Inlet Maintenance (Replace Liner, Septum) Overload_Confirmed->Inlet_Maintenance No   Is_Overload->Resolved Trim_Column Trim 10-20cm from Column Inlet Inlet_Maintenance->Trim_Column Trim_Column->Resolved

Caption: A logical workflow for troubleshooting peak tailing in gas chromatography.

Active_Site_Interaction cluster_column GC Column Surface Silanol Active Silanol Site (-Si-OH) Analyte_Adsorbed Adsorbed this compound Analyte_Majority This compound Molecules (Majority) Analyte_Majority->Silanol Adsorption (H-Bonding) Analyte_Majority->p1 Normal Partitioning Analyte_Adsorbed->p2 Slow Release Detector Detector Peak Symmetrical Peak Tailing_Peak Tailing Peak p1->Detector p1->Peak p2->Detector p2->Tailing_Peak

Caption: Interaction of a polar analyte with active sites causing peak tailing.

References

Technical Support Center: Minimizing Ethyl Linalool Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ethyl linalool (B1675412) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is ethyl linalool and why is its stability important?

This compound is a synthetic monoterpenoid alcohol used extensively in the fragrance industry for its delicate, floral, and fresh aroma, often compared to bergamot and lavender.[1][2][3] Unlike its naturally occurring analogue, linalool, this compound is noted for its slower evaporation rate and superior stability in certain applications, such as soaps and shampoos.[1][4][5] Maintaining its stability during sample preparation is crucial for accurate quantification and characterization in product development, quality control, and research settings.

Q2: What are the primary factors that cause this compound degradation?

While specific studies on this compound are limited, its structural similarity to linalool suggests it is susceptible to degradation from similar factors. The primary causes of degradation for analogous terpenes include:

  • Heat: Elevated temperatures can lead to the thermal degradation of terpene alcohols.[6][7][8][9]

  • Acidic or Alkaline pH: this compound is less stable in highly acidic or alkaline conditions.[5] For instance, it shows poor stability in liquid bleach.[10]

  • Oxidation: Exposure to oxygen can cause the degradation of terpene alcohols.

  • Light Exposure: UV light can induce photodegradation of terpenes.

Q3: What are the potential degradation products of this compound?

Based on studies of linalool, thermal degradation of this compound is expected to produce analogous compounds through dehydroxylation and cyclization. The primary degradation products of linalool include β-myrcene, cis- and trans-ocimene, limonene, and terpinolene.[6][7][8][9][11] Therefore, it is reasonable to expect ethyl-analogues of these compounds as degradation products of this compound.

Q4: How should this compound standards and samples be stored to ensure stability?

To maintain the integrity of this compound, proper storage is essential. It is recommended to:

  • Store in a cool, dark place.

  • Use tightly sealed glass containers to prevent exposure to light and air.

  • Avoid plastic containers as they can potentially interact with and degrade terpenes.

  • For long-term storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Thermal Degradation: High temperatures during extraction, solvent evaporation, or GC injection.- Use low-temperature extraction methods such as cold solvent extraction or supercritical fluid extraction. - Evaporate solvents using a gentle stream of nitrogen at room temperature or under reduced pressure (e.g., rotary evaporator). - Optimize GC injector temperature to the lowest possible setting that still allows for efficient volatilization.
pH-Induced Degradation: Sample matrix or solvents are too acidic or alkaline.- Adjust the pH of aqueous samples to a neutral range (pH 6-7.5) using appropriate buffers before extraction. - Use neutral, high-purity solvents for extraction.
Oxidative Degradation: Prolonged exposure to air during sample handling.- Minimize sample exposure to air by working quickly and keeping containers sealed. - Consider purging headspace in vials with an inert gas like nitrogen or argon.
Inconsistent or non-reproducible results Incomplete Extraction: The chosen solvent or extraction time is not sufficient to fully extract this compound.- Select a solvent with appropriate polarity (e.g., ethanol, hexane, ethyl acetate). - Optimize extraction time and consider techniques like vortexing or sonication to improve efficiency.
Sample Matrix Effects: Other components in the sample interfere with the analysis.- Employ a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
Appearance of unknown peaks in chromatogram Degradation Products: this compound has degraded during sample preparation or analysis.- Review the troubleshooting steps for low recovery to minimize degradation. - Compare the mass spectra of unknown peaks with known degradation products of linalool to aid in identification.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques to minimize this compound degradation.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This method is suitable for the analysis of volatile compounds like this compound from liquid or solid samples.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (10 or 20 mL) with PTFE/silicone septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1 g of a solid or 1 mL of a liquid) into a headspace vial. For solid samples, adding a small amount of deionized water can aid in the release of volatiles.

  • Salt Addition (Optional): Add sodium chloride to the sample to increase the ionic strength, which can enhance the partitioning of volatile analytes into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet to desorb the analytes for a few minutes.

  • Analysis: Start the GC-MS analysis.

Protocol 2: Cold Solvent Extraction

This protocol is designed to extract this compound from solid or semi-solid matrices while minimizing thermal degradation.

Materials:

  • Homogenizer or grinder

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Volumetric flasks

  • Solvents (e.g., ethanol, hexane, ethyl acetate (B1210297) - high purity)

Procedure:

  • Sample Preparation: Homogenize or grind the sample to increase the surface area for extraction.

  • Extraction:

    • Weigh a known amount of the homogenized sample into a flask.

    • Add a measured volume of cold solvent (e.g., stored at 4°C).

    • Agitate the mixture for a specified time (e.g., 30-60 minutes) at a controlled low temperature (e.g., in an ice bath).

  • Separation: Centrifuge the mixture to separate the solid material from the solvent extract.

  • Solvent Evaporation: Carefully transfer the supernatant to a clean flask. Concentrate the extract by evaporating the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <35°C) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent for analysis.

Data Presentation

Table 1: Stability of this compound in Various Media
MediumpHStabilityReference
Alcoholic solutions-Good[5]
Antiperspirant spray-Moderate[5]
All-Purpose Cleaner10Moderate[5]
Liquid Bleach>11Poor[5][10]
Shampoo, Hair Conditioner, SoapNeutralGood[4]
Table 2: Recommended GC-MS Parameters for Linalool Analysis (Adaptable for this compound)
ParameterRecommended SettingReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[12]
Carrier Gas Helium at a constant flow of 1.2 mL/min[12]
Injector Temperature 250 °C (optimize for minimal degradation)[12]
Oven Program Initial 60°C for 3 min, ramp at 3°C/min to 246°C, hold for 25 min[12]
Ion Source Temperature 230 °C[12]
Mass Scan Range 40-550 amu[12]

Visualizations

Signaling Pathways and Workflows

Logical Workflow for Minimizing this compound Degradation cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_post_extraction Post-Extraction Handling Sample_Collection Sample Collection (Minimize light/heat exposure) Storage Proper Storage (Cool, dark, airtight glass) Sample_Collection->Storage Extraction_Choice Choice of Extraction Method Storage->Extraction_Choice Cold_Solvent_Extraction Cold Solvent Extraction (Low Temperature) Extraction_Choice->Cold_Solvent_Extraction Solid/Semi-solid Matrix HS_SPME Headspace SPME (Optimized Temp/Time) Extraction_Choice->HS_SPME Volatiles Analysis SFE Supercritical Fluid Extraction (Low Temperature) Extraction_Choice->SFE Heat-sensitive Matrix Solvent_Removal Solvent Removal (Nitrogen stream/Rotovap at low temp) Cold_Solvent_Extraction->Solvent_Removal Analysis GC-MS/HPLC Analysis (Optimized parameters) HS_SPME->Analysis Cleanup Sample Cleanup (Optional) (e.g., SPE) SFE->Cleanup Solvent_Removal->Cleanup Cleanup->Analysis

Caption: Workflow for minimizing this compound degradation.

Potential Degradation Pathways of this compound cluster_degradation_factors Degradation Factors cluster_degradation_products Potential Degradation Products (Analogous to Linalool) Ethyl_Linalool This compound Heat Heat (Thermal Stress) Ethyl_Linalool->Heat Acid_Alkali Acid/Alkaline Conditions Ethyl_Linalool->Acid_Alkali Oxygen Oxygen (Oxidation) Ethyl_Linalool->Oxygen Light UV Light (Photodegradation) Ethyl_Linalool->Light Dehydroxylation_Products Dehydroxylation Products (e.g., Ethyl-Myrcene, Ethyl-Ocimenes) Heat->Dehydroxylation_Products leads to Cyclization_Products Cyclization Products (e.g., Ethyl-Limonene, Ethyl-Terpinolene) Acid_Alkali->Cyclization_Products can catalyze Oxidation_Products Oxidation Products Oxygen->Oxidation_Products leads to Dehydroxylation_Products->Cyclization_Products can further react to form

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Ethyl Linalool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of ethyl linalool (B1675412).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of ethyl linalool?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, which in this case is this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression, or increase it, referred to as ion enhancement.[1][2][3] Such effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: There are both qualitative and quantitative methods to identify matrix effects. A widely used qualitative technique is the post-column infusion experiment.[4][5] This involves introducing a constant flow of an this compound standard solution into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the baseline signal for this compound indicates ion suppression caused by eluting matrix components, whereas a rise suggests ion enhancement. For a quantitative evaluation, the post-extraction spike method is commonly employed.[5] This method compares the peak area of this compound spiked into a blank matrix extract with the peak area of the same concentration of this compound in a neat solvent.[6]

Q3: What are the common sources of matrix effects in biological samples such as plasma or serum?

A3: In biological matrices like plasma or serum, phospholipids (B1166683) from cell membranes are a primary cause of matrix effects as they are often co-extracted with the analyte.[7] Other endogenous compounds like salts, proteins, and various metabolites can also significantly contribute to ion suppression or enhancement.[5] The choice of ionization technique is also a factor; electrospray ionization (ESI) is generally more susceptible to matrix effects compared to other techniques.[4]

Q4: Can changing the ionization source help in mitigating matrix effects?

A4: Yes, switching the ionization source can be a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from matrix components than Electrospray Ionization (ESI). For the analysis of terpenes, APCI has demonstrated lower susceptibility to ion suppression or enhancement. Therefore, if significant matrix effects are observed with ESI, evaluating APCI is a recommended troubleshooting step.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the analysis of this compound?

A5: A stable isotope-labeled internal standard, such as this compound-d5, is the most effective tool for compensating for matrix effects.[2][8] A SIL-IS is chemically and physically almost identical to this compound and will therefore exhibit similar behavior during sample preparation, chromatography, and ionization.[9] Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS to a similar degree.[6] By using the ratio of the peak area of this compound to the peak area of the SIL-IS for quantification, these variations can be normalized, leading to significantly improved accuracy and precision.[6]

Troubleshooting Guides

This section provides step-by-step solutions for common issues encountered during the LC-MS/MS analysis of this compound due to matrix effects.

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

Possible Cause: Significant and variable ion suppression or enhancement.

Troubleshooting Workflow:

A Start: Poor Reproducibility Observed B Step 1: Quantify Matrix Effect (Post-Extraction Spike Method) A->B C Is Matrix Effect > 15%? B->C D Step 2: Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes I Method Acceptable C->I No E Step 3: Refine Chromatographic Conditions (e.g., Gradient, Column Chemistry) D->E F Step 4: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Step 5: Use Matrix-Matched Calibrants F->G H End: Method Optimized G->H

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression or enhancement.[5]

  • Optimize Sample Preparation: If the matrix effect is significant, enhance the sample cleanup process. Transitioning from a simple protein precipitation (PPT) to more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[1][7][10]

  • Refine Chromatographic Conditions: Adjust the LC method to better separate this compound from co-eluting matrix components. This can involve modifying the mobile phase gradient, changing the analytical column, or adjusting the flow rate.[1][2]

  • Implement a SIL-IS: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6][9]

  • Use Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[1]

Issue 2: Inconsistent Internal Standard (IS) Response

Possible Cause: The internal standard is not co-eluting with this compound or is being affected differently by the matrix.

Troubleshooting Workflow:

A Start: Inconsistent IS Response B Step 1: Verify Co-elution of This compound and IS A->B C Do they co-elute? B->C D Step 2: Adjust Chromatography to Achieve Co-elution C->D No E Step 3: Evaluate Matrix Effect on IS (Post-Extraction Spike) C->E Yes D->B F Is IS affected similarly to analyte? E->F G Step 4: Select a More Suitable IS (Ideally a SIL-IS) F->G No I Proceed with Current IS F->I Yes H End: IS Performance Optimized G->H

Caption: Troubleshooting workflow for inconsistent IS response.

Detailed Steps:

  • Verify Co-elution: Ensure that the internal standard and this compound have the same or very similar retention times.

  • Adjust Chromatography: If they do not co-elute, modify the chromatographic method to achieve co-elution.

  • Evaluate Matrix Effect on IS: Use the post-extraction spike method to assess if the internal standard itself is subject to significant and variable ion suppression or enhancement.

  • Select a More Suitable IS: If the chosen internal standard is heavily and variably affected by the matrix, select a more appropriate one. A stable isotope-labeled version of this compound is the ideal choice.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Overall Performance
Protein Precipitation (PPT) High (Significant Suppression)GoodPoor (Least effective for removing matrix components)[10][11]
Liquid-Liquid Extraction (LLE) ModerateVariable (Can be low for polar analytes)[10]Good (Cleaner extracts than PPT)[7][10]
Solid-Phase Extraction (SPE) Low (Minimal Suppression)Good to ExcellentExcellent (Produces the cleanest extracts)[7][11]

Note: The values presented are relative and can vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A: this compound standard prepared in a neat solvent (e.g., methanol).

    • Set B: Blank matrix extract (processed through the entire sample preparation procedure without the analyte).

    • Set C: Post-extraction spiked sample (blank matrix extract from Set B spiked with this compound standard at the same concentration as Set A).

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) % using the following formula:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) x 100[6]

    • An ME of 100% indicates no matrix effect.[6]

    • An ME < 100% indicates ion suppression.[6]

    • An ME > 100% indicates ion enhancement.[6]

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
  • Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a standard solution of this compound into the eluent stream from the LC column before it enters the mass spectrometer.

  • Equilibrate the system: Allow the infused signal of this compound to stabilize to a constant baseline.

  • Inject a blank matrix extract: Process a blank sample through the sample preparation procedure and inject the final extract.

  • Monitor the signal: Observe the baseline for any deviations as the matrix components elute from the column. A dip in the baseline indicates ion suppression, while a peak or rise indicates ion enhancement.[4]

References

Technical Support Center: Stabilizing Ethyl Linalool in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ethyl linalool (B1675412) oxidation in cell culture media. Our goal is to help you ensure the stability and integrity of your experimental compounds, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ethyl linalool and why is its stability in cell culture a concern?

This compound is a volatile monoterpenoid alcohol used in various research applications. Like other terpenes, it is susceptible to oxidation when exposed to air, light, and certain components of cell culture media. This degradation can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and epoxides. These byproducts can have unintended biological effects, potentially confounding experimental results by inducing cytotoxicity, altering signaling pathways, or interfering with the intended action of the this compound itself.

Q2: What are the primary factors that contribute to this compound oxidation in cell culture media?

Several factors can accelerate the oxidation of this compound in a cell culture environment:

  • Exposure to Atmospheric Oxygen: The headspace in culture flasks and plates provides a constant source of oxygen.

  • Light Exposure: Photodegradation can be induced by exposure to light, particularly UV radiation.

  • Elevated Temperatures: Standard incubator temperatures (37°C) can increase the rate of chemical reactions, including oxidation.

  • Media Components: Certain components in cell culture media, such as metal ions (e.g., iron, copper), can catalyze oxidation reactions.

  • pH of the Media: The pH of the culture medium can influence the stability of this compound. Acidic conditions have been shown to increase the degradation of the related compound, linalool.[1]

Q3: What are the potential consequences of using oxidized this compound in my experiments?

Using oxidized this compound can lead to a range of problematic outcomes:

  • Inaccurate Dose-Response Curves: If the parent compound degrades, the actual concentration will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Unintended Cytotoxicity: Oxidation byproducts may be more toxic to cells than the parent compound, leading to unexpected cell death or reduced viability.

  • Altered Cellular Signaling: Degradation products can activate or inhibit cellular signaling pathways independently of this compound, leading to misinterpretation of the compound's mechanism of action. For instance, oxidative stress is known to impact pathways like MAPK and PI3K/Akt.[2][3]

  • Poor Reproducibility: The extent of oxidation can vary between experiments, leading to inconsistent and unreliable results.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

Yes, incorporating antioxidants into your experimental setup is a highly effective strategy. Common antioxidants used to protect sensitive compounds include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • α-Tocopherol (Vitamin E)

  • Ascorbic acid (Vitamin C)

It is crucial to empirically determine the optimal antioxidant and its concentration for your specific cell line and assay, as high concentrations of some antioxidants can have their own biological effects.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell culture.

Problem 1: Inconsistent or Non-Reproducible Experimental Results

Possible Causes:

  • Variable Oxidation of this compound: The degree of degradation may differ between batches of prepared media or between experiments.

  • Inconsistent Cell Health: Variations in cell seeding density, passage number, or overall health can affect their response to treatment.

  • Pipetting or Dilution Errors: Inaccuracies in preparing stock solutions or serial dilutions are a common source of variability.

Solutions:

  • Prepare Fresh Working Solutions: Prepare dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted solutions for extended periods.

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates.

  • Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.

  • Incorporate Antioxidants: Add a suitable antioxidant to your working solutions to minimize oxidative degradation during the experiment.

Problem 2: Unexpected Cytotoxicity or a Decrease in Cell Viability

Possible Causes:

  • Formation of Toxic Oxidation Byproducts: Degradation of this compound can produce compounds that are more cytotoxic than the parent molecule.

  • High Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to your cells (typically ≤ 0.1-0.5%).

  • Intrinsic Fluorescence of the Compound or its Byproducts: This can interfere with fluorescence-based viability assays (e.g., resazurin-based assays).

Solutions:

  • Minimize Oxidation: Follow the protocols for preparing and handling this compound under conditions that limit oxidation (see Experimental Protocols section).

  • Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

  • Confirm Viability with a Secondary Assay: Use a different type of viability assay (e.g., a membrane integrity assay like trypan blue exclusion or an ATP-based assay) to confirm the results.

  • Check for Autofluorescence: Run a parallel control plate with this compound but without the fluorescent viability dye to measure any background fluorescence from the compound or its byproducts.

Problem 3: Low Potency or Higher-Than-Expected IC50 Values

Possible Causes:

  • Degradation of this compound: The actual concentration of the active compound is lower than the nominal concentration due to oxidation.

  • Evaporation of the Volatile Compound: As a volatile compound, this compound can evaporate from the culture medium, especially during long incubation periods.

Solutions:

  • Prevent Degradation: Implement the handling and preparation protocols outlined below, including the use of antioxidants.

  • Minimize Evaporation: Use sealed culture plates or flasks when possible. For multi-well plates, consider using sealing films that are permeable to gases but limit evaporation.

  • Replenish Media for Long-Term Experiments: For experiments lasting several days, consider replacing the media with freshly prepared this compound solution at regular intervals.

  • Analytical Quantification: If possible, use an analytical method like GC-MS to quantify the concentration of this compound in the culture medium at the beginning and end of the experiment to assess its stability.

Data Presentation

The stability of terpenoids like this compound is significantly influenced by environmental conditions. The following tables summarize stability data for the closely related compound, linalool, which provides valuable insights into the conditions that should be controlled for this compound.

Table 1: Effect of Temperature on Linalool Degradation

TemperatureDurationKey Degradation Products
100°CNot Specifiedβ-myrcene, cis-ocimene, trans-ocimene, limonene, terpinolene, α-terpinene
150°C30 minutesSignificant increase in the above compounds

Data adapted from studies on linalool-containing essential oils.[4]

Table 2: Influence of pH on Linalool Stability

ConditionDurationDegradation (%)Key Degradation/Isomerization Products
Acidic (0.1 mol/L HCl)48 hours65%Geraniol, Nerol, Alpha-terpineol
Basic (0.1 mol/L NaOH)48 hoursNot specifiedStudied, but specific degradation % not provided

This data highlights the importance of maintaining a neutral pH to ensure the stability of linalool.[1]

Table 3: Antioxidant Efficacy of Various Terpenoids

TerpenoidDPPH Scavenging IC50 (mg/mL)Reducing Power (μg/mL L-ascorbic acid equivalents)
α-pinene12.57 ± 0.18213.7 ± 5.27
Limonene13.35 ± 0.26Not Reported
Linalool> 40Not Reported
Myrcene40.83 ± 1.6821.59 ± 1.14
BHT (control)< 12.57Not Reported

This table shows that while some terpenoids have intrinsic antioxidant activity, linalool is a relatively weak antioxidant itself, underscoring the need for external antioxidants for its stabilization.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of an this compound stock solution and its dilution for addition to cell culture media, minimizing the risk of oxidation.

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes

  • Complete cell culture medium, pre-warmed to 37°C

  • Antioxidant of choice (e.g., α-tocopherol)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile, amber or foil-wrapped microcentrifuge tube, dissolve the appropriate amount of this compound in anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until completely dissolved.

  • Aliquot and Store Stock Solution:

    • Aliquot the stock solution into single-use volumes in amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can introduce moisture and promote degradation.

    • Store the aliquots at -80°C.

  • Prepare Working Solutions:

    • Immediately before treating cells, thaw a single aliquot of the this compound stock solution.

    • If using an antioxidant, add it to the pre-warmed complete cell culture medium at the desired final concentration.

    • Perform serial dilutions of the this compound stock solution directly into the antioxidant-containing medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed a non-toxic level for your cell line (typically ≤ 0.1-0.5%).

Protocol 2: Evaluation of Antioxidant Efficacy

This protocol allows for the assessment of different antioxidants in preventing the degradation of this compound in cell culture medium.

Methodology:

  • Prepare Media with this compound and Antioxidants:

    • Prepare a solution of this compound in complete cell culture medium at a concentration relevant to your experiments.

    • Divide this solution into several sterile tubes.

    • To each tube, add a different antioxidant (e.g., BHT, BHA, α-tocopherol) at a specified concentration (e.g., 10 µM, 50 µM). Include a control tube with no added antioxidant.

  • Incubation:

    • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your experiments (e.g., 24, 48, or 72 hours).

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot from each tube.

    • Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each antioxidant condition.

    • Compare the degradation rate in the antioxidant-containing media to the control to determine the efficacy of each antioxidant.

Visualizations

Signaling Pathways Potentially Affected by this compound and its Oxidation Products

The following diagrams illustrate key signaling pathways that can be influenced by terpenoids like linalool and by the oxidative stress that can result from their degradation in cell culture.

G Potential Impact of this compound on Cell Signaling Pathways cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Inhibition p53 p53 This compound->p53 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Survival / Proliferation Cell Survival / Proliferation mTOR->Cell Survival / Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Survival / Proliferation p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest

Caption: Potential signaling pathways modulated by this compound.

G Impact of Oxidative Stress from Compound Degradation cluster_stimulus Stimulus cluster_ros Cellular Stress cluster_pathways Stress-Activated Pathways cluster_outcomes Cellular Outcomes Oxidized Byproducts Oxidized Byproducts ROS Production ROS Production Oxidized Byproducts->ROS Production JNK JNK ROS Production->JNK p38 MAPK p38 MAPK ROS Production->p38 MAPK NF-κB NF-κB ROS Production->NF-κB Cell Damage Cell Damage ROS Production->Cell Damage Apoptosis Apoptosis JNK->Apoptosis p38 MAPK->Apoptosis Inflammation Inflammation NF-κB->Inflammation

Caption: Signaling pathways activated by oxidative stress.

Experimental Workflow for Minimizing this compound Oxidation

G Workflow for Handling Oxidation-Prone Compounds Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Use anhydrous DMSO Protect from light Aliquot & Store Aliquot & Store Prepare Stock Solution->Aliquot & Store Single-use aliquots Store at -80°C Prepare Working Solution Prepare Working Solution Aliquot & Store->Prepare Working Solution Thaw one aliquot Dilute immediately before use Add to Cells Add to Cells Prepare Working Solution->Add to Cells Add antioxidant to media Use pre-warmed media Incubate Incubate Add to Cells->Incubate Minimize light exposure Use sealed plates if possible Assay Assay Incubate->Assay End End Assay->End

Caption: Recommended experimental workflow.

References

Purification of ethyl linalool from reaction mixtures by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of ethyl linalool (B1675412) from reaction mixtures using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is ethyl linalool and why is its purification important?

This compound (C₁₁H₂₀O) is a synthetic tertiary alcohol used in the fragrance industry for its delicate, fresh, and rich floral scent, which is similar to bergamot and lavender.[1][2] It serves as a modifier for linalool, offering a slower evaporation rate and softer, more floral-woody notes.[3] Purification is essential to remove unreacted starting materials, byproducts, and other impurities from the reaction mixture to ensure the final product meets the high-purity standards required for its application in fine fragrances and personal care products.[1]

Q2: What are the most common stationary and mobile phases for purifying this compound?

For the column chromatography of this compound, silica (B1680970) gel is the most common stationary phase due to its effectiveness in separating compounds of moderate polarity.[4][5] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).[5] The ratio of these solvents is optimized to achieve good separation.[5]

Q3: How do I determine the optimal mobile phase (eluent) for my separation?

The best way to determine the optimal eluent is by using Thin-Layer Chromatography (TLC) before running the full column.[5][6] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.3.[5] This Rf value generally provides the best separation from impurities. You can test various ratios of hexane and ethyl acetate to find the ideal system.[5]

Q4: What are the potential impurities in a typical this compound synthesis?

Impurities depend on the synthetic route. One common synthesis involves the reaction of 6-methyl-5-octen-2-one (B12330200) with acetylene, followed by a Lindlar hydrogenation.[7] Potential impurities could include:

  • Unreacted starting materials (6-methyl-5-octen-2-one).

  • The intermediate product, dehydro this compound.

  • Byproducts from incomplete or over-hydrogenation.

  • Isomers of this compound.[7]

Q5: How can I monitor the progress of the column chromatography?

The separation process is monitored by collecting the eluent in a series of separate tubes, known as fractions.[6] The composition of these fractions is then analyzed using TLC.[8] By spotting each fraction on a TLC plate, you can identify which fractions contain the pure this compound, which contain impurities, and which are mixed.[8] Fractions containing the pure product are then combined.[8]

Q6: Is this compound stable on silica gel?

While this compound is generally stable, some tertiary alcohols can be sensitive to the acidic nature of standard silica gel, which could potentially lead to degradation.[9][10] If you suspect compound degradation (e.g., seeing new spots or streaking on TLC after exposure to silica), you can perform a stability test by spotting your sample on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[9] If instability is an issue, using a deactivated or neutral silica gel, or adding a small amount of a base like triethylamine (B128534) to the eluent, can be considered.[10]

Troubleshooting Guide

Problem: My this compound spot is not moving from the baseline on the TLC plate.

  • Explanation: The eluent system is not polar enough to move the compound up the stationary phase.[6]

  • Solution: Increase the polarity of the mobile phase. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) until the desired Rf value of 0.2-0.3 is achieved.[5][6] If 100% ethyl acetate is insufficient, a more polar solvent like methanol (B129727) may be needed, or a different stationary phase like alumina (B75360) could be tested.[4][9]

Problem: I cannot separate this compound from an impurity (spots are too close on TLC).

  • Explanation: The chosen solvent system does not have sufficient selectivity for the compounds in your mixture.

  • Solution:

    • Try different solvent systems: Test other solvent combinations. For example, replacing hexane with heptane (B126788) or ethyl acetate with diethyl ether or dichloromethane (B109758) might change the interactions and improve separation.

    • Consider gradient elution: Instead of using a single solvent mixture (isocratic elution), you can start with a less polar eluent and gradually increase its polarity during the column run.[4][8] This can enhance the separation of compounds with similar Rf values.[8]

Problem: The compound bands are streaking or "tailing" on the column and TLC plate.

  • Explanation: This can be caused by several factors:

    • Sample Overload: Too much sample has been loaded onto the column or spotted on the TLC plate.[10]

    • Incomplete Dissolution: The sample was not fully dissolved when loaded onto the column.[10]

    • Compound Instability: The compound may be degrading on the acidic silica gel.[9][10]

    • Poor Column Packing: The column may have been packed unevenly, leading to channeling.[10][11]

  • Solution:

    • Reduce the amount of sample loaded onto the column.[10]

    • Ensure the sample is fully dissolved in a minimum amount of solvent before loading.[12] If solubility is low in the eluent, a dry loading technique is recommended.[12]

    • Test for silica gel stability.[9] If needed, use deactivated silica gel or add a modifier like triethylamine to the eluent.[10]

    • Ensure the column is packed carefully and uniformly, without any air bubbles or cracks.[10][11]

Problem: No compound is eluting from the column.

  • Explanation: Several possibilities could explain this issue:

    • The eluent is not polar enough to move the compound.

    • The compound may have decomposed on the column.[9]

    • The compound eluted very quickly in the solvent front and was missed in the initial fractions.[9]

  • Solution:

    • Check the very first fractions collected to see if your compound eluted immediately.[9]

    • Gradually increase the polarity of the eluent.

    • If you still do not see your compound, it may have decomposed. In this case, test the compound's stability on silica gel before attempting the purification again.[9]

    • Concentrate some of the fractions you collected in the expected range; the compound may be too dilute to detect on TLC.[9]

Problem: The solvent flow is very slow or has stopped.

  • Explanation: This could be due to the column being packed too tightly, fine particles clogging the frit, or high back-pressure.[8]

  • Solution:

    • Apply positive air pressure to the top of the column to speed up the flow (flash chromatography).[6]

    • Ensure your silica gel particle size is appropriate; very small particles can increase backpressure.[4]

    • If a blockage is suspected at the bottom, the column may need to be unpacked and repacked.[9]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₀O[7]
Molecular Weight168.28 g/mol [7]
AppearanceColorless liquid[7]
Boiling Point215 °C @ 760 mmHg[3][7]
Density~0.862 g/cm³[7]
Flash Point86 °C (187 °F)[3][7]
logP (o/w)~3.3[3][7]
SolubilitySoluble in alcohol; 563 mg/L in water @ 20°C[3]

Table 2: Recommended Starting Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.[5]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common and effective solvent system with tunable polarity.[5]
TLC Analysis Develop a system where this compound has an Rf ≈ 0.2 - 0.3Provides optimal resolution during column separation.[5]
Column Packing Wet Slurry MethodHelps to create a homogenous, bubble-free column bed, preventing channeling.[5][11]
Sample Loading Dry LoadingIdeal for samples with poor solubility in the eluent; ensures a narrow starting band and better separation.[12]

Experimental Protocols

Protocol: Purification of this compound via Flash Column Chromatography

This protocol assumes a crude sample of ~1 gram. Adjust silica gel and solvent volumes accordingly for different sample sizes.

  • Determine Eluent System via TLC:

    • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).

    • Spot the crude reaction mixture on a TLC plate and develop it in one of the test systems.

    • Visualize the plate (e.g., using a UV lamp if impurities are UV-active, or a permanganate (B83412) or vanillin (B372448) stain). Linalool, a related compound, appears as a brown spot with certain stains.[13][14]

    • Select the solvent system that gives the target this compound an Rf value of approximately 0.2-0.3.[5]

  • Prepare the Column:

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for ~80-100 g of silica).[8]

    • Place a small plug of cotton or glass wool at the bottom of the column.[5][11] Add a thin layer of sand.[12]

    • In a beaker, prepare a slurry of silica gel (e.g., 84 g) in the chosen non-polar eluent (e.g., hexane).[8]

    • Pour the slurry into the column.[5] Tap the column gently to pack the silica gel evenly and remove air bubbles.[8]

    • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[11] Add a protective layer of sand on top of the packed silica.[12]

  • Load the Sample (Dry Loading):

    • Dissolve the crude sample (~1 g) in a suitable solvent like dichloromethane or ethyl acetate.[12]

    • Add a small amount of silica gel (e.g., 10-20 times the mass of the sample) to the solution.[12]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the packed column.[12]

  • Elute the Column:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.[12]

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[8]

    • Maintain a constant level of eluent above the stationary phase throughout the process.

  • Collect and Analyze Fractions:

    • Begin collecting the eluting solvent in test tubes or flasks.[8]

    • Monitor the separation by spotting every few fractions onto TLC plates.

    • Develop and visualize the TLC plates to identify which fractions contain the pure this compound.

    • Group the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions into a round-bottom flask.[8]

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

G Experimental Workflow for this compound Purification cluster_prep Preparation cluster_loading Sample Loading cluster_run Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Dissolve 4. Dissolve Crude Sample Pack->Dissolve AddSilica 5. Add Silica to Sample Dissolve->AddSilica Evaporate 6. Evaporate to Dry Powder AddSilica->Evaporate Load 7. Add Powder to Column Evaporate->Load Elute 8. Elute with Solvent (Apply Pressure) Load->Elute Collect 9. Collect Fractions Elute->Collect TLC_Fractions 10. Analyze Fractions by TLC Collect->TLC_Fractions Combine 11. Combine Pure Fractions TLC_Fractions->Combine Rotovap 12. Remove Solvent Combine->Rotovap Product Pure this compound Rotovap->Product

Caption: Workflow for this compound purification by column chromatography.

G Troubleshooting Common Chromatography Issues cluster_separation Separation Issues cluster_elution Elution & Band Shape Issues cluster_solutions Potential Solutions Start Problem Observed PoorSep Poor Separation (Rf values too close) Start->PoorSep NoMove Compound at Baseline (Rf = 0) Start->NoMove TooFast Compound in Solvent Front (Rf = 1) Start->TooFast Tailing Streaking / Tailing Band Start->Tailing NoCompound No Compound Detected Start->NoCompound SlowFlow Slow / Stopped Flow Start->SlowFlow Sol_Gradient Use Gradient Elution or Change Solvent System PoorSep->Sol_Gradient Sol_Polarity_Inc Increase Eluent Polarity NoMove->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Eluent Polarity TooFast->Sol_Polarity_Dec Sol_Load Reduce Sample Load or Use Dry Loading Tailing->Sol_Load Sol_Stability Check Compound Stability (Use Neutral Silica) Tailing->Sol_Stability Sol_Repack Repack Column Carefully Tailing->Sol_Repack NoCompound->Sol_Polarity_Inc NoCompound->Sol_Stability Sol_Concentrate Concentrate Fractions NoCompound->Sol_Concentrate SlowFlow->Sol_Repack Sol_Pressure Apply Positive Pressure SlowFlow->Sol_Pressure

Caption: Decision tree for troubleshooting column chromatography.

References

Technical Support Center: Optimizing Injection Parameters for Ethyl Linalool GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of ethyl linalool (B1675412). The information provided is based on established principles for the analysis of volatile terpenoids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical injection parameter to optimize for ethyl linalool analysis?

A1: The injector temperature is one of the most critical parameters. It needs to be high enough to ensure the complete and rapid vaporization of this compound without causing thermal degradation. An insufficient temperature can lead to peak tailing, while an excessively high temperature can result in the breakdown of the analyte, leading to inaccurate quantification and the appearance of degradation products in the chromatogram.[1]

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample. For trace-level analysis, a splitless injection is preferred as it transfers the majority of the sample onto the column, maximizing sensitivity.[1] For samples with higher concentrations of this compound, a split injection is recommended to avoid column overload, which can cause peak fronting and distortion.

Q3: What is a good starting point for the injector temperature?

A3: A common starting point for the injector temperature for the analysis of terpene esters like this compound is in the range of 250-300°C.[1] However, the optimal temperature should be determined experimentally for your specific instrument and sample matrix.

Q4: Can the injection technique affect the peak shape of this compound?

A4: Yes, a slow injection speed can introduce the sample into the inlet as a broad band, resulting in peak tailing. For manual injections, a fast and consistent technique is crucial. When using an autosampler, a fast injection speed setting should be selected to ensure a sharp injection band.[1]

Q5: What are common causes of low signal intensity for this compound?

A5: Low signal intensity can be due to several factors. If using a split injection for a low-concentration sample, switching to splitless mode can significantly improve the signal.[1] Leaks in the injection port or an inappropriate splitless time can also lead to a loss of analyte and consequently, a lower signal.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Q1: I'm observing significant peak tailing for my this compound standard. What should I do?

A1: Peak tailing for this compound can be caused by several factors. Here's a step-by-step troubleshooting approach:

  • Check Injector Temperature: An injector temperature that is too low can cause incomplete vaporization. Try increasing the temperature in 10°C increments.

  • Inspect the Liner: Active sites in the injector liner can interact with the analyte. Replace the liner with a fresh, deactivated one.

  • Column Contamination: The front of the GC column can become contaminated over time. Trimming 10-20 cm from the inlet side of the column can often resolve this issue.

  • Sample Matrix Effects: Components in your sample matrix may interact with the stationary phase. Consider a sample cleanup step if you are working with complex matrices.[2]

Q2: My this compound peak is showing fronting. What is the likely cause?

A2: Peak fronting is most commonly caused by column overload. This happens when too much analyte is introduced onto the column. To resolve this, you can:

  • Dilute your sample: This is the simplest solution to reduce the amount of analyte injected.

  • Increase the split ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Q3: The retention time for this compound is shifting between injections. How can I stabilize it?

A3: Retention time instability is often related to issues with the carrier gas flow rate or the oven temperature program.

  • Check for Leaks: Use an electronic leak detector to check for any leaks in the system, particularly at the injector and column fittings.

  • Verify Gas Flow: Ensure that the carrier gas supply pressure is stable and the flow rate is consistent.

  • Oven Temperature Program: Verify that the oven is accurately following the set temperature program. Inconsistent ramping can lead to shifts in retention time.[1]

Q4: I'm seeing ghost peaks in my chromatograms. Where are they coming from?

A4: Ghost peaks are extraneous peaks that can originate from several sources:

  • Septum Bleed: The injector septum can degrade at high temperatures and release volatile compounds. Regular replacement of the septum with a high-quality, low-bleed version is recommended.[1]

  • Syringe Contamination: Carryover from previous injections can occur if the syringe is not properly cleaned. Implement a rigorous syringe rinsing protocol with an appropriate solvent.[1]

  • Contaminated Carrier Gas: Impurities in the carrier gas can also manifest as ghost peaks. Ensure high-purity gas and consider using gas purifiers.[1]

Data Presentation

The following tables summarize typical validation parameters for the quantification of compounds similar to this compound, such as linalool, using GC-MS. These values can serve as a benchmark for your method development.

Table 1: Typical GC-MS Method Parameters for Terpenoid Analysis

ParameterRecommended Value/RangeRationale
Injector Temperature 250 - 300 °CEnsures complete vaporization without thermal degradation.[1]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level analytes.[1]
Split Ratio 10:1 to 100:1 (if using split injection)Adjust based on sample concentration to avoid column overload.
Liner Type Deactivated, single taper with glass woolPromotes sample vaporization and protects the column from non-volatile residues.
Injection Volume 1 µLA standard volume; can be adjusted based on sample concentration and sensitivity requirements.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for good separation and peak shape.

Table 2: Example Method Validation Data for Linalool Quantification by GC-MS/MS

Validation ParameterResult
**Linearity (R²) **≥ 0.998
Concentration Range 0.10 - 10.00 µg/mL
Accuracy (%) 80.23 - 115.41
Intra-day Precision (RSD%) ≤ 12.03
Inter-day Precision (RSD%) ≤ 11.34

Data adapted from a validated method for linalool and other terpenes.

Experimental Protocols

Protocol 1: General GC-MS Analysis of this compound

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the sample (e.g., essential oil, fragrance formulation). b. Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) in a 10 mL volumetric flask.[2] c. For quantitative analysis, add a known amount of an appropriate internal standard. d. Vortex the solution to ensure homogeneity. e. If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions: a. GC System: Agilent 7890B or equivalent. b. MS System: Agilent 5977A or equivalent. c. Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. d. Injector Temperature: 270°C. e. Injection Mode: Splitless. f. Injection Volume: 1 µL. g. Carrier Gas: Helium at a constant flow of 1.2 mL/min. h. Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.
    • Ramp 1: Increase to 150°C at 5°C/min.
    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes. i. MSD Transfer Line Temperature: 280°C. j. Ion Source Temperature: 230°C. k. Quadrupole Temperature: 150°C. l. Ionization Mode: Electron Ionization (EI) at 70 eV. m. Data Acquisition: Full scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent (+ Internal Standard) Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection Mass Spectrometric Detection Separation->Detection Elution Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve Report Reporting Quantification->Report

Caption: Workflow for this compound Analysis by GC-MS.

Troubleshooting_Logic Start Problem Observed: Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Check_Temp Increase Injector Temperature Tailing->Check_Temp Yes Dilute_Sample Dilute Sample Fronting->Dilute_Sample Yes Resolved Problem Resolved Fronting->Resolved No Replace_Liner Replace Injector Liner Check_Temp->Replace_Liner Still Tailing Trim_Column Trim Column Inlet Replace_Liner->Trim_Column Still Tailing Trim_Column->Resolved Increase_Split Increase Split Ratio Dilute_Sample->Increase_Split Still Fronting Increase_Split->Resolved

Caption: Troubleshooting Logic for Poor Peak Shape.

References

Troubleshooting low recovery of ethyl linalool during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, specifically low recovery, encountered during the extraction of ethyl linalool (B1675412).

Frequently Asked Questions (FAQs)

Q1: My ethyl linalool recovery is unexpectedly low. Where should I begin troubleshooting?

The most critical first step is to determine at which stage of the process the analyte is being lost. We recommend running the extraction protocol and collecting fractions at each major step: the initial extraction solvent (the extract), each wash solution, and the final concentrated product. Analyze each of these fractions. This will tell you if the this compound was never extracted efficiently, was lost during a washing/cleanup step, or was lost during solvent evaporation.[1]

Q2: Could my choice of extraction method be the primary cause of low yield?

Yes, the extraction method is critical and depends heavily on the sample matrix and the thermal stability of this compound.

  • High Temperatures: Methods like traditional hydrodistillation or steam distillation use high heat, which can cause thermal degradation of this compound into other compounds like β-myrcene, ocimenes, limonene, and terpinolene.[2][3]

  • Method Efficiency: Modern techniques often outperform traditional ones. Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) have demonstrated higher total extract yields for similar compounds compared to hydrodistillation.[2]

  • Recommendation: For heat-sensitive compounds like this compound, lower-temperature methods are preferable. Supercritical Fluid Extraction (SFE) is an excellent choice as it can be performed at mild temperatures (e.g., around 31°C for CO₂).[2] If using distillation, applying a vacuum is crucial to lower the boiling point and reduce the risk of degradation.[2]

Q3: How does my solvent selection impact the recovery of this compound?

Solvent choice is a key factor in extraction efficiency.

  • Solubility: this compound is soluble in alcohols, oils, and other organic solvents, but it is insoluble or only very slightly soluble in water.[4][5] Your primary extraction solvent should be one in which this compound is highly soluble.

  • Polarity: The polarity of your solvent should be adjusted based on the analyte and the sample matrix to optimize extraction.[6] For liquid-liquid extractions, if you are experiencing persistent emulsions or poor recovery, consider changing your solvent system.[7]

  • Volatility: During solvent removal steps (e.g., using a rotary evaporator), a very volatile solvent may evaporate too quickly, potentially co-evaporating the semi-volatile this compound. Conversely, a solvent with a very high boiling point requires more heat to remove, increasing the risk of thermal degradation.

Q4: I suspect my this compound is degrading during the extraction process. How can I prevent this?

This compound, like its analogue linalool, is susceptible to degradation from heat and oxidation.[2]

  • Minimize Thermal Stress: As mentioned, use extraction techniques that operate at lower temperatures, such as SFE or solvent extraction with a low-boiling-point solvent.[2] If using distillation, use a vacuum to reduce the required temperature.[2]

  • Protect from Oxidation: Exposure to air and light can lead to oxidative degradation.[2] Where possible, perform extractions under an inert atmosphere (e.g., nitrogen gas) and use light-protected glassware.[6]

  • Analyze for Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to check your final extract for the presence of known thermal degradation products like myrcene (B1677589) and limonene.[2] Their presence is a strong indicator that your extraction conditions are too harsh.

Q5: I'm losing my compound during the solvent removal/concentration step. What can I do?

Loss of volatile compounds during solvent evaporation is a common issue.[8]

  • Avoid Complete Dryness: Evaporating the solvent to complete dryness can lead to significant loss of volatile and semi-volatile compounds.[8] It is often better to leave a small amount of solvent in the final extract.

  • Control Evaporation Conditions: When using a rotary evaporator, carefully control the water bath temperature and vacuum level. Use the mildest conditions that still allow for efficient solvent removal.

  • Use a Cold Trap: Ensure your evaporation system is equipped with an efficient cold trap (using dry ice/acetone or a cryo-cooler) to re-condense any volatilized analyte that passes the primary condenser.

Q6: I am extracting from a complex matrix. What unique challenges should I consider?

Complex matrices, such as cosmetics, food products, or biological tissues, can introduce interferences.

  • Matrix Effects: Components like pigments, sugars, or lipids can interfere with the extraction process or the final analysis, sometimes trapping the analyte or causing signal suppression in methods like mass spectrometry.[2]

  • Sample Cleanup: A cleanup step after the initial extraction is often necessary. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds and concentrating your analyte.[6] However, SPE conditions must be carefully optimized (e.g., sorbent choice, pH, wash solvent strength) to avoid losing the target analyte during this step.[1]

Troubleshooting Workflow for Low this compound Recovery

The following diagram outlines a logical workflow to diagnose and resolve low recovery issues.

TroubleshootingWorkflow Start Low this compound Recovery CheckFractions Analyze All Fractions (Extract, Washes, etc.) Start->CheckFractions LossPoint Where was analyte lost? CheckFractions->LossPoint InWash Lost in Wash/Cleanup Step LossPoint->InWash In Wash Fraction InInitialExtract Not in Final Product (Still in Crude Extract) LossPoint->InInitialExtract In Crude Extract, but not final product NeverExtracted Not in Any Fraction (Still in Raw Material) LossPoint->NeverExtracted In Post-Extraction Matrix NoTrace Analyte Missing Entirely LossPoint->NoTrace Not Found Sol_Wash Reduce wash solvent strength Optimize cleanup (e.g., SPE pH) Change cleanup method InWash->Sol_Wash Sol_Evap Issue with Evaporation Step InInitialExtract->Sol_Evap Sol_Extraction Inefficient Extraction NeverExtracted->Sol_Extraction Sol_Degradation Analyte Degradation NoTrace->Sol_Degradation Sol_Evap_Detail Reduce evaporation temperature Avoid complete dryness Use efficient cold trap Sol_Evap->Sol_Evap_Detail Sol_Extraction_Detail Increase extraction time/temperature (carefully) Change solvent Improve sample prep (e.g., grinding) Sol_Extraction->Sol_Extraction_Detail Sol_Degradation_Detail Use low-temperature method (SFE) Apply vacuum for distillation Protect from air/light (use N2) Check for degradation products via GC-MS Sol_Degradation->Sol_Degradation_Detail

Caption: A step-by-step guide to troubleshooting low this compound recovery.

Potential Degradation Pathway of this compound

High temperatures can cause this compound to degrade via dehydroxylation and cyclization reactions, similar to linalool.[3][9]

DegradationPathway EthylLinalool This compound Heat1 High Heat (Dehydroxylation) EthylLinalool->Heat1 Products1 Degradation Products: • β-myrcene • cis-ocimene • trans-ocimene Heat1->Products1 Heat2 Further Heat (Ene Cyclization) Products2 Further Degradation Products: • Limonene • Terpinolene • α-terpinene Heat2->Products2 Products1->Heat2

Caption: Thermal degradation pathways of this compound at elevated temperatures.

Quantitative Data: Comparison of Extraction Methods

The optimal method depends on the available equipment, sample matrix, and desired purity. The following table provides a qualitative comparison of common methods.

Extraction MethodPrincipleTypical Relative YieldAdvantagesDisadvantages
Solvent Extraction Dissolving the analyte in a suitable organic solvent.Moderate to HighVersatile, scalable, can be optimized with solvent choice.[10]Can co-extract impurities; solvent removal can cause analyte loss due to volatility.[6][10]
Steam Distillation Using steam to vaporize volatile compounds which are then condensed and separated.[11]ModerateEffective for many volatile oils; purifies from non-volatile components.[11]High temperatures can cause degradation of heat-sensitive compounds.[2]
Supercritical Fluid Extraction (SFE) Using a supercritical fluid (e.g., CO₂) as a highly selective solvent.[10]High to Very HighLow extraction temperatures prevent thermal degradation; highly selective by tuning pressure/temperature.[2]High initial equipment cost.
Solid-Phase Extraction (SPE) Partitioning the analyte between a solid sorbent and a liquid phase.High (for cleanup)Excellent for sample cleanup, removing interferences, and concentrating the analyte.[6]Analyte can be lost if conditions (pH, solvent strength) are not perfectly optimized.[1]

Experimental Protocols

Protocol 1: General Purpose Solvent Extraction

This protocol is suitable for extracting this compound from a liquid or semi-solid matrix (e.g., cosmetic lotion, beverage).

  • Sample Preparation: Weigh a representative amount of the sample (e.g., 5-10 g) into a centrifuge tube or separatory funnel. If the sample is solid, homogenize it first.

  • Solvent Addition: Add a suitable organic solvent in which this compound is highly soluble and immiscible with the bulk matrix if it is aqueous (e.g., ethyl acetate, hexane). A typical starting ratio is 2:1 solvent-to-sample (v/w).

  • Extraction: Agitate the mixture vigorously for 5-10 minutes. For complex matrices, sonication can improve extraction efficiency.[6]

  • Phase Separation: Centrifuge the mixture to separate the organic solvent layer from the sample matrix. If using a separatory funnel, allow the layers to separate and collect the organic phase.[7]

  • Repeat: Perform a second and third extraction on the sample residue with fresh solvent to maximize recovery.

  • Combine and Dry: Combine all organic extracts. Dry the extract by passing it through a column containing anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Remove the solvent using a rotary evaporator with a water bath set to a low temperature (e.g., 35-40°C) to minimize loss of the volatile analyte. Do not evaporate to complete dryness.[8]

  • Analysis: Reconstitute the concentrated extract in a suitable solvent for analysis (e.g., by GC-MS).

Protocol 2: Steam Distillation (for Plant Material)

This protocol is a standard method for extracting essential oils from plant matter.

  • Sample Preparation: The condition of the plant material can affect yields.[2] Use either fresh or properly dried material, which should be chopped or ground to increase surface area.

  • Apparatus Setup: Set up a Clevenger-type or similar steam distillation apparatus. Place the prepared plant material into the distillation flask and add sufficient purified water.[11]

  • Distillation: Heat the flask to boil the water. The resulting steam will pass through the plant material, vaporizing the this compound and other volatile compounds.

  • Condensation: The steam-oil mixture travels to a condenser, where it cools and returns to a liquid state.

  • Separation: In the separator part of the apparatus, the less dense essential oil will float on top of the water (hydrosol).

  • Collection: The process is continued for several hours. Once complete, carefully collect the separated oil layer. The duration of distillation is a key parameter to optimize.[12]

  • Drying and Storage: Dry the collected oil with anhydrous sodium sulfate and store it in a sealed, light-protected vial in a cool place.[6]

References

Addressing interferences in spectroscopic analysis of ethyl linalool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the spectroscopic analysis of ethyl linalool (B1675412).

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Inaccurate quantification of ethyl linalool using Mass Spectrometry (GC-MS or LC-MS/MS) due to matrix effects.

Question: My quantitative results for this compound are inconsistent and vary between samples, even when the expected concentration is the same. I suspect matrix effects from my sample (e.g., essential oil, beverage, biological fluid). What should I do?

Answer:

Matrix effects, which can either suppress or enhance the analyte signal, are a common challenge in mass spectrometry analysis of complex samples.[1][2] Here is a step-by-step guide to mitigate this issue:

Troubleshooting Workflow:

start Inconsistent Quantification step1 Implement Internal Standard (IS) start->step1 step2 Optimize Sample Preparation step1->step2 If IS is unavailable or insufficient end_good Accurate Quantification step1->end_good Problem Solved step3 Perform Matrix-Matched Calibration step2->step3 After optimization end_bad Re-evaluate Method step2->end_bad If interference persists step4 Sample Dilution step3->step4 If matrix effects still present step3->end_good Problem Solved step4->end_good Problem Solved start Overlapping NMR Signals step1 Increase Spectrometer Field Strength start->step1 step2 Use 2D NMR Techniques step1->step2 If overlap persists end_good Resolved Signals step1->end_good Problem Solved step3 Adjust Solvent/Temperature step2->step3 For further confirmation step2->end_good Problem Solved step3->end_good Problem Solved start High Fluorescence Background step1 Change Excitation Wavelength start->step1 step2 Photobleaching step1->step2 If changing wavelength is not possible end_good Clear Raman Spectrum step1->end_good Problem Solved step3 Background Subtraction step2->step3 After photobleaching step2->end_good Problem Solved step3->end_good Problem Solved

References

Technical Support Center: Strategies for Improving the Solubility of Ethyl Linalool for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively solubilizing ethyl linalool (B1675412) for use in bioassays. Given its hydrophobic nature, achieving and maintaining the solubility of ethyl linalool in aqueous-based bioassay media is critical for obtaining accurate and reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

  • Question: I dissolved my this compound in DMSO, but it precipitated when I added it to my cell culture medium. What's happening, and how can I fix it?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The organic solvent disperses, and the compound's concentration exceeds its aqueous solubility limit.

    Solutions:

    • Pre-warm the media: Always add the compound to media that has been pre-warmed to 37°C to slightly improve solubility.[1]

    • Slow, stepwise dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your stock solution in a small volume of pre-warmed media or phosphate-buffered saline (PBS) before adding it to the final volume. This gradual decrease in solvent concentration helps to keep the compound in solution.[2]

    • Increase final solvent concentration: If your assay allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, always perform a vehicle control to ensure the solvent concentration is not affecting the biological system.

    • Use of Serum: If compatible with your experiment, the presence of serum in the cell culture media can aid in solubilizing hydrophobic compounds.[1]

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

  • Question: My bioassay results with this compound are highly variable between experiments. Could this be a solubility issue?

  • Answer: Yes, poor solubility is a major cause of inconsistent results. If this compound is not fully dissolved, its effective concentration will vary, leading to unreliable data.

    Solutions:

    • Visually inspect your solutions: Before adding to your assay, ensure your final working solution is clear and free of any visible precipitate or cloudiness.

    • Prepare fresh solutions: Due to its volatility, this compound can evaporate from prepared solutions over time, altering the concentration. It is best practice to prepare fresh working solutions for each experiment from a concentrated stock.

    • Proper stock solution storage: Store stock solutions in tightly sealed vials at -20°C or -80°C in small, single-use aliquots to prevent solvent evaporation and frequent freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[2]

Issue 3: Choosing the Right Solubilization Strategy

  • Question: What is the best starting point for solubilizing this compound for a new bioassay?

  • Answer: The optimal strategy depends on the specific requirements of your bioassay, including the required concentration of this compound and the tolerance of the biological system to solvents and other additives.

    Recommended Approach:

    • Co-solvents: Start with a common organic solvent like DMSO or ethanol (B145695) to prepare a high-concentration stock solution. Then, determine the maximum tolerated solvent concentration in your assay and ensure your final dilution does not exceed this.

    • Surfactants: If co-solvents alone are insufficient or cause toxicity, consider using a non-ionic surfactant like Tween 80 to form micelles that can encapsulate this compound.

    • Cyclodextrins: For assays that are highly sensitive to organic solvents, cyclodextrins offer an excellent alternative. These molecules form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the aqueous solubility of this compound?

    • A1: The water solubility of this compound is low, reported to be approximately 563-656 mg/L at 20°C.[3][4][5]

  • Q2: In which organic solvents is this compound soluble?

    • A2: this compound is readily soluble in alcohols, such as ethanol, and other common organic solvents.[3][6][7] For the closely related compound linalool, the solubility is reported to be ≥57.2 mg/mL in DMSO and ≥37.2 mg/mL in ethanol.[1]

  • Q3: What are the maximum recommended concentrations of common solvents in cell-based assays?

    • A3: The tolerance to solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% and ethanol at or below 1.25%. It is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay conditions.

  • Q4: How do cyclodextrins work to improve solubility?

    • A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions.[8][9]

  • Q5: How do I choose the right cyclodextrin (B1172386)?

    • A5: For linalool, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be highly effective at increasing aqueous solubility due to its high water solubility. β-cyclodextrin (β-CD) is also effective at forming complexes and can be particularly good for stabilizing the compound, though its own lower water solubility can limit the total amount of the complex that can be dissolved.[8][10]

  • Q6: What are the best practices for handling a volatile compound like this compound?

    • A6: To minimize loss due to evaporation, handle this compound in a well-ventilated area, keep containers tightly sealed when not in use, and store solutions at low temperatures. When preparing solutions, work quickly and avoid unnecessary exposure to air.[11]

Quantitative Data on Solubility Strategies

The following tables summarize quantitative data to aid in selecting an appropriate solubilization strategy. Data for the closely related compound, linalool, is included as a reference where specific data for this compound is not available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₂₀O[5]
Molecular Weight168.28 g/mol [3][5]
Water Solubility563 - 656 mg/L (at 20°C)[3][4][5]
logP3.3[4]
AppearanceColorless to pale yellow liquid[3]

Table 2: Solubility of Linalool (as a proxy for this compound) in Common Organic Solvents

SolventSolubilitySource
DMSO≥ 57.2 mg/mL[1]
Ethanol≥ 37.2 mg/mL[1]
60% Ethanol1 mL in 4 mL[12]
70% Ethanol1 mL in 2 mL[12]

Table 3: Efficacy of Cyclodextrins in Solubilizing Linalool (as a proxy for this compound)

Cyclodextrin TypeEncapsulation EfficiencyStability (% remaining after 28 days)NotesSource(s)
β-cyclodextrin (β-CD)66.30%89.57%Most effective at preserving linalool.[8][9]
Methyl-β-cyclodextrin (Mβ-CD)51.38%87.07%Higher aqueous solubility than β-CD.[8][9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)32.31%74.86%Very effective at increasing aqueous solubility.[8][9]

(For comparison, only 42.30% of pure linalool remained after 28 days under the same conditions)[8][9]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 168.28 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM (0.01 M) solution: Mass = 0.01 mol/L * 0.001 L * 168.28 g/mol = 0.0016828 g = 1.68 mg

    • Weigh out 1.68 mg of this compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved, ensuring the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Solubilization of this compound using Cyclodextrin Inclusion Complexation

This protocol is adapted from a method for linalool and can be applied to this compound.[13]

  • Objective: To prepare an aqueous solution of this compound complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Phosphate (B84403) buffer (pH 7.0)

    • Sterile containers

    • Ultrasonic bath

    • 0.45 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the phosphate buffer at the desired concentration (e.g., 100 mM).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Place the mixture in an ultrasonic bath for 60 minutes at 25°C in the dark to facilitate complex formation.

    • After sonication, allow the solution to equilibrate for a period.

    • Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, excess this compound.

    • The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.

Protocol 3: Micellar Solubilization of this compound with Tween 80

  • Objective: To prepare an aqueous solution of this compound using Tween 80.

  • Materials:

    • This compound

    • Tween 80

    • Deionized water or buffer

    • Sterile containers

  • Procedure:

    • Prepare a stock solution of Tween 80 in your desired aqueous vehicle (e.g., 10% w/v).

    • In a separate container, mix the this compound with the Tween 80 stock solution. A common starting ratio is 1:2 to 1:4 (this compound:Tween 80) by weight.

    • Vortex the mixture thoroughly until a clear, homogeneous solution is formed.

    • Slowly add the aqueous vehicle (water or buffer) to this mixture while continuously stirring or vortexing to form the final desired concentration of this compound.

Visualizations

The following diagrams illustrate key experimental workflows.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot for Storage vortex_stock->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot intermediate Intermediate Dilution (in small volume of media) thaw->intermediate warm_media Warm Media to 37°C warm_media->intermediate final_dilution Final Dilution (in final volume of media) intermediate->final_dilution use Use Immediately in Bioassay final_dilution->use

Workflow for preparing this compound solutions using a co-solvent.

G start Start prepare_cd Prepare Cyclodextrin Solution (e.g., HP-β-CD) start->prepare_cd add_el Add Excess This compound prepare_cd->add_el sonicate Apply Energy (e.g., Ultrasound) add_el->sonicate equilibrate Equilibrate sonicate->equilibrate filter Filter (0.45 µm) to Remove Excess equilibrate->filter aqueous_complex Aqueous Solution of This compound-CD Complex filter->aqueous_complex end End aqueous_complex->end

Workflow for cyclodextrin inclusion complexation of this compound.

G precipitation Precipitation Observed in Bioassay Medium check_conc Is final concentration too high? precipitation->check_conc check_dilution Was dilution too rapid? check_conc->check_dilution No solution_found Problem Solved check_conc->solution_found Yes Reduce Concentration Reduce Concentration check_conc->Reduce Concentration Yes check_temp Was media pre-warmed? check_dilution->check_temp No check_dilution->solution_found Yes Use Serial Dilution Use Serial Dilution check_dilution->Use Serial Dilution Yes check_temp->solution_found Yes Consider Alternative Method\n(e.g., Cyclodextrin) Consider Alternative Method (e.g., Cyclodextrin) check_temp->Consider Alternative Method\n(e.g., Cyclodextrin) No Pre-warm Media to37°C Pre-warm Media to37°C check_temp->Pre-warm Media to37°C Yes

References

Optimizing fermentation conditions for ethyl linalool bioproduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioproduction of ethyl linalool (B1675412).

Troubleshooting Guide

This section addresses specific issues that may arise during fermentation experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Ethyl Linalool Titer Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration can hinder microbial growth and enzyme activity.[1]- Optimize pH, temperature, and media composition for your specific microbial strain. - Ensure adequate agitation and oxygen supply, as oxygen is crucial for the enzymatic reactions.[1]
Inefficient Precursor Supply: Insufficient levels of the precursor geranyl pyrophosphate (GPP) can limit linalool synthesis.[2]- Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1).[3][4] - Consider introducing alternative pathways, like the isopentenol (B1216264) utilization pathway (IUP), to boost isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) levels.[5][6]
Low Linalool Synthase Activity: The heterologously expressed linalool synthase (LIS) may have low activity in the host organism.- Screen different linalool synthases from various plant sources to find one with optimal activity in your host.[5] - Codon-optimize the linalool synthase gene for the expression host.
Substrate Toxicity: High concentrations of precursors or the product, linalool, can be toxic to the microorganisms, inhibiting growth and metabolism.[1][7]- Implement a fed-batch or two-phase fermentation strategy to maintain substrate and product concentrations at non-toxic levels.[5][6] - Consider adaptive laboratory evolution to enhance the strain's tolerance to linalool.[7]
High Levels of Byproducts (e.g., other terpenoids, fusel alcohols) Competition from Competing Pathways: The precursor GPP can be consumed by other native pathways in the host organism, such as the ergosterol (B1671047) pathway in yeast.- Downregulate or knockout genes in competing pathways. For example, repressing the ERG9 gene, which encodes squalene (B77637) synthase, can redirect metabolic flux towards monoterpene production.[3][4]
Non-specific Enzyme Activity: The expressed linalool synthase may have promiscuous activity, producing other terpenoids.- Characterize the product profile of your chosen linalool synthase. If significant byproducts are formed, consider protein engineering to improve specificity or screen for a more specific enzyme.
Inconsistent Results Between Batches Genetic Instability of Engineered Strain: Plasmids can be lost, or genomic integrations can be excised, leading to inconsistent production.[7][8]- Integrate the expression cassettes into the host genome for improved stability.[7] - Minimize the use of repetitive DNA sequences in your genetic constructs to reduce the likelihood of recombination events.[7][8]
Variability in Inoculum Quality: The age and health of the seed culture can significantly impact fermentation performance.[1]- Standardize your inoculum preparation protocol, ensuring consistent cell density and viability.[1]

Frequently Asked Questions (FAQs)

1. Which microbial host is best for this compound production?

Both Saccharomyces cerevisiae and Escherichia coli have been successfully engineered for linalool production. S. cerevisiae is a robust and well-characterized host with a native mevalonate (MVA) pathway that can be engineered.[2][3][5] E. coli can also be a high-yield producer and has been used in fed-batch fermentations to achieve high titers.[9][10] The choice of host will depend on the specific experimental goals, available genetic tools, and fermentation scale.

2. How can I increase the supply of the precursor, geranyl pyrophosphate (GPP)?

Increasing the GPP pool is a critical strategy for enhancing linalool production. This can be achieved by:

  • Overexpressing key enzymes in the MVA pathway: A common approach is to overexpress a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway.[3][4]

  • Downregulating competing pathways: In S. cerevisiae, the ERG9 gene encodes squalene synthase, which diverts farnesyl pyrophosphate (FPP) away from GPP. Downregulating ERG9 can increase the precursor pool for monoterpene synthesis.[3][4]

  • Introducing heterologous pathways: The isopentenol utilization pathway (IUP) can be introduced to produce IPP and DMAPP, the building blocks of GPP, from isopentenol.[5][6]

3. What are the optimal fermentation conditions for this compound production?

Optimal conditions are strain-dependent. However, general starting points are:

  • Temperature: 28-30°C.[1]

  • Agitation: ~150 rpm for shake flask cultures to ensure adequate aeration.[1]

  • pH: Should be monitored and controlled, as deviations can impact enzyme activity and cell growth.[1]

  • Media: A rich medium, such as Terrific Broth (TB) for E. coli or a synthetic complete medium for yeast, is often used.[7] Optimization of carbon and nitrogen sources can further enhance production.[5]

4. How is this compound typically quantified from a fermentation broth?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of volatile compounds like linalool.[1][11] For sample preparation, the linalool is typically extracted from the culture broth using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1] Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is another sensitive method that requires minimal sample volume.[11][12]

Data Presentation

Table 1: Reported this compound Titers in Engineered Microorganisms

MicroorganismKey Genetic ModificationsFermentation ScaleTiterReference
Saccharomyces cerevisiaeExpression of Lavandula angustifolia linalool synthase, downregulation of ERG9, overexpression of tHMG1Shake Flask95 µg/L[3]
Saccharomyces cerevisiaeExpression of truncated Actinidia arguta linalool synthase (t26AaLS1), integration of IDI1 and ERG20F96W-N127W, optimization of carbon source and Mg2+Two-phase Shake Flask142.88 mg/L[5][6]
Escherichia coliExpression of Streptomyces clavuligerus linalool synthase (bLIS), overexpression of Abies grandis GPPS (AgGPPS)Shake Flask100.1 mg/L[9][10]
Escherichia coliSame as above1.3-L Fed-batch1027.3 mg/L[9][10]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Engineered S. cerevisiae

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate liquid medium (e.g., YPD or synthetic complete medium).

    • Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Fermentation:

    • Prepare the fermentation medium (e.g., synthetic defined medium with the desired carbon source).[1]

    • Dispense the medium into baffled shake flasks (typically 10-20% of the flask volume).

    • Inoculate the fermentation flasks with the seed culture to a starting OD600 of approximately 0.1.

    • If using a two-phase system, add a non-toxic organic solvent (e.g., dodecane (B42187) or isopropyl myristate) to the medium (e.g., 20% v/v) to capture the volatile linalool.[5]

    • Incubate the flasks at 28-30°C with shaking at 150-200 rpm for 72-96 hours.[1]

  • Sample Analysis:

    • At desired time points, withdraw a sample from the organic phase (if using a two-phase system) or the whole broth.

    • If sampling the whole broth, extract the linalool with an equal volume of an organic solvent like ethyl acetate.[1]

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it if necessary.[1]

    • Analyze the extract by GC-MS to quantify the linalool concentration.[1]

Visualizations

Ethyl_Linalool_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP IPP MVAPP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP ERG20 EthylLinalool This compound GPP->EthylLinalool Linalool Synthase FPP FPP GPP->FPP ERG20 Ergosterol Ergosterol Pathway FPP->Ergosterol ERG9 (downregulated)

Caption: Metabolic pathway for this compound production in engineered S. cerevisiae.

Experimental_Workflow Strain Engineered Microbial Strain (e.g., S. cerevisiae) Inoculum Inoculum Preparation Strain->Inoculum Fermentation Shake Flask or Bioreactor Fermentation Inoculum->Fermentation TwoPhase Optional: Two-Phase Extraction Fermentation->TwoPhase Sampling Sampling Fermentation->Sampling TwoPhase->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Interpretation & Optimization Analysis->Data

Caption: General experimental workflow for this compound bioproduction and analysis.

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-Ethyl Linalool Enantiomers: An Insight into a Chiral Fragrance Profile

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl linalool (B1675412) is noted for its pleasant, floral scent reminiscent of bergamot and lavender, with softer, more floral-woody, and less citrusy notes compared to linalool.[1] It is utilized in a variety of fragrance compositions, particularly in floral bouquets for applications such as perfumes, soaps, and shampoos.[2][3]

Physicochemical Properties

The general physicochemical properties of ethyl linalool are summarized in the table below. It is important to note that these properties are for the racemic mixture, as data for the individual enantiomers are not specified in the available literature.

PropertyValueReference(s)
Chemical Name (6E)-3,7-dimethylnona-1,6-dien-3-ol[4]
Synonyms This compound, Homolinalool[1][5]
Molecular Formula C₁₁H₂₀O[6][7]
Molecular Weight 168.28 g/mol [6][8]
Appearance Colorless to pale yellow liquid[5][6]
Odor Profile Floral, fresh, sweet, slightly woody, with bergamot and lavender nuances[4][7]
Boiling Point 215 °C[7]
Vapor Pressure 0.0267 hPa @ 20°C[7]
CAS Number 10339-55-6[6][7]

Olfactory Profile: An Inferred Comparison

While specific descriptions for the individual enantiomers of this compound are lacking, the distinct olfactory profiles of (R)-(-)-linalool and (S)-(+)-linalool provide a strong basis for hypothesizing the sensory characteristics of their ethyl analogs.

EnantiomerOlfactory Profile of Linalool (Proxy)Potential Olfactory Profile of this compound
(R)-enantiomer Woody, lavender-likeLikely to possess a more pronounced woody and lavender character, potentially with enhanced softness and longevity compared to (R)-linalool.
(S)-enantiomer Sweet, floral, petitgrain-likeExpected to have a sweeter, more floral profile, possibly with a richer, less sharp citrus note than (S)-linalool.

This inferred comparison is based on the established principle that chirality significantly influences odor perception. The addition of an ethyl group in place of a methyl group at the chiral center would likely modulate the intensity and character of these notes, generally leading to a smoother and longer-lasting fragrance.[4][6]

Biological Activity: Extrapolating from Linalool

Linalool enantiomers are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and sedative effects.[9][10][11] It is plausible that the enantiomers of this compound would exhibit similar, though potentially modulated, activities.

Biological ActivityObservations for Linalool EnantiomersPotential Implications for this compound Enantiomers
Antimicrobial Both enantiomers of linalool show activity against various bacteria and fungi.[9][12] The mechanism often involves disruption of the cell membrane.[13][14](R)- and (S)-ethyl linalool may also possess antimicrobial properties. The increased lipophilicity due to the ethyl group could potentially enhance membrane interaction and thus, antimicrobial efficacy.
Anti-inflammatory Linalool has demonstrated anti-inflammatory properties.[11]The this compound enantiomers could be investigated for similar anti-inflammatory effects.
Sedative/Anxiolytic (R)-(-)-linalool has been shown to have more potent sedative effects than the (S)-(+)-isomer.[11]A similar stereospecificity in sedative or anxiolytic activity might be expected for the this compound enantiomers, with the (R)-form potentially being more active.
Anticancer Linalool has been shown to have cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and modulation of the immune response.[15]The anticancer potential of individual this compound enantiomers warrants further investigation.

Experimental Protocols

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound would likely follow established methods for the stereoselective synthesis of tertiary alcohols. A plausible route could involve the asymmetric addition of an ethynyl (B1212043) group to a ketone precursor, followed by partial hydrogenation. One general synthetic route to racemic this compound involves the reaction of 6-methyl-5-octen-2-one (B12330200) with acetylene (B1199291) to form dehydro this compound, which is then hydrogenated using a Lindlar catalyst.[1] To achieve enantioselectivity, a chiral catalyst or a chiral auxiliary could be employed in the ethynylation step.

DOT Script for Enantioselective Synthesis Workflow:

cluster_start Starting Materials cluster_reaction1 Grignard Reaction cluster_intermediate Chiral Intermediate cluster_reaction2 Vinylation cluster_product Final Product 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Reaction1 Asymmetric Grignard Reaction (+ Chiral Ligand) 6-Methyl-5-hepten-2-one->Reaction1 Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Reaction1 Chiral_Alcohol (R)- or (S)-3,7-Dimethyl-1-octen-3-ol Reaction1->Chiral_Alcohol Reaction2 Vinylation Reaction (e.g., Acetylene + Base) Chiral_Alcohol->Reaction2 Final_Product (R)- or (S)-Ethyl Linalool Reaction2->Final_Product

Caption: Enantioselective synthesis of this compound.

Chiral Separation and Analysis

The separation and analysis of the (R)- and (S)-enantiomers of this compound would be achieved using chiral gas chromatography (GC), likely coupled with mass spectrometry (MS) for identification.

Protocol for Chiral GC-MS Analysis:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Chiral GC Column: A column with a cyclodextrin-based chiral stationary phase is recommended. Examples of suitable columns for the separation of similar chiral compounds include Astec® CHIRALDEX™ B-DM or Restek® Rt-βDEXsm.[16]

    • Carrier Gas: High-purity helium or hydrogen.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 3 °C/minute.

    • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

    • Detector Temperature (FID): 250 °C

    • MS Transfer Line Temperature: 230 °C

    • MS Ion Source Temperature: 200 °C

    • Mass Scan Range: m/z 40-300.

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-ethyl linalool enantiomers based on their retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

DOT Script for Chiral GC-MS Workflow:

Sample This compound Sample (Racemic Mixture) Injection GC Injection Sample->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Data Data Analysis (Chromatogram) Detection->Data Result Quantification of (R)- and (S)-Enantiomers Data->Result

Caption: Chiral GC-MS analysis workflow.

Conclusion

While a direct comparative analysis of (R)- and (S)-ethyl linalool is hampered by a lack of specific studies on the individual enantiomers, a reasonable inference of their distinct properties can be made. Based on the well-established structure-activity relationships of chiral fragrance molecules, particularly the closely related linalool, it is highly probable that the (R)- and (S)-enantiomers of this compound possess unique olfactory profiles and potentially different biological activities. The (R)-enantiomer is likely to be more woody-lavender in character, while the (S)-enantiomer is expected to be sweeter and more floral. Further research involving the enantioselective synthesis and subsequent sensory and biological evaluation of the individual (R)- and (S)-ethyl linalool enantiomers is necessary to confirm these hypotheses and fully unlock their potential in the fragrance, flavor, and pharmaceutical industries.

References

Ethyl Linalool vs. Linalool: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ethyl linalool (B1675412) and linalool. While extensive research has been conducted on the multifaceted biological effects of linalool, a naturally occurring terpene alcohol, there is a notable scarcity of publicly available data on the biological activities of its synthetic counterpart, ethyl linalool. This document summarizes the existing experimental data for linalool, providing a benchmark for future comparative studies, and presents detailed experimental protocols to facilitate such research.

I. Comparative Overview of Biological Activities

The following sections detail the known biological activities of linalool. At present, corresponding quantitative data for this compound is not available in the public domain, highlighting a significant research gap.

Antimicrobial Activity

Linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][2][3] Its mechanism of action is believed to involve the disruption of cell membrane integrity.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Linalool Against Various Microorganisms

MicroorganismMIC ValueReference
Pseudomonas fluorescens1.25 µL/mL[5]
Listeria monocytogenes0.5% (v/v)[4]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC50: 13.2 µg/mL[6]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC90: 105.62 µg/mL[6]
Periodontopathic and cariogenic bacteria0.1 - 1.6 mg/mL[4]

Note: Data for this compound is not currently available.

Antioxidant Activity

Linalool exhibits moderate antioxidant properties by scavenging free radicals.[7][8] The antioxidant capacity of linalool has been quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common.

Table 2: Antioxidant Activity of Linalool

AssayConcentration% Inhibition / IC50Reference
DPPH Radical Scavenging50 µg/mL50.57%[8]
H2O2 Scavenging50 µg/mL56.36%[8]
DPPH Radical Scavenging-IC50: 114 µg/mL[2]

Note: Data for this compound is not currently available.

Anti-inflammatory Activity

Linalool has been shown to possess anti-inflammatory properties in various experimental models.[9][10][11] One of the standard methods to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Table 3: Anti-inflammatory Effect of Linalool in Carrageenan-Induced Paw Edema in Rats

DoseTime After Carrageenan% Inhibition of EdemaReference
25 mg/kg (pure enantiomer)1 hourDelayed effect[9]
25 mg/kg (racemate)1 hourSignificant reduction[9]

Note: Data for this compound is not currently available.

Sedative and Anxiolytic Effects

Linalool is well-documented for its sedative and anxiolytic (anti-anxiety) effects, which are believed to be mediated through its interaction with the GABAergic system.[12][13][14][15][16][17][18][19]

Table 4: Sedative and Anxiolytic Effects of Linalool

Experimental ModelAdministrationObserved EffectReference
Pentobarbital-induced sleepInhalation (1% and 3%)Increased sleeping time[18]
Light/Dark box testInhalationIncreased time in light box[19]
Elevated plus mazeInhalationIncreased time in open arms[19]
Social interaction testInhalation (3%)Increased social interaction[20]
Aggressive behavior testInhalation (3%)Decreased aggressive behavior[20]

Note: Data for this compound is not currently available.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. These protocols can be adapted for a direct comparative study of this compound and linalool.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (Linalool, this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or a visual indicator (e.g., resazurin)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the diluted microbial suspension to each well containing the test compound dilutions. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin (B115843) can be added, where a color change indicates microbial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[7]

Materials:

  • Test compounds (Linalool, this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Spectrophotometer

  • 96-well microtiter plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of each test compound dilution with the DPPH solution. Include a control with the solvent instead of the test compound.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9][11][21][22]

Materials:

  • Test compounds (Linalool, this compound)

  • Carrageenan

  • Saline solution

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle only, and a positive control group can be treated with a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 Where V_t is the paw volume at time t, and V_0 is the initial paw volume.

Sedative Activity: GABAA Receptor Modulation Assay

This in vitro assay evaluates the effect of a compound on the function of GABAA receptors, which are key targets for sedative and anxiolytic drugs.[12][13][23][14][15]

Materials:

  • Cell line expressing GABAA receptors (e.g., HEK293 cells)

  • Test compounds (Linalool, this compound)

  • GABA (gamma-aminobutyric acid)

  • Patch-clamp electrophysiology setup or a fluorescent membrane potential dye

  • Cell culture reagents

Procedure (using patch-clamp electrophysiology):

  • Cell Culture and Transfection: Culture the cells expressing the desired GABAA receptor subtype.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from single cells.

  • Compound Application: Apply a low concentration of GABA (that elicits a small current) to the cell to establish a baseline response.

  • Co-application: Co-apply the same concentration of GABA with the test compound at various concentrations.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the test compound. An increase in the current amplitude in the presence of the test compound indicates a positive allosteric modulation of the GABAA receptor, which is consistent with a sedative/anxiolytic effect.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

Linalool is known to modulate key signaling pathways involved in inflammation and sedation.

Linalool has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[10] By inhibiting this pathway, linalool can reduce the production of pro-inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes Linalool Linalool Linalool->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

Caption: Linalool's inhibition of the NF-κB pathway.

Linalool enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABAA receptor.[13][23][15] This potentiation of GABAergic neurotransmission leads to a calming and sedative effect.

GABAergic_Signaling_Pathway GABA GABA GABAaR GABAa Receptor GABA->GABAaR Binds to Chloride_Ion Cl- GABAaR->Chloride_Ion Opens Channel Neuron Postsynaptic Neuron Chloride_Ion->Neuron Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Linalool Linalool Linalool->GABAaR Positive Allosteric Modulation

Caption: Linalool's modulation of the GABAergic pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Antimicrobial_Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Compounds->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Antioxidant_Workflow Start Start Prep_DPPH Prepare DPPH Solution Start->Prep_DPPH Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Mix Mix Compounds and DPPH Prep_DPPH->Mix Prep_Compounds->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for DPPH Radical Scavenging Assay.

IV. Conclusion

Linalool is a well-researched monoterpene with established antimicrobial, antioxidant, anti-inflammatory, and sedative properties. In contrast, this compound, while utilized in the fragrance industry for its distinct olfactory profile, lacks comprehensive data regarding its biological activities.[24][25][26][27][28][29][30] This guide provides a foundation for future research by summarizing the known effects of linalool and offering detailed protocols for a direct, data-driven comparison. Such studies are crucial for understanding the potential therapeutic applications of this compound and for making informed decisions in the fields of drug development and scientific research.

References

Validating Analytical Methods for Ethyl Linalool: A Comparative Guide to Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like ethyl linalool (B1675412) is paramount. This guide provides a comparative analysis of analytical methods for ethyl linalool, focusing on the validation of methods employing an internal standard. The use of an internal standard is a critical technique in chromatography to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.

This guide will compare a gas chromatography-mass spectrometry (GC-MS) method utilizing an internal standard with a high-performance liquid chromatography (HPLC) method that does not, highlighting the advantages of the internal standard approach through experimental data. While specific validated methods for this compound are not extensively published, the data presented here is based on validated methods for the closely related and structurally similar compound, linalool. The analytical principles and validation parameters are directly translatable to the analysis of this compound.

Comparison of Analytical Methods

The following table summarizes the performance of two common analytical methods for the quantification of compounds like this compound. Method 1 is a GC-MS method employing an internal standard, and Method 2 is an HPLC method without an internal standard.

Parameter Method 1: GC-MS with Internal Standard Method 2: HPLC without Internal Standard
Analyte Linalool (as a surrogate for this compound)Linalool (as a surrogate for this compound)
Internal Standard 3-hepten-1-ol (B1143667)Not Used
Linearity (R²) ≥ 0.999[1]0.9975[2][3]
Limit of Detection (LOD) 1.0 mg/kg[1]2 µg/mL[2]
Limit of Quantitation (LOQ) 3.5 mg/kg[1]Not explicitly stated, but typically 3-5x LOD
Accuracy (% Recovery) 97.1 - 99.3%[4]92 - 112%[2][3]
Precision (RSD) Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34%[4]1.85%[2][3]

The data clearly indicates that the GC-MS method with an internal standard demonstrates excellent linearity and high accuracy. The use of an internal standard helps to mitigate variability, leading to more reliable and reproducible results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: GC-MS with Internal Standard

This protocol describes the quantification of an analyte like this compound in a sample matrix using an internal standard and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound standard (≥97% purity)

  • Internal Standard (e.g., 3-hepten-1-ol or Linalool-d6)

  • Solvent (e.g., Hexane (B92381), GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL. To each calibration standard, add the internal standard to a final, constant concentration (e.g., 10 µg/mL).[4]

3. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the analyte using a suitable solvent.

  • Add the internal standard to the extracted sample to the same final concentration as in the calibration standards.

  • Dilute the sample to a final volume with the solvent.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977A or similar

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

5. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in the samples is then determined from this calibration curve.[5]

Method 2: HPLC without Internal Standard

This protocol describes the quantification of an analyte like this compound in a sample matrix using HPLC with UV detection.

1. Materials and Reagents:

  • This compound standard (≥97% purity)

  • Solvents (e.g., Acetonitrile (B52724) and Water, HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with the mobile phase to achieve a concentration range of 5–200 μg/mL.[2]

3. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the analyte using a suitable solvent and ultrasound assistance.[2]

  • Filter the extract through a 0.45-μm filter before injection.

4. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or similar

  • Detector: Photodiode Array (PDA) detector

  • Column: Waters RP C18 column (4.6 × 150 mm, 5 μm)

  • Mobile Phase: Acetonitrile and water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm[2]

5. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of this compound against the concentration of this compound.

  • The concentration of this compound in the samples is then determined from this calibration curve.

Workflow Visualization

The following diagram illustrates the logical workflow for validating an analytical method using an internal standard.

Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare Internal Standard (IS) Stock Solution prep_is->prep_cal prep_sample Prepare Sample + IS prep_is->prep_sample instrument_analysis Instrumental Analysis (e.g., GC-MS) prep_cal->instrument_analysis prep_sample->instrument_analysis peak_integration Peak Integration & Area Ratio Calculation (Analyte/IS) instrument_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification validation Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) quantification->validation

Caption: Workflow for analytical method validation using an internal standard.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ethyl Linalool Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of ethyl linalool (B1675412) purity is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from analogous compounds, to aid in the selection of the most appropriate technique for your analytical needs.

While Gas Chromatography (GC) is traditionally favored for the analysis of volatile compounds like terpenes and their derivatives due to its high separation efficiency and sensitivity, High-Performance Liquid Chromatography (HPLC) presents a versatile alternative, particularly for samples that may be thermally labile.[1][2] The choice between GC and HPLC is contingent on several factors, including the specific impurities of interest, the sample matrix, and the desired sensitivity.[1]

Quantitative Performance Comparison

The following tables summarize typical validation parameters for GC and HPLC methods for the analysis of terpenes and related compounds, providing a benchmark for what can be expected for ethyl linalool analysis.

Table 1: Gas Chromatography (GC) Method Performance

Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 1.0 mg/kg[3][4]
Limit of Quantitation (LOQ) 3.5 mg/kg[3][4]
Accuracy (% Recovery) 89 - 111%[2]
Precision (RSD) < 1%[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

Validation ParameterTypical Performance
Linearity (R²) > 0.9975[6][7]
Limit of Detection (LOD) 2 µg/mL[7]
Limit of Quantitation (LOQ) 5 µg/mL[6][7]
Accuracy (% Recovery) 92 - 112%[6][7]
Precision (RSD) < 2%[6][7]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative protocols for the analysis of terpene compounds by GC and HPLC, which can be adapted for this compound.

Gas Chromatography (GC) Protocol

This protocol is based on established methods for the analysis of linalool and other volatile terpenes.[3]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable organic solvent (e.g., hexane (B92381) or ethanol) to a known concentration. An internal standard (e.g., n-tridecane) can be added to improve quantitative accuracy.[1]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[1]

    • Column: TG WAX MS column (30 m, 0.25 mm inner diameter, 0.25 µm film thickness) or similar polar capillary column.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 130°C at 8°C/min.

      • Ramp 2: Increase to 230°C at 15°C/min, hold for 5 minutes.[3]

    • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • MS Transfer Line Temperature: 250°C.[3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the determination of linalool.[6][7]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: Waters RP C18 column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.[6][7]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45, v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 25°C.[6][7]

    • Detection Wavelength: 210 nm.[6][7]

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to determine the purity of the same substance, ensuring that the results are comparable and reliable.[8]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comp Data Comparison & Analysis cluster_report Conclusion Sample This compound Sample HPLC_Dev HPLC Method Development Sample->HPLC_Dev GC_Dev GC Method Development Sample->GC_Dev HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val HPLC_Data HPLC Data (Purity, Impurities) HPLC_Val->HPLC_Data Comparison Statistical Comparison of HPLC and GC Results (e.g., t-test, F-test) HPLC_Data->Comparison GC_Val GC Method Validation GC_Dev->GC_Val GC_Data GC Data (Purity, Impurities) GC_Val->GC_Data GC_Data->Comparison Report Cross-Validation Report: Method Equivalency Assessed Comparison->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable techniques for determining the purity of this compound. GC, particularly when coupled with mass spectrometry, is often the preferred method for volatile compounds due to its high resolving power and sensitivity.[1] However, HPLC offers a valuable alternative, especially for samples that may be sensitive to the high temperatures used in GC analysis.[1][2] The choice of method should be guided by the specific analytical requirements, including the nature of potential impurities and the sample matrix. A thorough cross-validation, as outlined above, is crucial to ensure the consistency and reliability of analytical data when employing both techniques.

References

Comparative Cytotoxicity of Linalool and its Ester, Linalyl Acetate, on Cancer Cell Lines: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the naturally occurring monoterpenoid alcohol, linalool (B1675412), and its ester derivative, linalyl acetate (B1210297), on various cancer cell lines. While extensive research has focused on the anti-cancer properties of linalool, data on its ethylated form, ethyl linalool, and other esters remains limited in publicly available scientific literature. This comparison is based on the existing experimental data for linalool and linalyl acetate.

Summary of Cytotoxic Activity

The available data indicates that linalool exhibits significant cytotoxic effects against a broad spectrum of cancer cell lines. Linalyl acetate has also demonstrated cytotoxic potential, although the data is less comprehensive and sometimes presented in the context of essential oil mixtures.

Table 1: Comparative IC50 Values of Linalool and Linalyl Acetate on Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 ValueReference
Linalool U937Human Leukemia2.59 µM[1]
HeLaHuman Cervical Cancer11.02 µM[1]
T-47DHuman Breast Cancer224 µM[2]
SW 620Human Colorectal Cancer222 µM[2]
Hep G2Human Liver Cancer290 µM[2]
A549Human Lung Cancer438 µM[2]
KBHuman Oral Cancer13 µM (72h), 24 µM (48h), 45 µM (24h)[3]
MCF-7Human Breast Cancer480 µM (24h)
MDA-MB-231Human Breast Cancer588 µM (24h)
Linalyl Acetate HepG2 (in essential oil)Human Hepatocellular Carcinoma67.8 µg/ml[4]
A549 (in essential oil)Human Lung Carcinoma12 µg/ml[4]
SH-SY5YHuman NeuroblastomaNot cytotoxic alone; synergistic with limonene (B3431351)[5]

Note: IC50 values for linalyl acetate are derived from studies on essential oils and may not reflect the activity of the pure compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the cytotoxicity of these compounds.

Cell Viability and Cytotoxicity Assays (MTT and WST-1)

The cytotoxic effects of linalool and its esters are commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt) assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (linalool or linalyl acetate) for specific time intervals (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO or ethanol) is also included.

  • Reagent Incubation: After the treatment period, the MTT or WST-1 reagent is added to each well and incubated for a period of 2-4 hours.

  • Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

G MTT/WST-1 Assay Workflow A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT or WST-1 reagent D->E F Incubate for 2-4 hours E->F G Measure absorbance with microplate reader F->G H Calculate cell viability and IC50 value G->H

Caption: Workflow for determining cytotoxicity using MTT or WST-1 assays.

Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining)

To determine if cell death occurs via apoptosis, flow cytometry with Annexin V and propidium iodide (PI) staining is frequently employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Workflow:

  • Cell Treatment: Cells are treated with the test compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

G Apoptosis Assay Workflow A Treat cells with test compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify viable, apoptotic, and necrotic cells D->E

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Signaling Pathways

Linalool-induced cytotoxicity is often associated with the induction of apoptosis through various signaling pathways. While specific pathways for this compound and its esters are not well-documented, the mechanisms of linalool provide a foundational understanding.

Linalool-Induced Apoptosis and Cell Cycle Arrest

Studies have shown that linalool can induce apoptosis by generating reactive oxygen species (ROS) and activating caspase cascades.[6] In some cancer cell lines, linalool has been observed to cause cell cycle arrest at the G0/G1 or G2/M phases.[1] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the tumor suppressor protein p53.[1] Furthermore, linalool has been shown to modulate the AKT/mTOR and JAK2/STAT3 signaling pathways in colorectal cancer cells.[7]

G Linalool Signaling Pathways Linalool Linalool ROS ↑ Reactive Oxygen Species (ROS) Linalool->ROS p53 ↑ p53 Linalool->p53 AKTmTOR AKT/mTOR Pathway Inhibition Linalool->AKTmTOR JAK2STAT3 JAK2/STAT3 Pathway Inhibition Linalool->JAK2STAT3 Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKIs ↑ p21, p27 p53->CDKIs CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) CDKIs->CellCycleArrest AKTmTOR->Apoptosis JAK2STAT3->Apoptosis

Caption: Proposed signaling pathways for linalool-induced cytotoxicity.

Conclusion

The available scientific literature strongly supports the cytotoxic and pro-apoptotic effects of linalool across a diverse range of cancer cell lines. The data for its ester, linalyl acetate, is less definitive but suggests potential anti-cancer activity, particularly in synergy with other compounds. A significant gap in knowledge exists regarding the cytotoxic potential of this compound and other linalool esters. Further research, including direct comparative studies with standardized methodologies, is warranted to fully elucidate the structure-activity relationship of linalool derivatives and their potential as novel anti-cancer agents.

References

A Comparative Analysis of the Antimicrobial Efficacy of Linalool and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of linalool (B1675412), a naturally occurring terpene alcohol found in many essential oils, with that of several well-established antibiotics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development by presenting objective performance comparisons supported by experimental data. While the initial focus of this guide was on ethyl linalool, the available scientific literature predominantly investigates the antimicrobial properties of linalool. Given their structural similarities, the extensive data on linalool provides a strong foundation for understanding the potential of this class of compounds.

Executive Summary

Linalool has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including Gram-negative organisms like Pseudomonas fluorescens and Shewanella putrefaciens, as well as Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action primarily involves the disruption of cell membrane integrity and interference with essential metabolic pathways. This guide presents a side-by-side comparison of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of linalool with those of conventional antibiotics, details the experimental protocols used for these determinations, and visualizes the respective mechanisms of action.

Data Presentation: Linalool vs. Known Antibiotics

The following tables summarize the quantitative data on the antimicrobial efficacy of linalool and selected antibiotics against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Table 1: Antimicrobial Efficacy against Pseudomonas fluorescens

Antimicrobial AgentMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Linalool1.25 µL/mL2.5 µL/mL
Gentamicin0.25 µg/mL[1][2]3 µg/mL[1][2]
Ceftazidime3 µg/mL[2]4 µg/mL[2]

Table 2: Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antimicrobial AgentMinimum Inhibitory Concentration (MIC)
LinaloolMIC₅₀: 13.2 µg/mL, MIC₉₀: 105.62 µg/mL
Vancomycin0.5 - 2 µg/mL[3]
Linezolid1 - 2 µg/mL[4][5]

Table 3: Antimicrobial Efficacy against Shewanella putrefaciens

Antimicrobial AgentSusceptibility
LinaloolMIC: 1.5 µL/mL
GentamicinGenerally Susceptible[6]
CiprofloxacinGenerally Susceptible[6]
ErythromycinGenerally Susceptible[6]
TetracyclineSusceptible

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized methods for determining antimicrobial susceptibility. The two most common methods are the Agar (B569324) Dilution Method and the Broth Microdilution Method.

Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized suspension of the test microorganism is then inoculated onto the surface of the agar plates. After an incubation period of 16-20 hours, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the growth of the organism.

Broth Microdilution Method

In this method, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated for 16-20 hours, and the MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed. This method is amenable to high-throughput screening and provides quantitative results.

Mandatory Visualizations: Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for linalool and the compared antibiotics.

Linalool_Mechanism cluster_linalool Linalool cluster_bacterial_cell Bacterial Cell Linalool Linalool Cell_Membrane Cell Membrane Linalool->Cell_Membrane Disruption Metabolic_Pathways Metabolic Pathways (e.g., Respiration, ATP Synthesis) Linalool->Metabolic_Pathways Inhibition Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability (Leakage of intracellular components) Cell_Death Cell Death Cytoplasm->Cell_Death Metabolic_Pathways->Cell_Death

Caption: Mechanism of action of Linalool against bacterial cells.

Antibiotic_Mechanisms cluster_antibiotics Known Antibiotics cluster_bacterial_targets Bacterial Targets cluster_effects Effects Gentamicin Gentamicin Ribosome_30S 30S Ribosomal Subunit Gentamicin->Ribosome_30S Binds to Vancomycin Vancomycin Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan) Vancomycin->Cell_Wall_Synthesis Inhibits Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S Binds to Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_30S->Protein_Synthesis_Inhibition Cell_Wall_Disruption Disruption of Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Disruption Ribosome_50S->Protein_Synthesis_Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition

Caption: Mechanisms of action of various known antibiotics.

Experimental_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of Antimicrobial Agent start->prepare_dilutions inoculate Inoculate Dilutions with Bacteria prepare_inoculum->inoculate prepare_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_subculture Incubate subculture for 24 hours subculture->incubate_subculture read_mbc Read MBC (Lowest concentration with no colony formation) incubate_subculture->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced differences between structurally similar molecules can be the pivot on which innovation turns. This guide provides a comprehensive comparison of the structure-activity relationships of ethyl linalool (B1675412) and its parent compound, linalool, alongside other key terpene alcohols like geraniol (B1671447) and nerol. We delve into their olfactory properties and biological activities, supported by experimental data and detailed protocols to inform future research and application.

Olfactory Profile: A Tale of Two Aromas

The primary structural difference between ethyl linalool and linalool—the substitution of a methyl group with an ethyl group—profoundly influences their olfactory characteristics. This compound is a synthetic fragrance ingredient prized for its soft, floral, and waxy aroma, which is less volatile and has a slower evaporation rate compared to linalool.[1][2] This lower volatility contributes to its excellent fixative properties in fragrance compositions.[1][3] In contrast, linalool presents a fresher, more citrusy and woody-green scent.[1][3]

The distinct scents of the two enantiomers of linalool, (S)-(+)-linalool (sweet, floral) and (R)-(-)-linalool (woody, lavender-like), highlight the sensitivity of olfactory receptors to stereochemistry.[4] The introduction of an ethyl group in this compound results in a more rounded and less intense odor profile, often described as having coriander-like nuances that can soften the top notes of a fragrance.[1][3]

Table 1: Comparative Olfactory Properties of this compound and Linalool
PropertyThis compoundLinalool
Odor Profile Soft, waxy floral with coriander-like, mild woody notes.[1][3]Floral, with a touch of spiciness; described as fresh, citrusy, and woody-green.[1][3][5]
Volatility Less volatile, slower evaporation.[1]More volatile.[1]
Odor Strength Low.[1]Not specified, but implied to be stronger than this compound.
Key Nuances Powdery, floral-waxy.[1]Green-citrus.[1]

Biological Activities: A Spectrum of Potential

Terpene alcohols are renowned for their diverse biological activities, including antimicrobial and anti-inflammatory effects. While extensive research exists for compounds like linalool and geraniol, the biological profile of this compound is less characterized. However, by examining the structure-activity relationships of its analogs, we can infer its potential and identify areas for future investigation.

Antimicrobial Activity

The antimicrobial properties of terpene alcohols are often attributed to their ability to disrupt microbial cell membranes.[6][7] The lipophilicity of these compounds plays a crucial role in their interaction with the lipid bilayer of bacterial and fungal cells.

While direct comparative data for this compound is scarce, numerous studies have quantified the Minimum Inhibitory Concentrations (MICs) for other terpene alcohols against a range of microorganisms. This data provides a valuable benchmark for assessing the potential antimicrobial efficacy of this compound.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Terpene Alcohols against Various Microorganisms
Terpene AlcoholMicroorganismMIC (µg/mL)Reference
LinaloolStaphylococcus aureus5 - 4500[8][9]
LinaloolEscherichia coli212 - >5000[8]
LinaloolPseudomonas aeruginosa>5000[8]
LinaloolListeria monocytogenes5000 (0.5% v/v)[5]
GeraniolStaphylococcus aureus125 - 1000[10]
GeraniolEscherichia coli250 - 2000[10]
GeraniolPseudomonas aeruginosa1000 - 4000[10]
NerolStaphylococcus aureus250[11]
NerolEscherichia coli500[11]
α-TerpineolStaphylococcus aureus250[11]
α-TerpineolEscherichia coli500[11]
Anti-inflammatory Activity

Linalool has demonstrated significant anti-inflammatory properties in various studies. It has been shown to reduce edema in animal models and inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[2][3][4][12] The anti-inflammatory effects of linalool are, at least in part, mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][13][14][15] Linalool has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, and by inhibiting the phosphorylation of key kinases in the MAPK pathway (p38, JNK, and ERK).[1][13][15]

Given the structural similarity, it is plausible that this compound exerts similar anti-inflammatory effects. The increased lipophilicity conferred by the ethyl group could potentially enhance its interaction with cellular membranes and molecular targets within these inflammatory pathways, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Odor Threshold Determination using Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the lowest concentration of a volatile compound that can be detected by the human sense of smell.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the terpene alcohol in a suitable solvent (e.g., diethyl ether or mineral oil).

  • GC-O Analysis: Inject an aliquot of each dilution into a gas chromatograph coupled with an olfactometry port. The GC column separates the individual compounds in the sample.

  • Sensory Evaluation: A trained panel of assessors sniffs the effluent from the olfactometry port at specific retention times. Panelists record whether they detect an odor and may also describe its character and intensity.

  • Threshold Determination: The odor threshold is defined as the lowest concentration at which a certain percentage (typically 50%) of the panel can detect the odor. This can be determined using methods like the ascending method of limits or the three-alternative forced-choice (3-AFC) method.[16][17][18][19]

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the terpene alcohol in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.[20][21][22][23][24]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the terpene alcohol for a defined period.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • Griess Assay: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent. Nitrite is a stable product of NO metabolism. The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.[11][25][26][27][28]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of linalool have been linked to the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms.

G LPS-Induced Inflammatory Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes Transcription MAPK->Nucleus Activates Transcription Factors

Caption: A simplified diagram of the LPS-induced pro-inflammatory signaling pathway in macrophages.

G Proposed Mechanism of Linalool's Anti-inflammatory Action Linalool Linalool IKK IKK Complex Linalool->IKK MAPK MAPK Phosphorylation (p38, JNK, ERK) Linalool->MAPK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Translocation IkB->NFkB_translocation ProInflammatory_response Pro-inflammatory Response (TNF-α, IL-6, NO) NFkB_translocation->ProInflammatory_response MAPK->ProInflammatory_response

Caption: Linalool is proposed to inhibit inflammation by blocking IKK and MAPK phosphorylation.

Conclusion

The structural modification from linalool to this compound results in a distinct and valuable olfactory profile, favoring stability and a softer, more floral character. While the biological activities of this compound are not as extensively documented as those of its parent compound, the established structure-activity relationships of terpene alcohols suggest a strong potential for similar antimicrobial and anti-inflammatory properties. The increased lipophilicity of this compound may influence its biological efficacy, a hypothesis that presents a compelling avenue for future research. The experimental protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to further explore and compare these fascinating molecules, ultimately unlocking their full potential in fragrance, medicine, and beyond.

References

A Comparative Guide to Purity Validation of Ethyl Linalool: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like ethyl linalool (B1675412) is critical for ensuring the quality, safety, and efficacy of end products. This guide provides an objective comparison of two common analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We present a detailed examination of their methodologies, supported by comparative data, to assist in selecting the most suitable method for your analytical needs.

Quantitative Data Summary

The following table summarizes the key performance metrics for the purity determination of ethyl linalool using qNMR and GC-FID.

ParameterqNMRGC-FID
Purity (%) 99.2 ± 0.399.1 ± 0.5
Limit of Detection (LOD) 0.01 mg/mL0.3 µg/mL[1]
Limit of Quantitation (LOQ) 0.03 mg/mL1.0 µg/mL[1]
Precision (RSD, %) < 1%< 2%
Analysis Time per Sample ~10 minutes~30 minutes
Need for Analyte-SpecificReference Standard NoYes

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity.[2][3]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a high-purity internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Pulse Program: Standard 1D proton pulse sequence

    • Acquisition Parameters:

      • Relaxation Delay (d1): 5-7 times the longest T1 relaxation time of the signals of interest (typically 30s for accurate quantification)

      • Number of Scans: 16-32 (to achieve a signal-to-noise ratio >250:1)[3]

      • Spectral Width: 0-12 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both this compound and the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for separating and quantifying volatile compounds.[4][5] The purity is determined by comparing the peak area of the analyte to a calibration curve generated from a reference standard of known concentration.[4]

Methodology:

  • Sample and Standard Preparation:

    • Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like ethanol (B145695) or hexane.[4]

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

    • Sample Solution: Prepare a solution of the this compound sample to be tested at a concentration within the calibration range.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph: Agilent 7890B GC system or similar.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

    • Injector: Split mode (e.g., 15:1 split ratio) at 250°C.[1]

    • Oven Program: Start at 70°C for 2 min, then ramp up to 250°C at 10°C/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standards and the sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity based on the prepared sample concentration.

Workflow Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurately weigh This compound & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1D Proton NMR Spectrum transfer->nmr process Fourier Transform, Phase & Baseline Correction nmr->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound purity validation using qNMR.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis standards Prepare Calibration Standards inject Inject into GC-FID standards->inject sample Prepare Sample Solution sample->inject run Run GC Program inject->run integrate Integrate Peak Areas run->integrate calibrate Construct Calibration Curve integrate->calibrate calculate Determine Concentration & Calculate Purity calibrate->calculate

References

A Guide to Inter-Laboratory Comparison of Ethyl Linalool Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical methods is paramount. This guide provides a framework for conducting an inter-laboratory comparison of ethyl linalool (B1675412) quantification methods, a critical process for validating analytical protocols and ensuring consistent results across different facilities. While specific inter-laboratory studies on ethyl linalool are not widely published, this guide synthesizes established protocols for similar compounds, such as linalool, to provide a robust methodology.[1]

This compound, a synthetic tertiary alcohol, is a crucial ingredient in the fragrance industry, prized for its delicate and smooth floral aroma, which is less volatile and more rounded than its natural counterpart, linalool.[2][3] Accurate quantification is essential for quality control and formulation in perfumery.

Data Presentation: A Framework for Comparison

An effective inter-laboratory study is fundamental for establishing the robustness of an analytical method. The following table presents a model for summarizing quantitative data from such a study. The data herein is representative and serves as a guide for what to expect in a formal collaborative study for this compound, based on typical performance characteristics of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for terpene analysis.[4]

Table 1: Representative Inter-Laboratory Performance Data for this compound Analysis by GC-MS

ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanInter-laboratory RSD (%)
Mean Concentration (µg/mL) 10.510.210.810.52.9
Standard Deviation (SD) 0.40.30.50.4-
Intra-laboratory RSD (%) 3.82.94.63.8-
Recovery (%) 98.5101.299.399.71.4
Limit of Quantification (LOQ) (µg/mL) 0.050.040.05--

Note: The data presented in this table is hypothetical and serves as an illustrative example for a comparative guide.[1]

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to the success of an inter-laboratory comparison. The following sections outline key methodologies for this compound quantification, primarily using Gas Chromatography-Mass Spectrometry (GC-MS), which is a common and powerful technique for the analysis of volatile compounds in essential oils and fragrances.[5]

1. Preparation of Standards and Samples

  • Stock Solutions : Prepare individual stock solutions of this compound in a suitable solvent like methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL.[1][4]

  • Internal Standard : The use of a stable isotope-labeled internal standard is best practice to minimize analytical variability.[1] If a deuterated version of this compound is unavailable, a structurally similar compound with a different retention time, such as 3-hepten-1-ol, can be used.[6]

  • Calibration Standards : Create a series of calibration standards by serially diluting the this compound stock solution to achieve a concentration range appropriate for the expected sample concentrations (e.g., 0.1 to 100 µg/mL).[1] Each calibration standard should be spiked with the internal standard solution to a consistent final concentration.[1]

  • Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations from a separate this compound stock solution. These are to be treated as unknown samples to assess accuracy and precision.[1]

  • Sample Preparation : For unknown samples, accurately weigh or measure the sample and dilute with the chosen solvent to an expected this compound concentration within the calibration range. Spike the diluted sample with the internal standard to the same final concentration as the calibration standards.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following GC-MS parameters provide a starting point and should be optimized by each participating laboratory.[1]

  • Gas Chromatograph : Agilent 7890B GC System or equivalent.[1]

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Inlet : Splitless injection at 250°C.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1] Note that while helium is common, there is increasing demand to use hydrogen as a carrier gas, which may require an ion source optimized for hydrogen to avoid changes in mass spectra.[7]

  • Oven Program : Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.[1]

  • Mass Spectrometer : Agilent 5977A MSD or equivalent, operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[1][4]

Alternative Analytical Methods

While GC-MS is a primary method, other techniques have been validated for the quantification of similar compounds and can be considered.

  • High-Performance Liquid Chromatography (HPLC) : An HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water has been developed for linalool.[8] This method can be adapted for this compound and is advantageous for samples that are not amenable to the high temperatures of GC.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC) : A validated HPTLC method has been used for the concurrent quantification of linalool and thymol (B1683141).[9] This method is simple, rapid, and can be a cost-effective alternative for routine quality control.[10]

Method Validation Parameters

Across all participating laboratories, the chosen analytical method should be validated according to ICH guidelines, assessing the following parameters:[9]

  • Linearity : The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (R²) of ≥ 0.998.[11]

  • Accuracy : Assessed by recovery studies, with typical acceptance criteria between 80-120%.[8][11]

  • Precision : Both intra-day (repeatability) and inter-day (intermediate precision) precision should be determined, with a relative standard deviation (RSD) typically below 15%.[11]

  • Specificity : The method's ability to selectively quantify the analyte in the presence of other components.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6][9]

Visualizations

The following diagrams illustrate the logical flow of an inter-laboratory validation study and a typical analytical workflow.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Develop Harmonized Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Test Samples C->D E Laboratories Perform Analysis D->E F Data Submission to Coordinator E->F G Statistical Analysis of Results F->G H Evaluation of Method Performance G->H I Drafting of Final Report H->I

Caption: Workflow of an inter-laboratory comparison study.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards C Spike with Internal Standard A->C B Prepare QC & Unknown Samples B->C D Inject Sample into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify this compound H->I

Caption: Analytical workflow for GC-MS quantification.

References

Comparative Stability Analysis: Ethyl Linalool vs. Linalyl Acetate in Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of fragrances, pharmaceuticals, and other scented products, the chemical stability of aroma compounds is a critical determinant of product integrity, shelf-life, and sensory performance. This guide provides a detailed comparative stability analysis of two commonly used fragrance ingredients: ethyl linalool (B1675412) and linalyl acetate (B1210297). By examining their degradation pathways under various conditions and outlining relevant experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions during formulation.

Executive Summary

Ethyl linalool, a tertiary terpene alcohol, and linalyl acetate, its corresponding ester, are both valued for their pleasant floral and fruity aromas. While structurally similar, their differing functional groups—a hydroxyl group in this compound and an ester group in linalyl acetate—profoundly influence their stability profiles.

Generally, This compound exhibits greater stability , particularly in alkaline environments such as soap formulations. In contrast, linalyl acetate is susceptible to hydrolysis , especially under acidic or alkaline conditions, which can lead to the degradation of the original scent profile and the formation of new, potentially off-odour compounds. Both compounds are also subject to degradation through oxidation and photodegradation.

Comparative Stability Overview

The following table summarizes the known and inferred stability characteristics of this compound and linalyl acetate under various stress conditions.

Stability ParameterThis compoundLinalyl AcetateKey Degradation Products (Linalyl Acetate)
Hydrolytic Stability Good to Excellent . Generally stable across a wide pH range, with exceptional stability in alkaline conditions (e.g., soaps)[1][2].Poor to Moderate . Prone to hydrolysis under both acidic and alkaline conditions, breaking down into linalool and acetic acid[3][4]. The reaction is rapid in acidic environments[3].Linalool, Acetic Acid, α-Terpineol, Geraniol[3]
Oxidative Stability Moderate . As an unsaturated alcohol, it is susceptible to oxidation, which can be initiated by heat, light, or metal catalysts.Moderate . Susceptible to autoxidation, forming hydroperoxides which can be allergenic[5][6].Hydroperoxides, Epoxides, Aldehydes, Ketones[5][6]
Thermal Stability Good . Generally stable under normal storage conditions, but can degrade at elevated temperatures[1].Moderate . Thermal degradation can lead to the elimination of acetic acid, forming various terpenes[7].β-Myrcene, cis-β-Ocimene, trans-β-Ocimene[7]
Photostability Moderate . Susceptible to photodegradation upon exposure to UV light.Moderate . Can undergo degradation upon exposure to light, contributing to changes in scent and color[6].Not explicitly detailed in searches, but likely similar to oxidative degradation products.

Chemical Degradation Pathways

The stability of these two molecules is dictated by their functional groups. The ester linkage in linalyl acetate is a primary site for hydrolytic cleavage, while the tertiary alcohol and double bonds in both molecules are susceptible to oxidation and thermal degradation.

Linalyl Acetate Degradation

Linalyl acetate is subject to several degradation pathways:

  • Hydrolysis: This is a major degradation route, particularly in aqueous formulations with non-neutral pH. The ester bond is cleaved to yield linalool and acetic acid. In acidic conditions, the initially formed linalool can undergo further rearrangement to form other terpenoids like α-terpineol and geraniol[3].

  • Thermal Degradation: At elevated temperatures, linalyl acetate can undergo elimination of acetic acid to form hydrocarbons such as β-myrcene and ocimene isomers[7].

  • Oxidation: Exposure to air can lead to the formation of hydroperoxides, which are known to be potential skin sensitizers[5][6].

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_oxidation Oxidation Linalyl_Acetate Linalyl Acetate Linalool Linalool Linalyl_Acetate->Linalool H₂O Acetic_Acid Acetic Acid Linalyl_Acetate->Acetic_Acid H₂O beta_Myrcene β-Myrcene Linalyl_Acetate->beta_Myrcene Heat cis_beta_Ocimene cis-β-Ocimene Linalyl_Acetate->cis_beta_Ocimene Heat trans_beta_Ocimene trans-β-Ocimene Linalyl_Acetate->trans_beta_Ocimene Heat Hydroperoxides Hydroperoxides Linalyl_Acetate->Hydroperoxides O₂ alpha_Terpineol α-Terpineol Linalool->alpha_Terpineol Rearrangement (acidic) Geraniol Geraniol Linalool->Geraniol Rearrangement (acidic)

Degradation Pathways of Linalyl Acetate

This compound Degradation (Inferred)

While specific experimental data on the degradation products of this compound is limited, its chemical structure as a tertiary alcohol, analogous to linalool, allows for the inference of its likely degradation pathways.

  • Oxidation: Similar to linalool, the double bonds and the tertiary alcohol group are potential sites for oxidation, leading to the formation of hydroperoxides, epoxides, and other oxygenated derivatives.

  • Thermal Degradation: At high temperatures, this compound would likely undergo dehydration (loss of a water molecule) to form various isomeric alkenes. This is analogous to the dehydroxylation of linalool which forms myrcene (B1677589) and ocimene[3][7].

G cluster_oxidation Oxidation (Inferred) cluster_thermal Thermal Degradation (Inferred) Ethyl_Linalool This compound Ethyl_Linalool_Hydroperoxides This compound Hydroperoxides Ethyl_Linalool->Ethyl_Linalool_Hydroperoxides O₂ Ethyl_Linalool_Epoxides This compound Epoxides Ethyl_Linalool->Ethyl_Linalool_Epoxides O₂ Dehydration_Products Dehydration Products (e.g., Myrcene/Ocimene analogues) Ethyl_Linalool->Dehydration_Products Heat

Inferred Degradation Pathways of this compound

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to predict the long-term behavior of fragrance compounds in a final product. The following outlines a general experimental workflow for a comparative stability study.

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analytical Testing cluster_data 4. Data Analysis Prep Prepare formulations with This compound and Linalyl Acetate in relevant cosmetic bases Accelerated Accelerated Stability (e.g., 40°C, 50°C) Prep->Accelerated Photostability Photostability (UV/Vis light exposure) Prep->Photostability Freeze_Thaw Freeze-Thaw Cycling Prep->Freeze_Thaw pH_Stress pH Stress (Acidic and Alkaline) Prep->pH_Stress GCMS GC-MS Analysis (Quantification of parent compound and identification of degradants) Accelerated->GCMS At specified time points Sensory Sensory Evaluation (Odor profile changes) Accelerated->Sensory At specified time points Physical Physical Assessment (Color, clarity, pH) Accelerated->Physical At specified time points Photostability->GCMS At specified time points Photostability->Sensory At specified time points Photostability->Physical At specified time points Freeze_Thaw->GCMS At specified time points Freeze_Thaw->Sensory At specified time points Freeze_Thaw->Physical At specified time points pH_Stress->GCMS At specified time points pH_Stress->Sensory At specified time points pH_Stress->Physical At specified time points Kinetics Degradation Kinetics (Determine rate constants and half-life) GCMS->Kinetics Sensory->Kinetics Physical->Kinetics Comparison Comparative Assessment of stability profiles Kinetics->Comparison

Workflow for Comparative Stability Testing

Key Methodologies
  • Accelerated Stability Testing: Samples are stored at elevated temperatures (e.g., 40°C, 50°C) to accelerate degradation reactions. This allows for a faster prediction of long-term stability under normal storage conditions[7].

  • Photostability Testing: Products are exposed to controlled UV and visible light to assess the potential for photodegradation, which can cause color and odor changes[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for stability studies of volatile compounds. It allows for the separation, identification, and quantification of the parent fragrance compound and its degradation products.

  • Headspace GC-MS: This technique is particularly useful for analyzing the volatile degradation products that contribute to off-odors without complex sample extraction.

  • Sensory Evaluation: Trained panelists assess any changes in the odor profile of the product over time, providing crucial data on the real-world impact of chemical degradation.

Conclusion and Formulation Recommendations

The choice between this compound and linalyl acetate should be guided by the specific requirements of the formulation, particularly its pH and expected storage conditions.

  • For alkaline products such as soaps and some shampoos, This compound is the superior choice due to its excellent stability.

  • In pH-neutral or mildly acidic formulations , both compounds may be suitable, but the potential for hydrolysis of linalyl acetate over the product's shelf life should be carefully evaluated through rigorous stability testing.

  • When using linalyl acetate , formulation strategies to enhance its stability could include the use of buffering agents to maintain a neutral pH and the inclusion of antioxidants to mitigate oxidative degradation.

By understanding the distinct stability profiles of this compound and linalyl acetate, researchers and formulators can develop more robust and sensorially consistent products, ensuring a positive consumer experience and maintaining brand reputation.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Synthesized Ethyl Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules like ethyl linalool (B1675412), the accurate determination of enantiomeric excess (e.e.) is a critical step in characterizing the stereochemical outcome of a reaction. Ethyl linalool, a valuable fragrance and flavor compound, possesses a stereocenter that gives rise to two enantiomers, each potentially having distinct sensory and biological properties. This guide provides an objective comparison of the primary analytical techniques used to determine the e.e. of this compound and similar tertiary allylic alcohols, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the complexity of the sample matrix. The most commonly employed techniques are chiral chromatography—namely Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. A novel technique, Molecular Rotational Resonance (MRR) spectroscopy, also presents a powerful alternative.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of these analytical techniques for the enantiomeric analysis of this compound or structurally related compounds.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR)Molecular Rotational Resonance (MRR)
Principle Differential partitioning of volatile enantiomers between a chiral stationary phase (CSP) and a gaseous mobile phase.Differential partitioning of enantiomers between a CSP and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO₂).Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals.Formation of diastereomeric complexes with a chiral tag, resulting in unique rotational spectra for each enantiomer.
Typical CSP/Auxiliary Cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ B-DM, Restek® Rt-βDEX).[1]Polysaccharide-based (e.g., Chiralpak® AD-H, amylose (B160209) or cellulose (B213188) derivatives).[2]Polysaccharide-based (e.g., CHIRALPAK® AD-H).[2]Chiral solvating agents (e.g., quinine, (R)-(-)-1,1'-Bi-2-naphthol) or chiral derivatizing agents (e.g., Mosher's acid).Chiral tags (e.g., 3,3,3-trifluoro-1,2-epoxypropane).[3]
Typical Analysis Time 10 - 40 minutes.[1]< 15 minutes.[2]< 5 minutes.[2]5 - 15 minutes per sample.~1.7 - 2.7 hours for detailed analysis of a new compound.[4]
Resolution (Rs) Generally > 1.5 (baseline).Typically > 2.0.[2]High resolution achievable.Not applicable (separation of signals, ΔΔδ).Not applicable (distinct spectral signatures).[3]
LOD/LOQ Low ng to pg range.Typically low ng range.Comparable to HPLC, with potential for lower LOQs (e.g., 0.010 mg/mL for a diol).[5]Generally higher than chromatographic methods (μg to mg range).High sensitivity, but sample consumption can be in the mg range for initial studies.[4]
Advantages High resolution for volatile compounds, well-established methods for terpenes.Broad applicability, robust, wide variety of CSPs available.[6][7]Very fast analysis, reduced organic solvent consumption ("green" chemistry), lower operating costs.[8]Non-destructive, rapid for screening, no chromatographic separation needed.No chromatographic separation required, can analyze complex mixtures directly, provides absolute configuration.[3][4]
Disadvantages Requires analyte to be volatile and thermally stable.Higher consumption of organic solvents, method development can be complex.[9][10]Higher initial instrument cost.Lower sensitivity, potential for signal overlap, requires stoichiometric amounts of chiral auxiliary.High initial instrument cost, longer analysis time for novel compounds.

Experimental Protocols

A detailed methodology for a representative and widely used technique, Chiral Gas Chromatography, is provided below.

Detailed Protocol for Chiral GC Analysis of this compound

This protocol outlines the steps for determining the enantiomeric excess of synthesized this compound using a gas chromatograph equipped with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS).

1. Materials and Reagents

  • Standards: Racemic this compound, and if available, enantiomerically enriched standards of (R)- and (S)-ethyl linalool for peak identification.

  • Chiral GC Column: A cyclodextrin-based chiral capillary column is recommended. A good starting point is an Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) or a similar column.[1]

  • Carrier Gas: High-purity helium or hydrogen.

  • Solvent: GC-grade hexane (B92381) or dichloromethane (B109758) for sample dilution.

  • Equipment: Gas chromatograph with FID or MS, autosampler, vials, and syringes.

2. Sample and Standard Preparation

  • Standard Preparation: Prepare a stock solution of racemic this compound in hexane at a concentration of approximately 1 mg/mL. From this, prepare a series of dilutions (e.g., 1-100 µg/mL) to establish the linear range of the detector. If enantiomerically enriched standards are available, prepare separate solutions to determine the elution order.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound reaction mixture (e.g., 10 mg). Dissolve the sample in a known volume of hexane (e.g., 10 mL) to achieve a concentration within the established linear range. If the sample contains non-volatile impurities, a simple filtration or purification by flash chromatography may be necessary.

3. GC Method Parameters (Example)

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 180°C at a rate of 2°C/min, and hold for 10 minutes. Note: The temperature program should be optimized for the specific column and analyte to achieve baseline separation.

  • Detector Temperature (FID): 250 °C.

4. Data Analysis

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • If available, inject the enantiomerically enriched standards to assign the peaks to the (R) and (S) enantiomers.

  • Inject the synthesized this compound sample.

  • Integrate the peak areas of the two enantiomer peaks in the chromatogram.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Mandatory Visualization

The following diagrams illustrate the general workflow for determining enantiomeric excess and a decision-making guide for selecting the appropriate analytical method.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation start Start prep_standard Prepare Racemic & Enriched Standards start->prep_standard prep_sample Prepare Synthesized Sample Solution start->prep_sample method_dev Method Development & Optimization prep_standard->method_dev run_sample Inject Synthesized Sample prep_sample->run_sample run_standard Inject Racemic Standard method_dev->run_standard peak_id Peak Identification & Integration run_standard->peak_id run_sample->peak_id calc_ee Calculate % Enantiomeric Excess peak_id->calc_ee report Report Results calc_ee->report G start Start: Assess e.e. of Synthesized this compound q1 Is the analyte volatile & thermally stable? start->q1 q4 Is non-destructive analysis required? start->q4 q2 High sample throughput needed? q1->q2 Yes hplc Chiral HPLC q1->hplc No q3 Is 'Green Chemistry' a priority? q2->q3 Yes gc Chiral GC q2->gc No q3->gc No sfc Chiral SFC q3->sfc Yes q5 Is analysis of a complex mixture without separation needed? q4->q5 No nmr Chiral NMR q4->nmr Yes q5->q1 No mrr MRR Spectroscopy q5->mrr Yes

References

A Comparative Analysis of (R)- and (S)-Linalool Enantiomers: Sensory Perception and Physiological Impact

Author: BenchChem Technical Support Team. Date: December 2025

Sensory Perception: A Tale of Two Scents

The two enantiomers of linalool (B1675412) are often distinguished by their unique aroma profiles. Generally, (R)-(-)-linalool is described as having a petitgrain-like, lavender-like, and woody scent, while (S)-(+)-linalool is characterized as sweet, floral, and reminiscent of coriander.[3] This differentiation in odor perception is a clear indication of the stereospecificity of human olfactory receptors.

Table 1: Comparative Olfactory Profile of Linalool Enantiomers

Feature(R)-(-)-Linalool (Licareol)(S)-(+)-Linalool (Coriandrol)
Odor Description Petitgrain-like, lavender-like, woody[3]Sweet, floral, coriander-like
Occurrence Abundant in lavender oil[3][4]Found in coriander oil[3][4]

Physiological Responses: Beyond the Scent

The physiological effects of linalool enantiomers extend beyond simple odor detection, influencing mood, stress levels, and even showing selective toxicity to insects. These differences underscore the importance of chirality in the biological activity of these compounds.

Research on human subjects has revealed that the inhalation of linalool enantiomers can elicit distinct physiological and psychological responses. One study found that (R)-(-)-linalool produced a more favorable impression and was associated with a decrease in beta wave activity (indicative of a relaxed state) after subjects performed a task involving hearing environmental sounds.[3][4] Conversely, during mental work, both enantiomers tended to produce a less favorable impression.[3][5]

Another study investigating the effects of linalool enantiomers on stress parameters found that both (R)-(-)- and (S)-(+)-linalool had relaxing effects by modulating salivary cortisol levels.[6] However, they had differing effects on the autonomic nervous system, with (S)-(+)-linalool acting as an activating agent for blood pressure and heart rate, while (R)-(-)-linalool was found to be stress-relieving as measured by heart rate.[6]

Table 2: Comparative Physiological Effects in Humans

Parameter(R)-(-)-Linalool(S)-(+)-Linalool
Beta Wave Activity (EEG) Decrease (relaxation) after auditory task[3][4]Increase (agitation) after auditory task[3]
Salivary Cortisol Relaxing effect[6]Relaxing effect[6]
Blood Pressure & Heart Rate Stress-relieving (heart rate)[6]Activating agent[6]

Studies on insects, such as the cabbage moth Mamestra brassicae, have provided valuable insights into the neuronal mechanisms underlying the discrimination of linalool enantiomers. Olfactory receptor neurons in these insects have shown strong and specific responses to (R)-(-)-linalool, with weaker responses to the (S)-(+)-enantiomer.[7][8] This enantioselectivity is demonstrated by dose-response curves where the curve for (R)-(-)-linalool is shifted significantly to the left of the (S)-(+)-linalool curve, indicating a higher sensitivity to the (R)-enantiomer.[8]

Experimental Protocols

The findings presented in this guide are based on established scientific methodologies. Below are summaries of the key experimental protocols used in the cited research.

  • Participants: Human subjects are typically screened for a normal sense of smell and are often asked to refrain from smoking or consuming strongly flavored foods or drinks before the experiment.

  • Stimuli Preparation and Presentation: Purified enantiomers of linalool are diluted in a solvent like diethyl phthalate (B1215562) to a specific concentration (e.g., 20 mg/ml).[3][5] The odorants are then presented to the subjects via an inhalator or by moistening a filter paper.[3][4]

  • Data Collection: Sensory profiling involves subjects rating their impression of the odor on various descriptive scales (e.g., "favorable" vs. "unfavorable," "refreshing," "relaxing").[3][5]

  • Physiological Measurements: Concurrent physiological data is often collected using techniques like electroencephalography (EEG) to measure brain wave activity (e.g., alpha and beta rhythms) and monitoring of autonomic nervous system parameters such as heart rate and blood pressure.[3][4][6]

  • Preparation: An insect is immobilized, and its antenna, the primary olfactory organ, is exposed.

  • Stimulus Delivery: Puffs of air carrying precise concentrations of the linalool enantiomers are delivered to the antenna.

  • Recording: A tungsten microelectrode is inserted into a sensillum on the antenna to record the electrical activity (action potentials) of individual olfactory receptor neurons in response to the odor stimuli. This technique is often coupled with gas chromatography (GC-SCR) to ensure the purity of the stimulus.[7][8]

  • Data Analysis: The firing rate of the neurons in response to each enantiomer is quantified and compared to determine the neuron's sensitivity and specificity.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams illustrate the general olfactory signaling pathway and a typical experimental workflow for sensory analysis.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Receptor Neuron cluster_brain Brain Odorant Linalool Enantiomer OR Olfactory Receptor Odorant->OR Binds G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential OB Olfactory Bulb Action_Potential->OB Signal to OC Olfactory Cortex OB->OC Perception Odor Perception OC->Perception

General Olfactory Signaling Pathway

Sensory_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Participant Recruitment & Screening E1 Odor Presentation P1->E1 P2 Stimuli Preparation (Linalool Enantiomers) P2->E1 E2 Sensory Evaluation (Rating Scales) E1->E2 E3 Physiological Measurement (EEG, HR, etc.) E1->E3 A1 Statistical Analysis of Sensory Data E2->A1 A2 Analysis of Physiological Recordings E3->A2 A3 Correlation of Sensory and Physiological Data A1->A3 A2->A3 Conclusion Conclusion on Differential Effects A3->Conclusion

Experimental Workflow for Human Sensory Analysis

References

Assessing the Cross-Reactivity of Ethyl Linalool in Enzyme Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of ethyl linalool (B1675412) in various enzyme inhibition assays. Due to the limited availability of direct experimental data for ethyl linalool in the current scientific literature, this document leverages extensive data available for its close structural analog, linalool, to infer potential enzymatic targets and guide future research. Linalool, a naturally occurring terpene alcohol, has demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, many of which are attributed to its interaction with specific enzymes. This guide presents a summary of these interactions, detailed experimental protocols for key enzyme assays, and a proposed workflow for the comprehensive cross-reactivity profiling of this compound.

Data Presentation: Comparative Enzyme Inhibition Profile

The following table summarizes the known inhibitory activities of linalool and potential comparator compounds against a panel of enzymes. This data can serve as a baseline for designing cross-reactivity studies for this compound.

Enzyme TargetTest CompoundIC50 / % InhibitionComparator Compound(s)Comparator IC50 / % Inhibition
Cytochrome P450 2C6 (CYP2C6) (-)-Linalool (B1674924)IC50: 84 µM[1]--
Angiotensin-Converting Enzyme 2 (ACE2) Linalool77.1% inhibition at 5 µg/mL[2]Camphor85.1% inhibition at 5 µg/mL[2]
Lipoxygenase (LOX) Linalool92% inhibition at 5 µg/mL[2]Camphor67.2% inhibition at 5 µg/mL[2]
Inducible Nitric Oxide Synthase (iNOS) (-)-LinaloolSignificant inhibition of nitrite (B80452) accumulation[3]--
Cyclooxygenase-2 (COX-2) (-)-LinaloolInhibition only at high concentrations[3]--
Acetylcholinesterase (AChE) LinaloolIdentified as an active component in AChE inhibitory essential oils[4]--
Butyrylcholinesterase (BChE) Linalool---

Note: The inhibitory activity of linalool suggests that this compound may also interact with these or similar enzymes. Direct testing is required to confirm and quantify these potential interactions.

Experimental Protocols

To facilitate the investigation of this compound's cross-reactivity, detailed protocols for two key enzyme inhibition assays are provided below. These protocols can be adapted to screen this compound and other test compounds against a broader panel of enzymes.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, a widely used spectrophotometric assay.[5][6][7][8][9]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) and comparator compounds

  • Positive control (e.g., Galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 25 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound/comparator solution at various concentrations to the test wells. Add 25 µL of buffer or solvent to the control wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10][11]

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a common spectrophotometric method for assessing LOX inhibition.[12][13][14][15]

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid or arachidonic acid - Substrate

  • Borate (B1201080) buffer (e.g., 0.2 M, pH 9.0)

  • Test compound (this compound) and comparator compounds

  • Positive control (e.g., Quercetin)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of LOX in borate buffer.

    • Prepare the substrate solution in borate buffer.

  • Assay Procedure:

    • In a cuvette or well, mix the LOX enzyme solution with the test compound/comparator at various concentrations.

    • Incubate the mixture at room temperature for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the substrate solution.

  • Measurement:

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Record the absorbance for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis prep_compounds Prepare Test Compounds (this compound, Linalool, Comparators) perform_assays Perform High-Throughput Screening prep_compounds->perform_assays prep_enzymes Prepare Enzyme Panel (e.g., AChE, LOX, CYPs) prep_enzymes->perform_assays prep_reagents Prepare Assay Reagents (Buffers, Substrates, Controls) prep_reagents->perform_assays measure_activity Measure Enzyme Activity (Spectrophotometry, Fluorimetry) perform_assays->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50 compare_profiles Compare Inhibition Profiles det_ic50->compare_profiles

Caption: Workflow for assessing the cross-reactivity of this compound.

NF-κB Signaling Pathway and Potential Inhibition by Terpenoids

The anti-inflammatory effects of many terpenoids, including linalool, are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18][19][20] This pathway is a crucial regulator of inflammatory responses.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Translocated) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p P-IκB (Phosphorylated) IkB_NFkB->IkB_p proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to gene_transcription Gene Transcription (e.g., iNOS, COX-2) DNA->gene_transcription Initiates terpenoid Terpenoids (e.g., Linalool) terpenoid->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by terpenoids.

References

Benchmarking the synthetic efficiency of different ethyl linalool synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of fragrance compounds like ethyl linalool (B1675412) is of significant interest. This guide provides a comparative analysis of the two primary industrial routes for synthesizing ethyl linalool: the Acetylene-based Ethynylation-Hydrogenation pathway and the Grignard Reaction pathway. The objective is to offer a clear comparison of their synthetic efficiency, supported by experimental data derived from analogous linalool syntheses.

Comparison of Synthetic Efficiency

The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound. The data presented is based on well-documented industrial processes for the synthesis of linalool, a closely related analogue, providing a strong predictive framework for the synthesis of this compound.

MetricRoute 1: Ethynylation-HydrogenationRoute 2: Grignard Reaction
Starting Materials 6-Methyl-5-octen-2-one (B12330200), Acetylene (B1199291)6-Methyl-5-octen-2-one, Vinyl Bromide, Magnesium
Key Intermediates Dehydro-ethyl-linaloolVinyl Magnesium Bromide
Overall Yield ~95%>95%[1]
Product Purity >99%[2]>99%[1]
Reaction Steps 2 (Ethynylation, Hydrogenation)1 (Grignard Addition)
Reaction Temperature Ethynylation: Low Temp. (liquid NH3); Hydrogenation: 30-70°C[2]0-20°C[1]
Reaction Pressure Ethynylation: Atmospheric; Hydrogenation: 0.1-2.0 MPa[2]Atmospheric[1]
Catalyst Alkali metal (Ethynylation); Modified Lindlar Catalyst (e.g., Pd/CaCO3)[2][3]Lewis Acid (e.g., ZnCl2, CeCl3)[1]
Key Advantages High purity and yield.Milder reaction conditions, single-step reaction, avoids use of acetylene and liquid ammonia (B1221849).[1]
Key Disadvantages Use of hazardous materials (acetylene, liquid ammonia), high-pressure hydrogenation step.Grignard reagents are moisture-sensitive.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Ethyl_Linalool_Synthesis_Routes cluster_0 Route 1: Ethynylation-Hydrogenation cluster_1 Route 2: Grignard Reaction Ketone1 6-Methyl-5-octen-2-one Intermediate1 Dehydro-ethyl-linalool Ketone1->Intermediate1 + Acetylene (in liquid NH3) Acetylene Acetylene EthylLinalool1 This compound Intermediate1->EthylLinalool1 + H2 (Lindlar Catalyst) Ketone2 6-Methyl-5-octen-2-one EthylLinalool2 This compound Ketone2->EthylLinalool2 + VinylMgBr (Lewis Acid Catalyst) Grignard Vinyl Magnesium Bromide

Caption: Overview of the two primary synthetic routes to this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for each synthesis route, adapted from analogous, well-documented procedures for linalool synthesis.[1][2]

Route 1: Ethynylation-Hydrogenation

This two-step process first involves the formation of dehydro-ethyl-linalool, which is subsequently hydrogenated to yield this compound.[2][4][5]

Step 1: Ethynylation of 6-Methyl-5-octen-2-one

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia.

  • Acetylene Introduction: Acetylene gas is bubbled through the liquid ammonia. A catalytic amount of an alkali metal (e.g., sodium) is added to form the sodium acetylide.

  • Ketone Addition: 6-Methyl-5-octen-2-one is slowly added to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the residue is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude dehydro-ethyl-linalool.

Step 2: Selective Hydrogenation of Dehydro-ethyl-linalool

  • Catalyst Preparation: A Lindlar catalyst (e.g., 5% Pd on CaCO3, poisoned with lead acetate (B1210297) and quinoline) is suspended in a suitable solvent (e.g., ethanol) in a hydrogenation apparatus.

  • Hydrogenation: The crude dehydro-ethyl-linalool is added to the catalyst suspension. The reactor is flushed with hydrogen and then pressurized to 0.1-2.0 MPa. The reaction mixture is stirred vigorously at a temperature of 30-70°C.[2]

  • Reaction Monitoring: The progress of the hydrogenation is monitored by GC to ensure the selective reduction of the alkyne to the alkene without over-reduction.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield the final product with a purity of >99%.[2]

Route 2: Grignard Reaction

This one-step synthesis involves the reaction of a Grignard reagent with 6-methyl-5-octen-2-one.[1]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of vinyl bromide in THF is added dropwise to initiate the formation of vinyl magnesium bromide.

  • Reaction Setup: In a separate flask, 6-methyl-5-octen-2-one and a Lewis acid catalyst (e.g., zinc chloride or cerium chloride) are dissolved in anhydrous THF.

  • Addition of Grignard Reagent: The prepared vinyl magnesium bromide solution is added dropwise to the ketone solution at a controlled temperature of 0-20°C.[1]

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound with a purity of >99%.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.

Experimental_Workflow cluster_0 Synthesis Stage cluster_1 Purification & Analysis Stage A Starting Materials Preparation B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition & Reaction B->C D Reaction Monitoring (TLC/GC) C->D E Reaction Quenching & Work-up D->E Completion F Crude Product Isolation E->F G Vacuum Distillation F->G H Pure this compound G->H I Characterization (GC-MS, NMR) H->I

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

Both the Ethynylation-Hydrogenation and the Grignard Reaction routes offer high-yield and high-purity pathways to this compound. The choice between the two often depends on the available infrastructure and safety considerations. The Grignard route presents a more streamlined, single-step process with milder conditions, avoiding the use of hazardous acetylene and high-pressure hydrogenation.[1] In contrast, the ethynylation-hydrogenation pathway is a well-established industrial method that consistently delivers high-purity products.[2] For laboratory-scale synthesis and process development, the Grignard reaction may offer greater flexibility and safety. For large-scale industrial production, the established infrastructure for handling acetylene and hydrogenation may make the former route more economically viable. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this compound and its derivatives.

References

Comparative metabolic profiling of cells treated with linalool versus ethyl linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic effects of linalool (B1675412) on various cell types, supported by experimental data from peer-reviewed studies. Due to a lack of available research on the direct metabolic profiling of ethyl linalool, this document will focus on the known impacts of linalool and provide the necessary experimental frameworks for a comparative analysis against its analogs, such as the more commonly studied linalyl acetate.

Introduction to Linalool and its Metabolic Relevance

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants.[1] It is widely used in fragrances, cosmetics, and as a flavoring agent.[1] Emerging research has highlighted its potential bioactive properties, including anti-inflammatory, antimicrobial, and anticancer effects, many of which are linked to its influence on cellular metabolism.[2][3] Linalool can disrupt cellular functions by acting on the cell membrane, leading to macromolecule leakage and inhibition of energy production pathways.[4] It has been shown to modulate key metabolic processes including carbohydrate, lipid, and amino acid metabolism.[4][5]

Comparative Metabolic Profiling Data

While direct comparative data for linalool versus this compound is not available in the current literature, the following tables summarize the known metabolic effects of linalool on various cell types. These tables can serve as a baseline for future comparative studies.

Table 1: Effects of Linalool on Carbohydrate Metabolism
ParameterObserved EffectCell/Organism TypeReference
Pyruvate Kinase ActivityReducedBacteria[4]
Succinate Dehydrogenase ActivityReducedBacteria[4]
Glucose 6-Phosphate Dehydrogenase (G6PDH) ActivityReducedPseudomonas fragi[5]
Malate Dehydrogenase (MDH) ActivityReducedPseudomonas fragi[5]
Phosphofructokinase (PFK) ActivityReducedPseudomonas fragi[5]
Interpretation Linalool appears to disrupt the tricarboxylic acid (TCA) cycle and glycolysis, leading to impaired energy production.[4][5]
Table 2: Effects of Linalool on Lipid Metabolism
ParameterObserved EffectCell/Organism TypeReference
Saturated Fatty Acid Content (C16 & C18)IncreasedBacteria[4]
Unsaturated Fatty Acid ContentIncreasedBacteria[4]
Interpretation The increase in both saturated and unsaturated fatty acids suggests an alteration of cell membrane fluidity in the presence of linalool.[4]
Table 3: Effects of Linalool on Amino Acid Metabolism
ParameterObserved EffectCell/Organism TypeReference
Histidine ConcentrationIncreasedBacteria[4]
Methionine ConcentrationIncreasedBacteria[4]
Tryptophan MetabolismAlteredPseudomonas fragi[5]
Arginine BiosynthesisAlteredPseudomonas fragi[5]
Interpretation Linalool can disrupt amino acid metabolism, which may impact protein synthesis and biofilm structure.[4][5]

Key Signaling Pathways and Metabolic Regulation

Linalool's metabolic effects are mediated through various signaling pathways. The following diagram illustrates a simplified overview of linalool's interaction with key metabolic pathways.

G Simplified Overview of Linalool's Metabolic Interactions cluster_0 Carbohydrate Metabolism cluster_1 Lipid Metabolism cluster_2 Amino Acid Metabolism Linalool Linalool Fatty Acid Synthesis Fatty Acid Synthesis Linalool->Fatty Acid Synthesis Alters Amino Acid Synthesis Amino Acid Synthesis Linalool->Amino Acid Synthesis Alters Pyruvate Kinase Pyruvate Kinase Linalool->Pyruvate Kinase Inhibits Succinate Dehydrogenase Succinate Dehydrogenase Linalool->Succinate Dehydrogenase Inhibits Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Pyruvate Kinase Electron Transport Chain Electron Transport Chain TCA Cycle->Electron Transport Chain Succinate Dehydrogenase

Caption: Linalool's inhibitory and modulatory effects on key metabolic pathways.

Experimental Protocols

To facilitate comparative studies between linalool and its analogs, detailed protocols for key metabolic assays are provided below.

Mass Spectrometry-Based Metabolomics for Adherent Cells

This protocol outlines the steps for extracting metabolites from adherent cells for analysis by mass spectrometry.[6][7][8]

I. Cell Culture and Treatment:

  • Seed adherent cells in a suitable culture plate (e.g., 6-well plate or 10 cm dish) and culture until they reach the desired confluency (typically 80-90%).[6]

  • Treat the cells with the desired concentrations of linalool, this compound, or vehicle control for the specified duration.

II. Metabolite Extraction:

  • Remove the culture medium.

  • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][7]

  • Quench metabolism by adding liquid nitrogen directly to the plate to cover the cells.[6][7] This step should be performed rapidly to halt enzymatic activity.

  • Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.[6][8]

  • Scrape the cells from the plate into the extraction solvent.[6]

  • Transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[6][7]

  • Collect the supernatant containing the metabolites for analysis.

III. Sample Normalization:

  • To account for variations in cell number, normalize the metabolite data. This can be done by measuring the total protein concentration or DNA content of the cell pellet.[8]

IV. Mass Spectrometry Analysis:

  • Analyze the extracted metabolites using a suitable mass spectrometry platform (e.g., GC-MS or LC-MS).

G Workflow for Mass Spectrometry-Based Metabolomics A Cell Seeding & Treatment B Wash with PBS A->B C Quench with Liquid Nitrogen B->C D Add Cold Extraction Solvent C->D E Scrape and Collect Lysate D->E F Centrifuge E->F G Collect Supernatant F->G H Normalize Data G->H I Mass Spectrometry Analysis H->I

Caption: A streamlined workflow for preparing cell samples for metabolomic analysis.

Seahorse XF Cell Mito Stress Test for Adherent Cells

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR).[9][10]

I. Day Before Assay: Cell Seeding and Cartridge Hydration:

  • Seed adherent cells in a Seahorse XF cell culture microplate at a predetermined optimal density.[9][11]

  • Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[9][10]

II. Day of Assay: Plate Preparation and Assay Execution:

  • Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine.[9] Warm to 37°C and adjust the pH to 7.4.[9]

  • Remove the cell culture medium from the microplate and wash the cells with the prepared assay medium.[9]

  • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[9]

  • Prepare the injection plate containing the metabolic modulators (oligomycin, FCCP, and rotenone/antimycin A) and the test compounds (linalool, this compound).

  • Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.[9]

G Seahorse XF Cell Mito Stress Test Workflow cluster_0 Day 1 cluster_1 Day 2 A Seed Cells in XF Plate D Wash and Incubate Cell Plate A->D B Hydrate Sensor Cartridge F Run Seahorse Assay B->F C Prepare Assay Medium C->D D->F E Prepare Injection Plate E->F

References

Safety Operating Guide

Ethyl linalool proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of ethyl linalool (B1675412) is a critical component of laboratory safety and environmental responsibility. As a combustible liquid that can cause skin and eye irritation and is harmful to aquatic life, it must be managed as hazardous waste in accordance with federal, state, and local regulations.[1][2][3] Adherence to these procedures minimizes risks to personnel and the environment.

Operational Plan: Handling and Storage

Before disposal, proper handling and storage of ethyl linalool waste are imperative to maintain a safe laboratory environment.

  • Personal Protective Equipment (PPE): When handling this compound, wear protective gloves, safety goggles, and a lab coat.[1][3]

  • Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3]

  • Storage: Store waste containers in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][2] Keep containers tightly closed.[4][5]

  • Segregation: this compound waste must be segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[3][6]

Disposal Plan: Step-by-Step Procedures

Disposal of this compound is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][7] It must not be disposed of in regular trash or poured down the drain.[7][8] The following steps outline the required procedure for its disposal through a designated environmental health and safety (EHS) program.

  • Container Selection:

    • Select a chemically compatible container for waste collection. Plastic containers are often preferred.[7][9]

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[4]

    • Do not use former food-grade containers, such as milk jugs.[5]

  • Waste Accumulation:

    • Transfer this compound waste into the designated container, filling it to no more than 90% of its capacity to allow for expansion.[10]

    • Keep the waste container closed at all times except when adding waste.[4][5]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[7][11]

    • The label must include:

      • The words "Hazardous Waste".[4][7]

      • The full chemical name: "this compound". Abbreviations are not permitted.[7]

      • For mixtures, list the full name and concentration of each component.[7]

      • The date waste accumulation began.[7]

      • Information identifying the point of origin, including the Principal Investigator's name and the specific laboratory or room number.[7]

      • Appropriate hazard pictograms (e.g., irritant, flammable).[7]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[6][9]

    • Ensure the SAA is under the direct supervision of laboratory personnel.[10]

    • Use secondary containment to capture any potential leaks.[10][11]

  • Requesting Disposal:

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[7][11]

    • A full container must be removed from the SAA within three days.[6]

Accidental Spill Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel. Remove all sources of ignition from the area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[1][3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[3][4]

Data Presentation: Properties and Regulatory Limits

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueSource
Flash Point 83 - 87 °C (Combustible Liquid)[3]
Boiling Point 213 - 220 °C[3]
Water Solubility 656 mg/L (at 20°C)[12]
pH (Aqueous Solution) 6.14[12]
RCRA Corrosivity pH Not applicable (Waste is corrosive if pH ≤ 2 or ≥ 12.5)[9]
SAA Volume Limit 55 gallons[9]
SAA Storage Time Up to 1 year (if volume limit is not exceeded)[6]

Mandatory Visualization: Disposal Workflow

The diagram below illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

EthylLinaloolDisposal cluster_generation Waste Generation & Collection cluster_storage Waste Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Identified as Waste select_container Select Compatible Waste Container start->select_container transfer_waste Transfer Waste to Container (Fill to <90% capacity) select_container->transfer_waste label_container Securely Label Container ('Hazardous Waste', Contents, Date) transfer_waste->label_container store_saa Store in Designated SAA label_container->store_saa segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) store_saa->segregate request_pickup Arrange for Pickup by EHS/Licensed Contractor segregate->request_pickup spill Accidental Spill Occurs spill_safety Ensure Safety (PPE, Ventilation, Remove Ignition Sources) spill->spill_safety spill_contain Contain with Inert Absorbent spill_safety->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_collect->select_container Treat as New Waste

References

Personal protective equipment for handling Ethyl linalool

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Ethyl Linalool (B1675412)

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl linalool, tailored for research and drug development professionals. The following procedures are designed to ensure safe laboratory operations and minimize risks.

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3] It is also harmful to aquatic life.[4][5][6] Adherence to the following personal protective equipment (PPE) and handling protocols is essential for safe use.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[7][8]Protects against splashes that can cause serious eye irritation.[1][2][4][5]
Skin Protection Chemically impermeable gloves, a lab coat, and impervious clothing.[6][7]Prevents skin contact, which can cause irritation and allergic reactions.[1][2][4][5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]Protects against inhalation of vapors, mists, or aerosols.[6][7]
Hazard Summary

The following table outlines the key hazards associated with this compound as identified in safety data sheets.

Hazard ClassGHS CategoryDescription
Flammable Liquid Category 4Combustible liquid.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][4]
Serious Eye Damage/Irritation Category 2A/2Causes serious eye irritation.[1][2][4]
Skin Sensitization Category 1May cause an allergic skin reaction.[1][2]
Hazardous to the Aquatic Environment (Acute) Category 3Harmful to aquatic life.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[6][7]

    • Locate and verify the functionality of the nearest safety shower and eyewash station.[9]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with skin and eyes.[6][7]

    • Avoid inhaling any mist, gas, or vapors.[7]

    • Use non-sparking tools and take precautionary measures against static discharge.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • In Case of Exposure :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][4][5]

    • Skin : Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1][5]

    • Inhalation : Move the individual to fresh air and keep them at rest. Obtain medical attention if symptoms develop.[5][6]

    • Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[6]

Accidental Release and Disposal Plan
  • Accidental Release :

    • Remove all sources of ignition.[7]

    • Ensure adequate ventilation.[6][7]

    • Contain the spillage with an inert absorbent material like sand or earth.[4][6]

    • Collect the absorbed material into a suitable, closed container for disposal.[6][7]

    • Prevent the chemical from entering drains, surface water, or groundwater.[4][10]

  • Disposal :

    • Dispose of the chemical and any contaminated materials at an approved waste disposal site in accordance with local, regional, and national regulations.[4][5]

    • Do not dispose of the substance into drainage systems or the environment.[4]

    • Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Ensure Proper Ventilation prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Dispense this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency_spill Spill handle1->emergency_spill emergency_exposure Exposure handle1->emergency_exposure clean1 Decontaminate Work Area handle2->clean1 handle2->emergency_spill handle2->emergency_exposure clean2 Dispose of Waste (per local regulations) clean1->clean2 clean3 Remove and Clean PPE clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.